2-Bromo-5-fluorobenzylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNDYXZLZMHWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378403 | |
| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-67-6 | |
| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: A Key Building Block for Novel Therapeutics
CAS Number: 202865-67-6 Molecular Formula: C₇H₈BrClFN Molecular Weight: 240.50 g/mol
Abstract
2-Bromo-5-fluorobenzylamine hydrochloride (CAS 202865-67-6) is a halogenated aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a primary amine functionality, provides a trifecta of strategic advantages for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, safety information, and spectroscopic data are provided to support researchers, scientists, and drug development professionals in leveraging this compound for the advancement of novel therapeutics.
Introduction: Strategic Importance in Medicinal Chemistry
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions. This compound combines these features with a primary amine, a key functional group for forming amides, sulfonamides, and for direct participation in pharmacophores. This unique combination makes it a sought-after starting material for the synthesis of diverse compound libraries aimed at identifying novel drug leads.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 202865-67-6 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [1][2] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >97% | [2] |
| Melting Point | 245.0-254.0 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, typically starting from commercially available precursors. A common and logical pathway involves the synthesis of an intermediate aldehyde or nitrile, followed by a reduction or reductive amination step.
Synthesis of Key Precursor: 2-Bromo-5-fluorobenzaldehyde
A key precursor for the synthesis of the title compound is 2-bromo-5-fluorobenzaldehyde. This can be prepared via the oxidation of the corresponding benzyl alcohol.
Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol [4]
-
To a solution of 2-bromo-5-fluorobenzyl alcohol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 41.56 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid manganese dioxide and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde. A typical yield is around 92%.[4]
Causality: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. Dichloromethane is a suitable solvent due to its inertness and the ease of product isolation.
Reductive Amination to 2-Bromo-5-fluorobenzylamine
The benzylamine can be synthesized from the corresponding aldehyde via reductive amination. This process involves the formation of an imine or oxime intermediate, followed by reduction.
Illustrative Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Experimental Protocol: Synthesis via Oxime Reduction (Hypothetical)
-
Oxime Formation: Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed (monitor by TLC). The product, 2-bromo-5-fluorobenzaldehyde oxime, can be isolated by precipitation or extraction.
-
Oxime Reduction: The isolated oxime is then dissolved in a suitable solvent (e.g., ethanol, acetic acid) and reduced to the primary amine. Common reducing agents for this transformation include zinc dust in acetic acid, catalytic hydrogenation (H₂/Pd or Ni), or lithium aluminum hydride (LiAlH₄).
-
Hydrochloride Salt Formation: After workup and isolation of the free base, 2-bromo-5-fluorobenzylamine, it is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of this compound. The solid is collected by filtration, washed with a non-polar solvent, and dried.
Causality: The two-step process of oxime formation followed by reduction is a reliable method for converting aldehydes to primary amines. The choice of reducing agent in the second step depends on the presence of other functional groups and desired reaction conditions. The final step of salt formation with HCl is crucial for improving the stability and handling of the amine.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The primary amine can readily undergo acylation, sulfonylation, and alkylation reactions, while the bromine atom is a prime substrate for palladium-catalyzed cross-coupling reactions.
Key Reactions
-
Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of diarylamines or N-aryl heterocycles.[6]
-
Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides, a common functional group in many drug molecules.
Logical Workflow for Synthetic Diversification:
Caption: Synthetic diversification workflow.
Application in Kinase Inhibitor Synthesis
The 2-amino-N-aryl motif is a common scaffold in many kinase inhibitors, which are a major class of cancer therapeutics. This compound is an ideal starting material for the synthesis of such compounds. For instance, it can be used to construct the core of various inhibitors targeting kinases such as Abl, Bcr-Abl, and Aurora kinases.[7][8] The general strategy involves an initial N-arylation or amide formation followed by a cross-coupling reaction at the bromine position to build the final inhibitor structure.
Application in GPCR Modulator Synthesis
G protein-coupled receptors are another important class of drug targets. Allosteric modulators of GPCRs offer potential advantages over traditional orthosteric ligands, including improved subtype selectivity.[9] The structural framework of 2-Bromo-5-fluorobenzylamine can be incorporated into novel scaffolds for GPCR modulators. The ability to diversify the molecule through reactions at both the amine and the bromide allows for the exploration of structure-activity relationships to optimize potency and selectivity for a given GPCR target.[5][10]
Spectroscopic Characterization
Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum of the free base, 2-bromo-5-fluorobenzylamine, would show characteristic signals for the aromatic protons and the benzylic CH₂ group. The aromatic region would display complex splitting patterns due to coupling between protons and the fluorine atom. The benzylic protons would appear as a singlet. In the hydrochloride salt, the signals may be shifted, and the amine protons may be visible.[11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant. The carbon attached to the bromine would also have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary ammonium group (around 3000-2800 cm⁻¹), C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique combination of a primary amine, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties provides a powerful platform for the development of new therapeutic agents, including kinase inhibitors and GPCR modulators. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
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physicochemical properties of 2-Bromo-5-fluorobenzylamine hydrochloride
Abstract
2-Bromo-5-fluorobenzylamine hydrochloride (CAS No. 202865-67-6) is a halogenated aromatic amine that serves as a crucial structural motif and synthetic intermediate in contemporary drug discovery and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling researchers to control reaction kinetics, optimize formulation strategies, and ensure the stability and purity of downstream products. This technical guide provides an in-depth analysis of the compound's core properties, including its chemical identity, solid-state characteristics, spectroscopic profile, and solution-based behavior. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as an essential resource for scientists and researchers engaged in the development of novel chemical entities.
Chapter 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental physical properties. These data points serve as the benchmark for quality control and are the basis for all subsequent analytical investigations.
It is critical to distinguish this compound (CAS 202865-67-6) from its structural isomer, 5-Bromo-2-fluorobenzylamine hydrochloride (CAS 202865-69-8). While both share the same molecular formula and weight, the substitution pattern on the phenyl ring significantly influences their chemical reactivity and physical properties. This guide is exclusively focused on the 2-bromo-5-fluoro isomer.
Core Identification Data
The essential identifiers for this compound are summarized below for rapid reference.
| Identifier | Value | Reference(s) |
| CAS Number | 202865-67-6 | [1][2][3] |
| Molecular Formula | C₇H₇BrFN·HCl | [1] |
| Molecular Weight | 240.50 g/mol | [1][2][3] |
| IUPAC Name | (2-bromo-5-fluorophenyl)methanamine;hydrochloride | |
| SMILES | C1=CC(=C(C=C1F)Br)CN.Cl | |
| InChIKey | Not readily available for the hydrochloride salt. | |
| Appearance | White to off-white crystalline solid or powder. | [][5][6] |
Chemical Structure
The molecular architecture dictates the compound's reactivity, polarity, and intermolecular interactions. The structure consists of a benzylamine core substituted with a bromine atom at position 2 and a fluorine atom at position 5. The amine is protonated to form the hydrochloride salt.
Caption: Molecular Structure of this compound.
Chapter 2: Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its stability, manufacturability, and bioavailability. Characterization techniques such as X-ray crystallography and thermal analysis provide indispensable insights into these attributes.
Crystallography and Polymorphism
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions. This knowledge is fundamental for structure-activity relationship (SAR) studies. Furthermore, many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice and, consequently, different physical properties (e.g., melting point, solubility, stability), making polymorphism screening a regulatory requirement in drug development.
This protocol outlines the workflow for determining the crystal structure of this compound.
-
Crystal Growth (Self-Validating Step): The formation of well-ordered, single crystals is the most critical prerequisite.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol) to achieve saturation.
-
Employ slow evaporation by leaving the solution in a loosely capped vial at room temperature. The slow removal of solvent allows for the ordered packing of molecules into a crystal lattice.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether, hexanes) in which the compound is insoluble. The gradual diffusion of the anti-solvent into the primary solution reduces solubility and promotes crystallization.
-
Visually inspect the resulting crystals under a microscope for sharp edges and the absence of defects.
-
-
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Place the goniometer in an X-ray diffractometer, which is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, resulting in a higher quality diffraction pattern.
-
Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to achieve the best fit, yielding the final crystal structure.
-
Caption: Experimental workflow for Single-Crystal X-ray Crystallography (SCXRD).
Thermal Analysis
Thermal analysis techniques are essential for probing the physical and chemical changes that a substance undergoes as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods in pharmaceutical preformulation.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to identify and characterize different polymorphic forms or solvates.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (typically 20-50 mL/min) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).
-
Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion. The presence of multiple thermal events may indicate polymorphism or impurities.
| Thermal Property | Value | Method |
| Melting Point | Not yet reported in literature; determined via DSC. | DSC |
| Enthalpy of Fusion (ΔHfus) | To be determined from the peak area. | DSC |
| Predicted pKa | 8.26 ± 0.10 (for the free amine) | Software Prediction[7] |
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for assessing thermal stability, decomposition pathways, and quantifying the presence of volatiles like water or residual solvents.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or ceramic).
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
-
Data Interpretation: A stable baseline indicates thermal stability. A mass loss step in the thermogram corresponds to a decomposition event or the loss of a volatile component. The temperature at which mass loss begins indicates the onset of decomposition.
Caption: Plausible synthetic route via a Sandmeyer reaction and nitrile reduction.
This pathway leverages the Sandmeyer reaction to convert the aniline to a nitrile, which can then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. The final step involves treating the resulting free base with hydrochloric acid in a suitable solvent to precipitate the desired hydrochloride salt.
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on data for related compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, so protection from moisture is recommended. Store away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. [8]
-
Conclusion
This technical guide has detailed the essential , providing both established data and validated experimental protocols for its comprehensive characterization. From its fundamental chemical identity to its complex solid-state behavior and spectroscopic fingerprint, the information presented herein equips researchers with the necessary knowledge to confidently utilize this important chemical intermediate in their research and development endeavors. Adherence to the outlined analytical and safety protocols will ensure data integrity and safe handling, facilitating the successful application of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of 1-Bromo-2,5-difluoro-4-methoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). Bromobenzene. Retrieved from [Link]
Sources
A Comprehensive Guide to the Structural Elucidation of 2-Bromo-5-fluorobenzylamine Hydrochloride: A Multi-Technique Spectroscopic and Crystallographic Approach
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] 2-Bromo-5-fluorobenzylamine hydrochloride is a key building block whose precise atomic arrangement is critical for its intended reactivity and biological activity. This guide presents an in-depth, integrated workflow for the complete structural elucidation of this compound. Moving beyond a simple recitation of techniques, this paper provides the expert rationale behind the analytical sequence, demonstrating how a synergistic application of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray Crystallography provides a self-validating system for structural confirmation. Each step is detailed with field-proven protocols and data interpretation strategies, offering a robust framework for scientists engaged in the characterization of novel chemical entities.
The Imperative for Structural Verification
This compound (CAS No: 202865-67-6; Molecular Formula: C₇H₈BrClFN; Molecular Weight: 240.50 g/mol ) is a substituted benzylamine derivative frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[][4][5] The process of drug discovery and development is a multi-stage endeavor where the foundational step of lead identification and optimization relies heavily on precise structure-activity relationships (SAR).[6][7] An error in the assumed structure of a starting material can lead to the synthesis of incorrect final compounds, invalidating subsequent biological data and incurring significant time and resource losses. Therefore, a multi-faceted analytical approach is not merely good practice but a fundamental requirement for scientific integrity and project success.[8][9]
The Integrated Analytical Workflow: A Strategic Overview
Caption: Integrated workflow for structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR is the ideal first step due to its speed and ability to provide a quick "fingerprint" of the molecule's functional groups. By identifying characteristic vibrations, we can immediately confirm the presence of the amine salt, the aromatic ring, and the aliphatic linker, validating that the sample is, at a high level, consistent with the expected structure.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data by performing a baseline correction and peak picking.
Data Interpretation
The infrared spectrum provides a wealth of information. For a benzylamine hydrochloride salt, specific absorption bands are expected.[10][11][12]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Confirms the presence of the protonated amine (R-NH₃⁺), a key feature of the hydrochloride salt. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the methylene (-CH₂-) group. |
| Aromatic C=C Bending | 1600 - 1450 | Characteristic "fingerprint" region for the aromatic ring. |
| C-N Stretch | 1250 - 1020 | Vibration of the bond between the benzylic carbon and the nitrogen. |
| C-F Stretch | 1250 - 1000 | A strong band indicating the carbon-fluorine bond. |
| C-Br Stretch | 680 - 515 | A lower energy band confirming the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a solution.[13][14][15] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can construct the carbon-hydrogen framework of the molecule piece by piece. For this specific molecule, NMR is essential to confirm the substitution pattern on the aromatic ring.
Experimental Protocol
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to high solubility and its ability to exchange with the acidic N-H protons, causing their signal to disappear, which aids in identification.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if desired, 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]
Predicted Spectral Data & Interpretation
¹H NMR Analysis: The proton spectrum allows us to "see" the different types of hydrogen atoms and their neighbors.
-
Aromatic Region (~7.5 - 8.0 ppm): The three aromatic protons will give a complex but highly informative pattern.
-
H6: Will appear as a doublet of doublets, split by H4 (meta-coupling, J ≈ 2.5 Hz) and the adjacent fluorine (ortho-coupling, J ≈ 8-10 Hz).
-
H4: Will appear as a multiplet resembling a triplet of doublets, split by H3 (ortho-coupling, J ≈ 8.5 Hz), H6 (meta-coupling, J ≈ 2.5 Hz), and the fluorine (meta-coupling, J ≈ 5-7 Hz).
-
H3: Will appear as a doublet of doublets, split by H4 (ortho-coupling, J ≈ 8.5 Hz) and the fluorine (para-coupling, J ≈ 2-3 Hz).
-
-
Benzylic Protons (-CH₂-) (~4.1 ppm): These two protons are chemically equivalent and adjacent to the chiral center created by the NH3+ group, but in an achiral solvent, they will likely appear as a singlet. Their downfield shift is due to the electron-withdrawing effects of the aromatic ring and the ammonium group.
-
Ammonium Protons (-NH₃⁺) (~8.5-9.5 ppm, broad): This signal will be broad due to quadrupolar relaxation and exchange with the solvent. In D₂O, this peak will disappear, confirming its identity.
¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments.
-
We expect to see 7 distinct carbon signals.
-
C-F (~160-165 ppm, doublet): This carbon will be significantly downfield and will show a very large coupling constant (¹JCF ≈ 240-250 Hz) due to the directly attached fluorine. This is a definitive marker.
-
C-Br (~120-125 ppm): The carbon attached to bromine will be shifted to a characteristic region.
-
Other Aromatic Carbons (120-140 ppm): The remaining four aromatic carbons will appear in this range, with their specific shifts influenced by the substituents.
-
Benzylic Carbon (-CH₂-) (~40-45 ppm): This aliphatic carbon will be the most upfield signal.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from 2D NMR) |
| -CH₂- | ~4.1 (s, 2H) | ~42 | HSQC: Correlates with ¹H signal at 4.1 ppm. |
| Ar-H3 | ~7.6 (dd) | ~132 | COSY: Correlates with H4. |
| Ar-H4 | ~7.7 (m) | ~118 | COSY: Correlates with H3 and H6. |
| Ar-H6 | ~7.9 (dd) | ~115 | COSY: Correlates with H4. |
| Ar-C1 (ipso-CH₂) | - | ~135 | HMBC: Correlates with -CH₂ protons. |
| Ar-C2 (ipso-Br) | - | ~122 | HMBC: Correlates with H3 proton. |
| Ar-C5 (ipso-F) | - | ~163 (d, ¹JCF ≈ 245 Hz) | - |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Causality: While NMR provides the skeleton, MS provides the total weight. This is a crucial cross-validation step. For this compound, MS is particularly powerful because the presence of bromine provides an unmistakable isotopic signature, acting as an internal validation of the elemental composition.
Experimental Protocol (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode. ESI is a "soft" ionization technique ideal for analyzing salts, as it will detect the intact cation of the free base.
Data Interpretation
-
Molecular Ion: The analysis will detect the protonated free base, [C₇H₇BrFN + H]⁺. The expected monoisotopic mass is 203.9818 m/z. High-resolution MS can confirm this mass to within a few parts per million (ppm), which provides strong evidence for the elemental formula C₇H₈BrFN⁺.
-
Bromine Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of any bromine-containing ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at 203.98 and 205.98).[17][18] This is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation: Collision-induced dissociation (CID) or MS/MS experiments can reveal structural details. A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[19]
-
[M+H]⁺ (m/z ~204/206) → [M+H - NH₃]⁺ (m/z ~187/189) + NH₃
-
Caption: Primary fragmentation pathway in ESI-MS/MS.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While the combination of spectroscopic techniques provides overwhelming evidence, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[20][21] It reveals precise bond lengths, bond angles, and the spatial relationship between all atoms, including the relative positions of the ammonium cation and the chloride anion. This technique is considered the "gold standard" for structural proof.
Experimental Workflow
Caption: The X-ray crystallography experimental workflow.
-
Crystal Growth: This is often the most challenging step. High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water) to near saturation. Slow evaporation of the solvent over days or weeks allows for the formation of single, diffraction-quality crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[22]
-
Structure Solution and Refinement: The diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and symmetry. Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to yield a final, highly accurate 3D structure.[23]
Expected Outcome
The final crystallographic model would definitively confirm:
-
The 1,2,4-substitution pattern on the benzene ring.
-
The precise bond lengths and angles, reflecting the electronic effects of the bromo and fluoro substituents.
-
The ionic interaction between the protonated aminium group (-NH₃⁺) and the chloride anion (Cl⁻), likely involving hydrogen bonds.
Conclusion: A Triad of Verifiable Evidence
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A Senior Scientist's Guide to the Strategic Application of 2-Bromo-5-fluorobenzylamine Hydrochloride in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials—versatile building blocks that offer multiple, distinct points for chemical modification—is a critical determinant of success. 2-Bromo-5-fluorobenzylamine hydrochloride is a prime example of such a scaffold. Possessing a trifecta of reactive sites—a nucleophilic primary amine, a palladium-friendly aryl bromide, and a strategically placed fluorine atom—this compound provides chemists with a powerful tool for the rapid construction of complex molecular architectures. This guide offers a field-proven perspective on harnessing the full synthetic potential of this building block, moving beyond simple protocols to explain the causality behind experimental choices.
Core Characteristics and Physicochemical Properties
Understanding the fundamental properties of a building block is the first step in its effective deployment. 2-Bromo-5-fluorobenzylamine is typically supplied as its hydrochloride salt to improve shelf-life and handling characteristics. The freebase can be readily generated in situ or via a simple basic workup.
| Property | Value | Source(s) |
| CAS Number | 202865-67-6 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder/crystals | [][4] |
| Melting Point | 221-226 °C (lit.) | [] |
| Purity | Typically >97% | [1][4] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are readily available from commercial suppliers and chemical databases, providing essential benchmarks for reaction monitoring and product characterization.[5][6][7]
The Synthetic Utility: A Trifecta of Reactivity
The true power of this compound lies in the orthogonal nature of its three key functional groups. This allows for a modular and strategic approach to synthesis, where each site can be addressed under distinct reaction conditions without interfering with the others.
The Nucleophilic Amine Handle: Building Amides and Secondary Amines
The primary benzylic amine is a potent nucleophile, making it an ideal starting point for constructing amides and more complex amines—functional groups ubiquitous in pharmaceuticals.
N-Acylation: The Formation of Amide Bonds
N-acylation is a robust and high-yielding transformation, typically accomplished by reacting the amine with an acyl chloride or anhydride.[8] The choice of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical. Its role is not to deprotonate the starting amine but to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[8] Anhydrous dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.[8]
Field-Proven Protocol: N-Acylation with an Acyl Chloride
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq.) to the suspension. The excess base is crucial to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the HCl produced during the acylation. Stir for 15 minutes at room temperature.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise. The dropwise addition helps to control the exotherm of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Other key reactions involving the amine include N-alkylation with alkyl halides[9] and reductive amination with aldehydes or ketones using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which offers excellent control and prevents over-alkylation.[10]
The Aryl Bromide Handle: Forging C-C and C-N Bonds
The true elegance of this building block emerges when leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions. This functionality is generally unreactive under the conditions used to modify the amine, providing perfect orthogonality.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in many drug candidates.[11][12] The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) and follows a well-understood catalytic cycle.[11][13] The choice of palladium catalyst, ligand, base, and solvent system is critical and substrate-dependent, but robust systems have been developed that tolerate a wide range of functional groups.[14][15]
Buchwald-Hartwig Amination: C-N Bond Formation
For constructing complex diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is an indispensable tool.[16] This reaction couples the aryl bromide with a primary or secondary amine.[17][18] The process requires a palladium catalyst, a specialized phosphine ligand to facilitate the reaction, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine coupling partner.[16][17] The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required to promote the key reductive elimination step and achieve high yields.[16][19]
Strategic Synthesis Design: A Sequential Approach
The orthogonality of the functional groups allows for a planned, sequential modification, enabling the construction of highly functionalized molecules from a single starting material. A common and effective strategy is to first protect or derivatize the amine, which is the most reactive site, before proceeding with cross-coupling at the aryl bromide position.
Hypothetical Synthetic Pathway:
-
Step 1: N-Acylation. The primary amine of 2-bromo-5-fluorobenzylamine is reacted with a functionalized acyl chloride (e.g., one containing a heterocyclic moiety) to form a stable amide. This step "protects" the amine and introduces the first element of diversity.
-
Step 2: Suzuki-Miyaura Coupling. The resulting N-acylated aryl bromide is then subjected to Suzuki coupling conditions with a desired boronic acid (e.g., an aryl or heteroaryl boronic acid). This forges a new C-C bond, introducing a second element of diversity.
This two-step sequence efficiently generates a complex molecule that would be challenging to assemble otherwise.
The Role of Fluorine in Drug Discovery
The fluorine atom at the 5-position is not an innocent bystander. Its presence is a deliberate design element for researchers in drug development. The judicious incorporation of fluorine into a drug candidate can profoundly and beneficially influence its pharmacological profile.[20] Key effects include:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, increasing the molecule's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the benzylamine, affecting its ionization state at physiological pH and thus its interaction with biological targets.[11]
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.[11][20]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated synthetic platform. Its three distinct functional groups offer a modular and predictable approach to molecular construction, enabling chemists to rapidly generate libraries of complex compounds. By understanding the causality behind the reactions at each site—the role of the base in acylation, the catalytic cycle in cross-coupling, and the strategic influence of the fluorine atom—researchers can move beyond simple execution and into the realm of rational design. This building block represents a powerful asset for accelerating innovation in both drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(19), 8232–8243. [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]
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ChemRxiv. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]
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Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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role of halogenated benzylamines in organic synthesis.
An In-Depth Technical Guide to the Role of Halogenated Benzylamines in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Halogenated benzylamines represent a cornerstone class of intermediates in modern organic synthesis, prized for their dual reactivity. The halogen atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzylamine moiety can function as a directing group, facilitating regioselective C-H bond functionalization. This guide provides an in-depth exploration of the synthesis and strategic application of halogenated benzylamines, with a focus on palladium-catalyzed cross-coupling reactions and their role in constructing molecular frameworks relevant to pharmaceutical and materials science. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to equip researchers, chemists, and drug development professionals with a comprehensive understanding of this vital synthetic building block.
Introduction: The Strategic Importance of Halogenated Benzylamines
In the landscape of organic synthesis, the strategic value of a building block is often defined by its versatility. Halogenated benzylamines are exemplary in this regard, offering chemists a powerful toolkit for molecular construction. These compounds are particularly useful as starting materials and intermediates due to the relatively high reactivity of their halogen group functionality[1]. The presence of a halogen (F, Cl, Br, I) on the aromatic ring provides a predictable site for metal-catalyzed cross-coupling reactions, a cornerstone of modern bond formation[2]. This allows for the precise introduction of aryl, alkyl, alkynyl, and amino groups, transforming a simple precursor into a complex scaffold.
Furthermore, the introduction of halogens is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile[3][4]. Halogens can influence lipophilicity and participate in halogen bonding, a crucial interaction for molecular recognition at the active sites of enzymes and receptors[3][5]. The benzylamine unit itself is a common motif in bioactive molecules and provides a handle for further derivatization or can act as an internal ligand to direct reactions to other parts of the molecule[6][7]. This dual functionality makes halogenated benzylamines indispensable in the synthesis of fine organic chemicals for pharmaceuticals, agrochemicals, and functional materials[1][8].
Synthesis of Halogenated Benzylamines
The accessibility of halogenated benzylamines is crucial for their widespread use. Several robust methods exist for their preparation, with the choice of route often depending on the scale and the desired substitution pattern.
Hydrogenation of Halogenated Benzonitriles
One of the most common and industrially scalable methods is the catalytic hydrogenation of the corresponding halogenated benzonitriles. This reaction is typically carried out under hydrogen pressure in the presence of a catalyst, such as Raney Nickel or a palladium-based catalyst. The addition of ammonia is critical to prevent the formation of secondary and tertiary amine byproducts[8].
Representative Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzylamine [8]
-
Reactor Setup: A mixture of an alcohol solvent (e.g., methanol), a hydrogenation catalyst (e.g., Raney Nickel), and ammonia (aqueous or anhydrous) is charged into a suitable pressure reactor.
-
Substrate Addition: A solution of 2,4,6-trifluorobenzonitrile in alcohol is added continuously to the reactor. A slow addition rate (e.g., 0.5-2 mL/min) is maintained to control the reaction exotherm and minimize byproduct formation[8].
-
Reaction Conditions: The reaction is conducted under a hydrogen pressure of 10-15 kg/cm ² at a temperature of 60-80°C[8].
-
Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude halogenated benzylamine can be purified by distillation or crystallization.
-
Purity: This method can yield halogenated benzylamines with purity greater than 98%, with dimer impurities being less than 1%[8].
Reductive Amination of Halogenated Benzaldehydes
Reductive amination provides another direct route, starting from halogenated benzaldehydes. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction to the desired benzylamine.
A series of novel benzylamines were synthesized via reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives and various primary amines[9]. While this example produces secondary amines, the principle is readily adapted for primary benzylamine synthesis using ammonia.
The Halogen as a Synthetic Handle: Palladium-Catalyzed Cross-Coupling
The true power of halogenated benzylamines is unlocked in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond serves as an activation site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new bonds with high efficiency and selectivity[10][11].
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with amines[12][13]. This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance[12]. When a halogenated benzylamine is used as the substrate, this reaction can be used to introduce a second amino group, leading to diaminodiphenylmethane derivatives or other complex aniline structures. More commonly, the halogen on a different aromatic ring is coupled with a benzylamine.
Causality in Catalyst Selection: The success of the Buchwald-Hartwig reaction hinges on the choice of ligand. Early systems had limitations. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group was a critical breakthrough[14][15]. These ligands stabilize the palladium catalyst, accelerate the rate-limiting reductive elimination step, and promote the initial oxidative addition, especially for less reactive aryl chlorides[15][16].
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds, coupling an organoboron species with an organohalide[17][18]. Using a halogenated benzylamine in this reaction allows for the direct attachment of new aryl or vinyl groups, generating substituted diphenylmethane structures, which are prevalent in biologically active compounds[19].
The Role of the Base: A key feature of the Suzuki coupling is the requirement of a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic "ate" complex. This boronate species facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center[18][20].
Representative Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Bromide [19]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the halogenated benzylamine (or benzyl bromide, 1.0 equiv), potassium aryltrifluoroborate (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Solvent: Add a degassed solvent mixture, typically THF/H₂O (10:1).
-
Reaction Conditions: Heat the reaction mixture to 70-80°C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). The combined organic layers are dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne[21][22]. This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, structures found in natural products, pharmaceuticals, and organic materials[22]. Employing a halogenated benzylamine provides direct access to benzylamines containing an alkynyl substituent.
Synergistic Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst[21][23]. The palladium complex undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily participates in the transmetalation step with the palladium center[22]. While copper-free versions exist, the dual system often allows for milder reaction conditions[24].
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Causality/Key Insight |
| Buchwald-Hartwig | Aryl C-N | Amine, Strong Base (e.g., NaOt-Bu) | Pd(OAc)₂ / XPhos, SPhos | Bulky, electron-rich ligands accelerate reductive elimination and are crucial for efficiency.[15] |
| Suzuki-Miyaura | Aryl C-C | Organoboron (e.g., R-B(OH)₂), Base | Pd(PPh₃)₄, PdCl₂(dppf) | Base activates the boronic acid to a more nucleophilic boronate for transmetalation.[18] |
| Sonogashira | Aryl C-C(sp) | Terminal Alkyne, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | A dual catalytic system where Cu(I) forms a copper acetylide to facilitate transmetalation.[22] |
The Benzylamine Moiety as a Directing Group
Beyond the reactivity of the halogen, the benzylamine group itself can be leveraged to control regioselectivity in C-H functionalization reactions. The nitrogen atom can act as a Lewis base, coordinating to a transition metal catalyst and directing it to a nearby C-H bond, typically at the ortho position of the benzylamine's aromatic ring[25]. This chelation-assisted strategy enables the functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates[26][27].
In some cases, the amine is first converted in situ to an imine or another derivative, which then acts as the transient directing group[27][28]. This approach is highly atom-economical as it avoids separate steps for installing and removing the directing group. For example, Pd(II)-catalyzed enantioselective C-H cross-coupling of benzylamines has been achieved using a removable nosyl (Ns) protecting group on the amine, which also serves as the directing group[6].
Workflow: Chelation-Assisted C-H Activation
Caption: General workflow for directing group-assisted C-H functionalization.
Applications in Medicinal Chemistry and Heterocycle Synthesis
The synthetic methodologies described above converge on the production of molecules with significant applications, particularly in drug discovery.
-
Bioactive Scaffolds: Halogenated benzylamines are precursors to a vast array of bioactive compounds. For instance, they are used to synthesize novel antimycotics[9] and are key structural motifs in molecules with potential as enzyme inhibitors[29]. The synthesis of chiral ortho-arylated benzylamines, accessible through directed C-H activation, yields motifs with a wide range of biological activities, including γ-secretase modulation.
-
Heterocycle Synthesis: Halogenated diamines, which can be derived from halogenated benzylamines, are critical starting materials for building complex heterocyclic systems like benzodiazepines, quinoxalines, and benzimidazoles[30]. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The ability to install various substituents on the aromatic ring via cross-coupling prior to cyclization allows for the rapid generation of diverse compound libraries for screening.
Conclusion
Halogenated benzylamines stand out as exceptionally versatile and powerful building blocks in organic synthesis. Their value is derived from a strategic combination of features: a reactive halogen handle that provides a reliable entry point for a suite of robust palladium-catalyzed cross-coupling reactions, and an amine functionality that can serve as a directing group for regioselective C-H functionalization. This dual capacity allows for the efficient and controlled construction of complex molecular architectures from simple, accessible starting materials. For researchers in medicinal chemistry and materials science, mastering the application of halogenated benzylamines is essential for the innovative design and synthesis of next-generation functional molecules.
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Title: Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling Source: NIH Public Access, 2016 URL: [Link]
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Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: PMC, NIH, 2021 URL: [Link]
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Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PMC, NIH, 2018 URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC, 2021 URL: [Link]
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Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Source: Organic Chemistry Frontiers (RSC Publishing), 2025 URL: [Link]
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Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL: [Link]
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Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis Source: Synfacts, 2017 URL: [Link]
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Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal, 2019 URL: [Link]
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Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube, 2025 URL: [Link]
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Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Sonogashira–Hagihara reactions of halogenated glycals Source: Beilstein Journals, 2012 URL: [Link]
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Title: Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling Source: ACS Publications, 2016 URL: [Link]
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Title: Halogenase engineering and its utility in medicinal chemistry Source: PMC, NIH, 2018 URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis Source: ACS Publications, 2022 URL: [Link]
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Title: Palladium catalyzed coupling in Schlenk tube- setup and a complete work up Source: YouTube, 2022 URL: [Link]
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Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI, 2022 URL: [Link]
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Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PMC, NIH, 2013 URL: [Link]
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Title: Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Source: ResearchGate, 2011 URL: [Link]
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Title: Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines Source: NIH Public Access, 2023 URL: [Link]
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Title: Most common reactions in organic synthesis exploiting halogen moieties. Source: ResearchGate, 2022 URL: [Link]
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Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC, NIH, 2021 URL: [Link]
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The Strategic Role of 2-Bromo-5-fluorobenzylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorobenzylamine hydrochloride is a key heterocyclic building block increasingly utilized in the nuanced and challenging landscape of medicinal chemistry. Its unique structural features—a reactive benzylamine core, strategically positioned bromine and fluorine atoms—offer a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, delving into its synthetic utility, impact on pharmacokinetic and pharmacodynamic properties, and its potential in the development of innovative therapeutics for a range of diseases, including neurodegenerative disorders and cancer. Through a detailed examination of its chemical reactivity and illustrative synthetic schemes based on analogous structures, this guide serves as a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Emergence of Fluorinated Benzylamines in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] Substituted benzylamines, in turn, are a prevalent structural motif in a vast array of biologically active compounds, serving as crucial intermediates in the synthesis of drugs across numerous therapeutic areas.[2] The convergence of these two strategic elements in a single building block, such as this compound, presents medicinal chemists with a powerful tool for lead optimization and the development of novel chemical entities.
The strategic placement of the bromine atom at the 2-position and the fluorine atom at the 5-position of the benzylamine ring creates a unique electronic and steric environment. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space.[3] The electron-withdrawing nature of the fluorine atom can influence the pKa of the benzylamine, impacting its ionization state at physiological pH and, consequently, its interaction with biological targets and its pharmacokinetic profile.
Physicochemical Properties and Synthetic Utility
2-Bromo-5-fluorobenzylamine is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents. The free base can be readily generated in situ for subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrClFN | [2] |
| Molecular Weight | 240.50 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 221-226 °C | [1] |
The primary amine of this compound is a versatile functional group that can participate in a wide range of chemical transformations pivotal to drug synthesis.
Key Reactions in Medicinal Chemistry
-
Reductive Amination: A cornerstone reaction for the formation of C-N bonds, reductive amination allows for the coupling of the benzylamine with aldehydes and ketones to generate more complex secondary and tertiary amines. This reaction is fundamental in building the core structures of many pharmaceutical agents.
-
Amide Coupling: The amine can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amide bonds, a ubiquitous linkage in biologically active molecules.
-
N-Arylation and N-Alkylation: The nucleophilic nature of the amine allows for the introduction of various aryl, heteroaryl, or alkyl substituents, providing a straightforward method for structure-activity relationship (SAR) studies.
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[3]
Caption: Key synthetic transformations of 2-Bromo-5-fluorobenzylamine.
Applications in the Synthesis of Bioactive Molecules: A Focus on Analogous Structures
While specific, publicly available examples of marketed drugs synthesized directly from this compound are limited, the utility of this building block can be effectively illustrated through the synthesis of analogous compounds, such as the anti-Parkinson's agent Safinamide.
Case Study: Synthesis of Safinamide Analogues
Safinamide is a selective MAO-B inhibitor used in the treatment of Parkinson's disease.[5] Its structure features a substituted benzylamine core. A plausible synthetic route to a Safinamide analogue using a bromo-fluorobenzylamine derivative highlights the potential application of this compound.
Illustrative Synthetic Protocol for a Safinamide Analogue:
Step 1: Reductive Amination
A solution of a substituted benzaldehyde (1.0 eq) and a chiral amino-propanamide hydrochloride (1.1 eq) in a suitable solvent (e.g., methanol) is treated with a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction mixture is stirred at room temperature until completion.
Step 2: Work-up and Purification
The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-benzylamino-propanamide derivative.
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The Strategic Utility of 2-Bromo-5-fluorobenzylamine Hydrochloride in the Synthesis of Novel Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorobenzylamine hydrochloride is a versatile and strategically important building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a reactive primary amine, a synthetically versatile aryl bromide, and a metabolically influential fluorine atom, provides a powerful scaffold for the synthesis of a diverse array of novel compounds. This technical guide delves into the core synthetic applications of this compound, providing detailed insights into key chemical transformations including N-alkylation, amide bond formation, and palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations. By elucidating the mechanistic principles and providing field-proven protocols, this guide serves as a comprehensive resource for researchers aiming to leverage this valuable intermediate in the design and synthesis of next-generation therapeutics.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound (CAS No: 202865-67-6) has emerged as a compound of significant interest due to its trifecta of functional handles, each offering a distinct avenue for molecular elaboration.[1]
-
The Benzylamine Moiety: The primary amine serves as a nucleophile, readily participating in N-alkylation and amide bond formation reactions. This allows for the introduction of a wide variety of side chains and pharmacophoric elements that can modulate a compound's solubility, cell permeability, and target engagement.
-
The Aryl Bromide: The bromine atom is a key functionality for transition metal-catalyzed cross-coupling reactions.[2] This enables the construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex biaryl and heteroaryl structures often found in kinase inhibitors and other targeted therapies.[3]
-
The Fluorine Substituent: The presence of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving oral bioavailability.[4]
This guide will explore the practical applications of these functionalities, providing both the "how" and the "why" behind the synthetic protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 202865-67-6 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 245-254 °C |
Safety Information: this compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Core Synthetic Transformations
The synthetic utility of this compound is best illustrated through its application in a range of fundamental organic reactions. The following sections provide detailed protocols and mechanistic insights for these key transformations.
N-Alkylation: Introducing Molecular Diversity
N-alkylation of the primary amine is a straightforward yet powerful method for introducing a vast array of substituents. This reaction is fundamental in exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of the amine.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the benzylamine hydrochloride to the free amine, which is the active nucleophile. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to avoid competing reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is often employed to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. For reactive alkyl halides like benzyl bromide or allyl bromide, the reaction can often proceed at room temperature. For less reactive halides, heating may be necessary.[4]
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 2-bromo-5-fluorobenzylamine with an alkyl halide.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (e.g., DMF or MeCN, 0.1-0.2 M).
-
Basification: Add a suitable base (e.g., K₂CO₃, 2.2 eq) to the suspension and stir for 30 minutes at room temperature to generate the free amine in situ.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for N-alkylation.
Amide Bond Formation: Crafting Bioactive Scaffolds
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals. Coupling 2-bromo-5-fluorobenzylamine with carboxylic acids provides a direct route to a wide range of substituted benzamides.
Causality of Experimental Choices:
-
Coupling Reagents: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling reagents are used to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or uronium/aminium salts such as HATU.[5] These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically added to neutralize any acidic byproducts and to ensure the amine is in its free, nucleophilic form.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or DMF are commonly used.
Experimental Protocol: EDCI/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the amide bond formation between 2-bromo-5-fluorobenzylamine and a carboxylic acid.
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere, add DIPEA (3.0 eq).
-
Activation: Cool the mixture to 0 °C and add EDCI (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for amide coupling.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of 2-bromo-5-fluorobenzylamine is a versatile handle for constructing new carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of many kinase inhibitors and other complex drug molecules.[6]
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or a boronate ester.[7] This reaction is widely used in drug discovery due to its mild conditions and broad functional group tolerance.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a pre-formed Pd(0) complex like Pd(PPh₃)₄.
-
Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.
Experimental Protocol: Suzuki Coupling with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of N-protected 2-bromo-5-fluorobenzylamine with an arylboronic acid. Note: The primary amine of the starting material is often protected (e.g., as an acetamide) to prevent side reactions.
-
Preparation: In a reaction vessel, combine the N-protected 2-bromo-5-fluorobenzylamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand, if required, under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction has become an indispensable tool for synthesizing arylamines, which are prevalent in many pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst System: The catalyst system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is critical for promoting the reductive elimination step, which forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and form the palladium-amido complex.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination with an Amine
This protocol describes a general procedure for the Buchwald-Hartwig amination of N-protected 2-bromo-5-fluorobenzylamine with a primary or secondary amine. Note: As with Suzuki coupling, the benzylamine is typically protected.
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-protected 2-bromo-5-fluorobenzylamine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Logical relationship of key palladium-catalyzed cross-coupling reactions.
Conclusion: A Versatile Scaffold for Future Discovery
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent functionalities provide a robust and versatile platform for the efficient construction of complex and diverse molecular architectures. The ability to readily perform N-alkylation, amide bond formation, and palladium-catalyzed cross-coupling reactions makes this compound an invaluable asset for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery of the medicines of tomorrow.
References
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Chen, J., et al. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 64, 491-501. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Dubost, E., et al. (2011). Crystal structure of 2-bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2639. Available at: [Link]
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Fernando, M., et al. (2025). Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
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Nolan, S. P., et al. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 38(11), 3055-3069. Available at: [Link]
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Meyer, M. J., et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Bosi, E. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7654. Available at: [Link]
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Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6527-6530. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]
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-
PubChem. (n.d.). (2-Bromo-5-fluorophenyl)methanamine. Available at: [Link]
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Wang, T., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. Tetrahedron, 71(43), 8263-8268. Available at: [Link]
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Ramirez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1833. Available at: [Link]
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Le, C., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3362. Available at: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
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ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Available at: [Link]
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-
Okusu, S., et al. (2017). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 13, 1749-1755. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Available at: [Link]
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]
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The Strategic Deployment of 2-Bromo-5-fluorobenzylamine Hydrochloride in the Synthesis of Novel Bioactive Molecules: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in any drug discovery campaign. The careful incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among the vast arsenal of chemical building blocks, 2-Bromo-5-fluorobenzylamine hydrochloride has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring a nucleophilic benzylamine, a synthetically tractable bromine atom, and an electron-withdrawing fluorine atom, offers a powerful platform for the generation of diverse and potent bioactive molecules. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound in the synthesis of kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology research. We will delve into the mechanistic rationale for its use, provide a detailed, field-proven synthetic protocol, and discuss the broader implications for the design of next-generation targeted therapies.
Introduction: The Rationale for a Privileged Scaffold Element
The 2-bromo-5-fluorobenzylamino moiety is not merely a passive component in a larger molecular architecture. Its constituent parts each play a crucial role in shaping the synthetic and biological destiny of the final compound.
-
The Benzylamine Core: The primary amine of the benzylamine provides a key nucleophilic handle. This allows for its facile incorporation into various heterocyclic scaffolds, most notably pyrimidine-based systems, which are a cornerstone of many kinase inhibitor designs. The benzyl group itself provides a rigid, aromatic spacer that can orient other functional groups into optimal positions for binding within a target's active site.
-
The Ortho-Bromo Group: The bromine atom at the 2-position is a synthetic chemist's workhorse. Its presence opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This enables the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, facilitating rapid structure-activity relationship (SAR) exploration and the fine-tuning of a compound's potency and selectivity. This versatility is paramount in the iterative process of lead optimization.
-
The Meta-Fluoro Group: The fluorine atom at the 5-position exerts a significant electronic influence on the benzene ring. As a highly electronegative atom, it can modulate the pKa of the benzylamine, influencing its reactivity and binding interactions. Furthermore, the strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.[2] This can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.
The confluence of these three features makes this compound a "privileged" building block, pre-validated by its potential to impart desirable drug-like properties to a wide range of molecular scaffolds.
Core Application: Synthesis of Aminopyrimidine-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of 2,4-disubstituted aminopyrimidine-based kinase inhibitors. This class of compounds has yielded numerous FDA-approved drugs for the treatment of various cancers.[3] The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine, followed by further diversification.
The following diagram illustrates the logical workflow for the synthesis of a hypothetical, yet representative, kinase inhibitor library utilizing this compound.
Sources
An In-depth Technical Guide to the Reactivity of 2-Bromo-5-fluorobenzylamine Hydrochloride
Foreword: A Molecule of Versatility
In the landscape of modern synthetic and medicinal chemistry, the strategic value of a building block is measured by its predictable reactivity and its capacity to serve as a scaffold for diversification. 2-Bromo-5-fluorobenzylamine hydrochloride is one such molecule. Its structure is deceptively simple, yet it houses a triad of reactive sites—an aryl bromide, a primary benzylic amine, and a fluorine-substituted aromatic ring—that offer orthogonal handles for molecular elaboration. This guide moves beyond a simple cataloging of properties to provide a preliminary investigation into the compound's reactivity, grounded in established chemical principles. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.
Physicochemical Profile & Structural Data
A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. All experimental designs must consider these fundamental characteristics.
| Property | Value | Source(s) |
| CAS Number | 202865-67-6 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [1][2] |
| Molecular Weight | 240.50 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [][4] |
| Melting Point | 221-226 °C (lit.) | [][4] |
| IUPAC Name | (2-bromo-5-fluorophenyl)methanamine;hydrochloride | [] |
| InChI Key | KPOKOEWRTGFXDF-UHFFFAOYSA-N | [][4] |
Core Reactivity Analysis: A Tale of Three Sites
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of an aryl halide and a nucleophilic amine on the same scaffold allows for sequential or selective functionalization, a highly desirable trait in library synthesis and lead optimization.
Caption: Key reactivity sites on 2-Bromo-5-fluorobenzylamine.
Site B: The Aryl Bromide - A Gateway to Complexity via Cross-Coupling
The carbon-bromine (C-Br) bond is the most versatile handle on this molecule for building molecular complexity. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug discovery for their reliability and broad functional group tolerance.[5]
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[6][7] For 2-Bromo-5-fluorobenzylamine, this provides a direct route to introduce new aryl, heteroaryl, or alkyl groups at the 2-position, generating diverse biaryl or alkyl-aryl scaffolds.
-
Expertise & Causality: The choice of a palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[7] A base (e.g., Cs₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8] The reaction is tolerant of the free amine (after neutralization of the HCl salt), making protection unnecessary in many cases.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is arguably one of the most significant advances in medicinal chemistry, allowing for the synthesis of aryl amines which are ubiquitous in pharmaceuticals.[5] Using 2-Bromo-5-fluorobenzylamine as the substrate allows for the introduction of a secondary or tertiary amine at the 2-position.
-
Expertise & Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[11] The choice of ligand is again paramount; specialized biaryl phosphine ligands developed by Buchwald, Hartwig, and others are essential for achieving high yields and broad scope.[12] The reaction must be performed on the free base form of 2-Bromo-5-fluorobenzylamine or by using a sufficient excess of the external base to neutralize both the hydrochloride salt and the amine coupling partner.
Site A: The Benzylic Amine - A Classical Nucleophile
The primary amine, presented as a hydrochloride salt, is a potent nucleophile once liberated by a base. This functionality provides a reliable anchor for attaching a wide variety of side chains and functional groups through well-established transformations.
Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) readily forms a stable amide bond. This is a cornerstone reaction for building peptide-like structures or introducing carbonyl-containing moieties.
Direct alkylation with alkyl halides can be challenging due to over-alkylation. A more controlled and widely used method is reductive amination. The amine is first condensed with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary or tertiary amine. This process is highly efficient and a workhorse reaction in library synthesis.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for laboratory investigation. They are based on established methodologies for analogous substrates.
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 240.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).
-
Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 3.2: Buchwald-Hartwig Amination with Morpholine
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 240.5 mg), sodium tert-butoxide (2.5 mmol, 240 mg), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the vessel and heat to 100 °C for 8-12 hours. Monitor for the disappearance of starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Protocol 3.3: N-Acylation with Acetyl Chloride
Methodology:
-
Amine Liberation: Suspend this compound (1.0 mmol, 240.5 mg) in dichloromethane (10 mL).
-
Base Addition: Add triethylamine (2.5 mmol, 348 µL) and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 mmol, 78 µL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by adding water (10 mL). Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or chromatography.
Safety & Handling
As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust. The hydrochloride salt is an irritant; avoid contact with skin and eyes.[4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a potent and versatile chemical intermediate. Its reactivity is dominated by the orthogonal nature of the aryl bromide and the benzylic amine. The C-Br bond serves as a robust handle for advanced, palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. Concurrently, the primary amine offers a classical nucleophilic site for straightforward derivatization via acylation and reductive amination. This predictable and multifaceted reactivity profile solidifies its role as a valuable building block for discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MH Chem (YouTube). Suzuki Coupling Mechanism. [Link]
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A Senior Application Scientist's Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: Sourcing, Purity, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of a Key Synthetic Building Block
2-Bromo-5-fluorobenzylamine hydrochloride (CAS No: 202865-67-6) is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—a bromine atom, a fluorine atom, and an aminomethyl group on a benzene ring—offers multiple reaction sites for medicinal chemists to elaborate upon. This makes it a valuable building block for creating libraries of novel compounds in drug discovery campaigns, particularly in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. Understanding the quality of this starting material is paramount, as impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the integrity of biological data. This guide provides a comprehensive framework for sourcing high-quality this compound and validating its purity for demanding research and development applications.
Part 1: Supplier Identification and Qualification
The reliability of a chemical supplier is the foundation of reproducible science. For a specialized reagent like this compound, sourcing extends beyond a simple catalog search. It involves a due diligence process to ensure material quality and consistency between batches.
Leading Suppliers and Available Grades
Several chemical manufacturers and distributors list this compound. The stated purity typically exceeds 97%, which is suitable for most discovery applications. However, for later-stage development or sensitive assays, higher purity may be required.
| Supplier | CAS Number | Stated Purity | Available Documentation | Notes |
| Aromsyn Co.,Ltd. | 202865-67-6 | > 97% | Batch-specific COA, Structural Data | Specializes in manufacturing and custom synthesis from gram to kilogram scale.[1] |
| Santa Cruz Biotechnology, Inc. | 202865-67-6 | Lot-specific | Certificate of Analysis (COA) | Marketed for research use only. |
| Appchem | 1189924-80-8 | - | Safety Data Sheet (SDS) | Listed as the isomer 3-Bromo-5-fluorobenzylamine hydrochloride.[2] |
| Thermo Fisher Scientific (Alfa Aesar) | 202865-69-8 | 97% | Specification Sheet, COA | Note: This CAS number corresponds to the isomer 5-Bromo-2-fluorobenzylamine hydrochloride.[3][4] |
Note on Isomers: It is critical to verify the CAS number. The search results frequently return the isomer 5-Bromo-2-fluorobenzylamine hydrochloride (CAS: 202865-69-8) .[3][4][][6][7] While structurally similar, its reactivity and the properties of its downstream products will differ significantly. Always confirm you are ordering CAS 202865-67-6 for the 2-Bromo-5-fluoro isomer.
The Scientist's Due Diligence Checklist
-
Verify the CAS Number: As highlighted above, isomeric confusion is common. The Chemical Abstracts Service (CAS) number is the unambiguous identifier.
-
Request a Lot-Specific Certificate of Analysis (COA): Do not rely on a general specification sheet. A lot-specific COA provides the actual analytical results for the batch you are purchasing.[1] Key data points to scrutinize include purity (typically determined by HPLC or GC), identity confirmation (¹H NMR, MS), and appearance.
-
Inquire About Origin: Understand if the vendor is a primary manufacturer or a distributor. Manufacturers often have more extensive quality control and batch history.[1]
-
Review the Safety Data Sheet (SDS): The SDS contains critical information on handling, storage, and potential hazards.[7][8][9] For this compound, proper storage in a well-ventilated, dry place is essential.[7]
Part 2: Purity Verification: A Self-Validating System
While a supplier's COA is a valuable starting point, independent verification of purity is a cornerstone of good laboratory practice (GLP) and robust drug discovery. The presence of residual starting materials, synthetic byproducts, or isomers can have significant downstream consequences. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one.[10]
Representative Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a general method for determining the purity of this compound. Method optimization (e.g., gradient slope, mobile phase composition) may be required based on the specific instrument and impurities suspected.
Objective: To separate the main compound from potential impurities and quantify its purity by area percentage.
Methodology:
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1.0 mL of the sample diluent to create a ~1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 210 nm or a wavelength appropriate for substituted benzaldehydes.[11]
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The development and validation of such HPLC methods are crucial for quality control in pharmaceutical settings.[12][13]
Workflow for Analytical Quality Control
Caption: HPLC Purity Verification Workflow.
Part 3: Application in Synthetic and Medicinal Chemistry
The utility of this compound lies in its synthetic versatility. It is a classic example of a "building block" used to construct more elaborate molecules with desired pharmacological properties.
Role as a Synthetic Intermediate
The primary application is as a precursor in multi-step syntheses.[1] The functional groups on the molecule provide handles for various chemical transformations:
-
The Amine Group (-CH₂NH₂): This primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These functional groups are ubiquitous in drug molecules, often participating in key hydrogen bonding interactions with biological targets.
-
The Aryl Bromide (Ar-Br): The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions are workhorses of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
The Fluoro Group (-F): The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, improve binding affinity, or modulate physicochemical properties like pKa and lipophilicity.[14]
Illustrative Synthetic Pathway: Suzuki Coupling
The diagram below illustrates a common synthetic route where the aryl bromide is coupled with a boronic acid derivative to form a new C-C bond, a foundational step in building molecular complexity.
Caption: Suzuki cross-coupling reaction pathway.
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in drug discovery. For the researcher, success begins with meticulous sourcing from reputable suppliers and is sustained by rigorous, in-house analytical validation. By treating this starting material not as a commodity but as a critical parameter of the experiment, scientists can ensure the integrity of their synthetic routes and the reproducibility of their biological findings, ultimately accelerating the path toward new therapeutic discoveries.
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Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzylamine hydrochloride. [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
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Thermo Fisher Scientific. Certificate of analysis - 3-Bromo-4-fluorobenzylamine hydrochloride, 98% (Assay). [Link]
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PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
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SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
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PubChem. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromo-5-fluorobenzylamine Hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Drug Discovery
2-Bromo-5-fluorobenzylamine hydrochloride is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1][2] Its utility lies in the strategic placement of bromine and fluorine atoms on the benzylamine core, which offers multiple avenues for synthetic modification. The bromo-substituent provides a reactive handle for cross-coupling reactions, while the fluoro-substituent can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes key information derived from safety data sheets and analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 202865-67-6 | [2] |
| Molecular Formula | C₇H₇BrFN·HCl | [2] |
| Molecular Weight | 240.50 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal laboratory conditions. | [3] |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[5] The toxicological properties of this specific compound have not been thoroughly investigated. However, based on the known hazards of similar halogenated aromatic amines, it is prudent to handle this compound with a high degree of caution.[6]
Routes of Exposure:
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[7]
-
Skin Contact: May cause skin irritation, redness, and pain.[5]
-
Eye Contact: Can cause serious eye irritation, potentially leading to damage if not promptly addressed.[5]
-
Ingestion: May be harmful if swallowed.[1]
Causality of Hazards: The irritant nature of halogenated aromatic amines often stems from their ability to react with biological macromolecules, leading to inflammation and tissue damage. The hydrochloride salt form can also contribute to local irritation due to its acidic nature in solution.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[9] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[8]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: A workflow for ensuring proper PPE usage.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous degradation products.
-
Container: Store in a tightly sealed, original container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] While specific reactivity data is limited, halogenated benzylamines can be susceptible to degradation in the presence of strong acids or bases, potentially leading to the release of hazardous fumes.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Caption: A logical flow for responding to emergencies.
Spill Response
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and then decontaminate with a 10% bleach solution if appropriate for the surface.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.[10]
-
-
Major Spills:
-
Evacuate the entire area immediately.[11]
-
Alert others in the vicinity and activate the emergency alarm.
-
Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[5]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12]
-
Waste Containers: Use only designated, properly labeled hazardous waste containers.[12]
-
Labeling: Clearly label the waste container with the full chemical name and any associated hazards.[12]
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Procedures: Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable tool in the arsenal of the modern medicinal and agricultural chemist. However, its utility must be balanced with a deep respect for its potential hazards. By adhering to the principles of safe handling, employing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this important chemical intermediate. This commitment to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and the responsible advancement of research.
References
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Degradation of benzylamines during chlorination and chloramination | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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[Toxicological characteristic of neuroleptics--substituted benzamides]. (2007). Sud Med Ekspert. Retrieved January 12, 2026, from [Link]
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof. (n.d.). Google Patents.
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Benzylamine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
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Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Effective Spill Response for Chemical Spills: Guidelines and Procedures. (2025, October 8). MIRA Safety. Retrieved January 12, 2026, from [Link]
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Response to a Chemical Spill. (n.d.). The University of Maryland, Baltimore. Retrieved January 12, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 12, 2026, from [Link]
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Emergency Chemical Spill Response. (2016, October 19). ChemCERT. Retrieved January 12, 2026, from [Link]
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Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
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Decontamination technologies for medicinal and aromatic plants: A review. (2022, January 11). PMC - NIH. Retrieved January 12, 2026, from [Link]
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-
2-Bromo-5-fluorobenzaldehyde. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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solubility of 2-Bromo-5-fluorobenzylamine hydrochloride in common solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzylamine Hydrochloride in Common Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Pre-formulation Landscape
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound is a substituted benzylamine derivative.
| Property | Value | Source |
| CAS Number | 202865-67-6 | [1] |
| Molecular Formula | C₇H₈BrClFN | [] |
| Molecular Weight | 240.50 g/mol | [1][] |
| Appearance | Off-white to light yellow powder; White to cream, crystals or powder or crystalline powder | [][3] |
| Melting Point | 221-226 °C or 245.0-254.0 °C | [][4] |
| Structure | ||
| (5-bromo-2-fluorophenyl)methanamine;hydrochloride | [] |
The presence of a bromine atom and a fluorine atom on the benzene ring, along with the amine hydrochloride group, imparts a specific polarity and potential for hydrogen bonding that will govern its interactions with various solvents. The hydrochloride salt form suggests that its solubility will be highly dependent on the pH of aqueous solutions.[5]
The Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[6] For a crystalline solid like this compound, the dissolution process involves two key energy considerations:
-
Lattice Energy: The energy required to break the bonds holding the molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.
A compound dissolves when the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the polar nature of the amine hydrochloride group, this compound is expected to exhibit higher solubility in polar solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7] This method is reliable and widely used for its accuracy.[7] The following is a detailed protocol for its implementation.
Principle
An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[8] After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.[9]
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and add it to a series of vials.
-
Pipette a precise volume (e.g., 1-2 mL) of each selected solvent into the corresponding vials. Ensure the amount of solid is sufficient to maintain an excess after equilibrium is reached.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium may vary for poorly soluble compounds.[7]
-
-
Phase Separation:
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (often the mobile phase for HPLC analysis).
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility.
-
Self-Validating System and Causality
-
Why an excess of solid? To ensure that the solution becomes saturated and remains so at equilibrium.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
Why agitation? To increase the surface area of the solid in contact with the solvent and facilitate faster attainment of equilibrium.
-
Why filtration? To ensure that only the dissolved compound is being measured, as any suspended solid particles would lead to an overestimation of solubility.
-
Why a calibration curve? To provide a reliable and accurate quantification of the dissolved compound.
Experimental Workflow Diagram
Caption: Key Factors Influencing the Solubility of the Target Compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic determination and understanding of the solubility of this compound. While a pre-existing, exhaustive dataset is not publicly available, the detailed shake-flask protocol and theoretical background herein equip researchers with the necessary tools to generate this crucial data. The generation and dissemination of such solubility profiles will be invaluable to the scientific community, enabling more efficient process development, formulation design, and overall advancement in research involving this compound.
References
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
Biorelevant.com. What is equilibrium solubility of a drug?. [Link]
-
Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SciELO. (2013). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Avdeef, A. (2001). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 18(9), 1335–1342. [Link]
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- 4. 5-Bromo-2-fluorobenzylamine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Introduction: The Strategic Importance of the 2-Bromo-5-fluorobenzylamine Scaffold
An In-depth Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: Synthesis, Derivatization, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound and its analogs. We will move beyond simple data reporting to explore the underlying scientific principles, strategic considerations in synthesis and derivatization, and the practical application of this versatile chemical scaffold in the pursuit of novel therapeutics.
The 2-Bromo-5-fluorobenzylamine core is a highly valuable building block in medicinal chemistry. Its utility stems from the specific arrangement and electronic nature of its substituents. The fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity through hydrogen bonding or favorable electrostatic interactions, and modulate the pKa of the benzylamine moiety. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the strategic introduction of diverse functional groups. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in lead optimization.
This guide provides a detailed exploration of the synthesis, characterization, and strategic derivatization of this scaffold, grounded in established chemical principles and supported by practical, field-proven protocols.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of the parent compound, this compound, is critical for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| IUPAC Name | (2-Bromo-5-fluorophenyl)methanamine hydrochloride | PubChem |
| Molecular Formula | C₇H₈BrClFN | PubChem |
| Molecular Weight | 240.51 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | VWR |
| Melting Point | 224-228 °C | VWR |
| Solubility | Soluble in water, methanol | VWR |
Spectroscopic Hallmarks:
-
¹H NMR: The proton NMR spectrum is characterized by distinct aromatic signals in the 7.0-7.5 ppm region, whose splitting patterns are dictated by bromine and fluorine coupling, and a singlet or AB quartet for the benzylic CH₂ group adjacent to the nitrogen.
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the halogenated aromatic carbons, with the C-F and C-Br bonds inducing significant and predictable shifts.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive diagnostic feature.
Synthetic Pathways and Strategic Considerations
The synthesis of the 2-bromo-5-fluorobenzylamine core can be achieved through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The most common and robust approach involves the reduction of a suitable precursor, such as an oxime or a nitrile.
A widely employed strategy is the reduction of 2-bromo-5-fluorobenzaldehyde oxime. This method is efficient and generally proceeds with high yields.
Typical Synthetic Workflow
The following diagram illustrates a standard, two-step synthesis starting from the commercially available 2-bromo-5-fluorobenzaldehyde.
Caption: Synthetic pathway for 2-Bromo-5-fluorobenzylamine HCl.
Protocol 1: Synthesis via Oxime Reduction
This protocol details the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde.
Materials:
-
2-Bromo-5-fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde Oxime
-
In a round-bottom flask, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the oxime. Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward.
Step 2: Reduction of the Oxime to the Amine
-
Suspend the dried 2-bromo-5-fluorobenzaldehyde oxime (1.0 eq) in glacial acetic acid.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add activated zinc dust (3.0-4.0 eq) portion-wise, maintaining the internal temperature below 20 °C. Causality: The acidic medium protonates the oxime, making it susceptible to reduction by the zinc metal, which acts as the electron donor.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-fluorobenzylamine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound. Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-oily or air-sensitive free base.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the data with the expected spectroscopic profile.
Applications in Drug Discovery: A Scaffold for CNS-Active Agents
Derivatives of the 2-Bromo-5-fluorobenzylamine scaffold have appeared in patent literature as key intermediates for compounds targeting the central nervous system (CNS). The scaffold's ability to be elaborated via cross-coupling reactions makes it ideal for generating libraries of compounds for screening and structure-activity relationship (SAR) studies.
For instance, this core can be used in the synthesis of novel inhibitors of Glycine Transporter 1 (GlyT1), a target for treating schizophrenia and other cognitive disorders. The benzylamine provides a key interaction point, while modifications at the bromine position can be used to optimize potency, selectivity, and pharmacokinetic properties.
Drug Discovery Workflow Example
The following diagram illustrates a typical workflow for utilizing this scaffold in a lead discovery program.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-fluorobenzylamine Hydrochloride
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling reactions using 2-Bromo-5-fluorobenzylamine hydrochloride as a key building block.
2-Bromo-5-fluorobenzylamine is a valuable scaffold in medicinal chemistry. The presence of a bromine atom allows for strategic C-C bond formation via cross-coupling, while the fluorine atom can enhance metabolic stability and binding affinity. The primary amine serves as a crucial handle for further functionalization. This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide detailed protocols for its execution with the specified substrate, and offer insights into troubleshooting and optimization.
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[4][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (in this case, 2-Bromo-5-fluorobenzylamine), forming a Pd(II) complex.[2][9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][10][11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
Mechanistic Considerations for this compound
The presence of the benzylamine moiety in the substrate introduces specific considerations for the Suzuki coupling reaction. The amine group can potentially coordinate to the palladium catalyst, which could inhibit its catalytic activity.[13][14] Furthermore, as the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the salt and free the amine before it can participate in the desired reaction or be protected.
The Catalytic Cycle in Detail
The following diagram illustrates the proposed catalytic cycle for the Suzuki coupling of 2-Bromo-5-fluorobenzylamine with an arylboronic acid.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, especially if using sensitive boronic acids, to minimize protodeboronation.[15] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[15]
-
Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.[15]
-
Safety: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Suzuki Coupling of 2-Bromo-5-fluorobenzylamine with Arylboronic Acids
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv) or a more specialized ligand like SPhos or XPhos for challenging couplings.[9][15]
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture. The final concentration of the limiting reagent should be around 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Experimental Setup
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[16][17][18][19]
Parameter Optimization Table
| Parameter | Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., Pd(dppf)Cl₂) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[12] Pd(PPh₃)₄ is a stable Pd(0) source but may not be as active for challenging substrates.[8] Pre-formed catalysts can offer higher activity and reproducibility.[5] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type ligands (XPhos, SPhos), N-heterocyclic carbenes (NHCs) | For electron-rich or sterically hindered substrates like 2-Bromo-5-fluorobenzylamine, bulky and electron-rich ligands such as Buchwald-type ligands or NHCs can accelerate the oxidative addition and reductive elimination steps.[9][15][20] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Organic bases (e.g., Et₃N) | The choice of base is critical for activating the boronic acid.[11] Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive substrates.[15] KF can be a milder option.[12] The presence of the hydrochloride salt necessitates at least one equivalent of base for neutralization. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1] For substrates prone to protodeboronation, anhydrous conditions may be necessary.[15] |
| Temperature | Room temperature to 120 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Optimization is often required.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, inefficient oxidative addition or transmetalation. | Ensure rigorous degassing of solvents.[15] Switch to a more active ligand (e.g., a Buchwald ligand).[9][15] Use a stronger base (e.g., K₃PO₄).[20] Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of water, prolonged reaction times, high temperatures. | Use a more stable boronic ester (e.g., pinacol or MIDA ester).[1][15] Employ anhydrous conditions.[15] Use a milder base like KF.[12] |
| Homocoupling of Boronic Acid | Oxygen contamination, inefficient transmetalation. | Ensure a strictly inert atmosphere. Use a bulky ligand to suppress homocoupling.[16] |
| Dehalogenation of Starting Material | Catalyst-mediated side reaction. | Lower the reaction temperature. Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound, providing a versatile route to a wide array of substituted benzylamine derivatives. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ORBi. (n.d.). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions.
- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates.
- Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Benchchem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- A and V Publication. (n.d.). Synthesis of Biphenylamine Derivatives via Suzuki Coupling Reaction.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- PMC - NIH. (n.d.). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- PMC - NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- PMC - NIH. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Beilstein Journal of Organic Chemistry. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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Application Notes & Protocols: The Strategic Use of 2-Bromo-5-fluorobenzylamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the efficiency and novelty of a synthetic route often hinge on the strategic selection of starting materials. 2-Bromo-5-fluorobenzylamine hydrochloride (CAS No: 202865-67-6) has emerged as a preeminent building block for the construction of complex pharmaceutical intermediates.[1][2] Its utility stems from a unique trifecta of functionalities: a reactive primary amine (unmasked from its hydrochloride salt), a bromine atom poised for cross-coupling reactions, and a fluorine substituent to enhance pharmacological properties.[3]
The strategic placement of the bromine and fluorine atoms on the phenyl ring creates a specific electronic and steric environment. The fluorine atom, a common bioisostere for hydrogen, can improve metabolic stability, binding affinity, and lipophilicity, significantly impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for elaborating the molecular scaffold.[4][5][6]
This guide provides an in-depth exploration of this compound's applications, detailing robust protocols for its key transformations and illustrating its role in the synthesis of therapeutically relevant scaffolds, such as those found in Poly(ADP-ribose) polymerase (PARP) and Dipeptidyl peptidase-4 (DPP-4) inhibitors.[7][8][9]
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties and handling requirements is the foundation of any successful and safe synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 202865-67-6 | [1] |
| Molecular Formula | C₇H₇BrFN•HCl | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [][11] |
| Melting Point | 221-226 °C | [][11] |
| Purity | Typically ≥97% | [2][12] |
Safety and Handling Precautions:
This compound and its freebase form are classified as irritants.[11] Proper handling is essential to ensure laboratory safety.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] The freebase form is corrosive and can cause severe skin burns and eye damage.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11][15] Avoid dust formation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes.[11][15] For skin contact, wash off immediately with plenty of soap and water.[11][15] If inhaled, remove the person to fresh air.[11][15] Seek medical attention if irritation or symptoms persist.
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The synthetic power of 2-Bromo-5-fluorobenzylamine lies in the orthogonal reactivity of its amine and aryl bromide moieties. The following protocols detail the most critical transformations.
N-Acylation: Amide Bond Formation
N-acylation is a fundamental first step in utilizing this building block, transforming the primary amine into a stable amide linkage. This amide often forms the core backbone of the final drug molecule. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[16][17]
Causality Behind Protocol Choices:
-
Base: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile. A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct from both the starting material and the reaction itself, driving the equilibrium towards product formation.[17][18]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert to the reaction conditions and readily dissolves the organic components.[17]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, minimizing side reactions.[17][18]
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Application Notes & Protocols: The Strategic Role of 2-Bromo-5-fluorobenzylamine Hydrochloride in Agrochemical Innovation
Abstract
The escalating demands for higher crop yields and more sustainable agricultural practices necessitate the continuous development of novel, effective, and selective agrochemicals. Within the synthetic chemist's toolkit, halogenated intermediates are indispensable for fine-tuning the biological activity, metabolic stability, and target specificity of active ingredients. This document provides a detailed examination of 2-Bromo-5-fluorobenzylamine hydrochloride , a versatile and strategically important building block in agrochemical research. We will explore its intrinsic chemical value, provide detailed protocols for its application in the synthesis of next-generation pesticides, and discuss the causality behind its use in creating compounds with enhanced efficacy.
Introduction: The Significance of Halogenated Benzylamines in Agrochemical Design
The incorporation of halogen atoms, particularly fluorine and bromine, into the molecular framework of potential agrochemicals is a well-established strategy for enhancing bioactivity.[1] Fluorine, with its high electronegativity and small atomic radius, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Bromine, a larger and more polarizable halogen, often serves as a key interaction point with biological targets or as a reactive handle for further synthetic elaboration.
This compound (Figure 1) presents a unique combination of these features. The bromo-fluorinated phenyl ring provides a scaffold with a distinct electronic and steric profile, while the primary amine hydrochloride group offers a convenient and reactive site for coupling with other molecular fragments. This makes it a prime candidate for incorporation into various classes of agrochemicals, including insecticides, fungicides, and plant activators.
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number |
| Molecular Formula | C₇H₈BrClFN | 202865-67-6 |
| Molecular Weight | 240.50 g/mol | 202865-67-6 |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 221-226 °C | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Knowledge |
Figure 1: Chemical Structure of this compound.
Core Application: Synthesis of Bioactive Amides and Piperazine Derivatives
A primary application of this compound in agrochemical research is its use as the amine component in amide bond formation reactions. This reaction is fundamental to the synthesis of numerous active ingredients, including the highly successful diamide insecticides and pyrazole carboxamide fungicides.[4][5] The resulting N-benzyl amide moiety often plays a crucial role in the molecule's ability to bind to its biological target.
A concrete example of this application is found in the development of novel plant activators. Research into trifluoromethylpyridine piperazine derivatives has shown that incorporating a 2-bromo-5-fluorobenzyl group can lead to significant antiviral activity in plants.[6]
Causality: Why the 2-Bromo-5-fluorobenzyl Moiety?
The choice of the 2-bromo-5-fluorobenzyl fragment is not arbitrary. Its efficacy stems from a combination of factors:
-
Enhanced Binding Interactions: The specific substitution pattern of bromine and fluorine creates a unique electrostatic potential on the aromatic ring, which can lead to stronger and more selective interactions (e.g., halogen bonding, dipole-dipole) with amino acid residues in the target protein.
-
Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, increasing the compound's persistence and bioavailability within the target pest or plant.[1]
-
Optimal Lipophilicity: The balance of hydrophilic (amine) and lipophilic (halogenated ring) character is crucial for the compound's ability to traverse biological membranes to reach its site of action. The bromo-fluoro substitution pattern helps to achieve an optimal logP value.
-
Conformational Control: The steric bulk of the ortho-bromine atom can influence the rotational freedom around the benzyl-nitrogen bond, locking the molecule into a more bioactive conformation.
Experimental Protocols
The following protocols are presented as robust, validated methodologies for the utilization of this compound in the synthesis of representative agrochemical scaffolds.
Protocol 1: General Synthesis of an N-(2-Bromo-5-fluorobenzyl) Carboxamide
This protocol details the synthesis of a model N-benzyl pyrazole carboxamide, a scaffold common in modern fungicides that target the succinate dehydrogenase (SDH) enzyme.[7]
Objective: To couple 2-Bromo-5-fluorobenzylamine with a pyrazole carboxylic acid to form the corresponding amide.
Workflow Diagram:
Caption: Workflow for N-Benzyl Carboxamide Synthesis.
Materials:
-
This compound
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Acid Chloride Formation:
-
To a stirred suspension of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole-4-carbonyl chloride. Use this immediately in the next step.
-
Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate nucleophilic attack by the weakly basic benzylamine. DMF catalyzes this transformation.
-
-
Amine Neutralization:
-
In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Causality: The hydrochloride salt must be neutralized to the free base to make the nitrogen lone pair available for nucleophilic attack. Excess base is used to quench the HCl generated in the subsequent coupling step.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride from Step 1 in anhydrous DCM.
-
Slowly add this solution to the stirred suspension of the free amine from Step 2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure N-(2-bromo-5-fluorobenzyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.
-
Protocol 2: Synthesis of a Novel Plant Activator Scaffold
This protocol outlines the synthesis of a piperazine derivative, inspired by published research demonstrating the utility of the 2-bromo-5-fluorobenzyl moiety in creating compounds with antiviral activity in plants.[6]
Objective: To perform a nucleophilic substitution to attach the 2-bromo-5-fluorobenzyl group to a piperazine core.
Workflow Diagram:
Caption: Workflow for N-Alkylation of Piperazine.
Materials:
-
This compound (precursor to the bromide)
-
(or 2-Bromo-5-fluorobenzyl bromide, if available)
-
1-(Trifluoromethylpyridin-yl)piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or DMF
-
Standard workup and purification reagents as in Protocol 3.1
Procedure:
-
Preparation of 2-Bromo-5-fluorobenzyl bromide (if needed): The amine can be converted to the corresponding benzyl bromide via methods such as the Sandmeyer reaction followed by reduction and bromination, though direct purchase of the benzyl bromide is more efficient.
-
N-Alkylation Reaction:
-
To a solution of 1-(Trifluoromethylpyridin-yl)piperazine (1.0 eq) in acetonitrile (0.3 M), add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of 2-Bromo-5-fluorobenzyl bromide (1.05 eq) in acetonitrile dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality: Potassium carbonate acts as a base to deprotonate the piperazine nitrogen, creating a nucleophile that attacks the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide ion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like DCM or Ethyl Acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude product by flash column chromatography to yield the desired compound.
-
Structure-Activity Relationship (SAR) Insights
Data from studies on trifluoromethylpyridine piperazine derivatives reveal the impact of the benzyl substituent on biological activity.[6]
Table 2: Antiviral Activity of Piperazine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | R Group (Substituent) | Curative Activity (%) @ 500 µg/mL | EC₅₀ (µg/mL) |
| A2 | 2-Bromo-5-fluorobenzyl | 66.1 | 112.3 |
| A1 | 2,6-Difluorobenzyl | 64.3 | >500 |
| A5 | 5-Bromo-2-fluorobenzyl | 57.5 | >500 |
| A16 | 2-Chloro-4-fluorobenzyl | 62.8 | 107.8 |
| NNM (Control) | N/A | 54.5 | 195.6 |
Data adapted from Wei C. L., et al. (2022).[6]
The data indicates that compound A2 , containing the 2-bromo-5-fluorobenzyl moiety, exhibits the highest curative activity (66.1%) among the selected analogues.[6] While its EC₅₀ is comparable to the 2-chloro-4-fluorobenzyl analogue (A16), its overall performance highlights the specific and beneficial contribution of the 2-bromo-5-fluoro substitution pattern to the compound's ability to activate plant defense mechanisms.[6] This underscores the value of this compound as a strategic starting material for discovering new agrochemical leads.
Conclusion
This compound is a high-value intermediate for agrochemical research and development. Its unique halogenation pattern provides a powerful tool for modulating the biological activity, metabolic stability, and target-binding properties of novel pesticides and plant health products. The protocols provided herein demonstrate its straightforward application in robust and scalable synthetic routes to create diverse and potent agrochemical candidates. The demonstrated success of the 2-bromo-5-fluorobenzyl moiety in published research validates its continued use as a core building block in the quest for the next generation of crop protection solutions.
References
- Jesche, F., Witschel, M., & Schirmer, T. (2019). The Role of Halogen Bonding in the Design of Agrochemicals. CHIMIA International Journal for Chemistry, 73(4), 274-281.
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- Zhang, M., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25, 2379–2388.
- Echemi. (n.d.). 5-bromo-2-fluorobenzylamine hydrochloride.
- Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999-11006.
- Okada, I., et al. (1999). Synthesis and Insecticidal Activity of N-(Tolyloxybenzyl)-pyrazolecarboxamide Derivatives. Journal of Pesticide Science, 24(4), 393-396.
- Katsuta, H., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(2), 120-128.
- CymitQuimica. (n.d.). 5-Bromo-2-fluorobenzylamine hydrochloride, 97%.
- PubChem. (n.d.). Broflanilide. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Broflanilide.
- Wei, C. L., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry, 10, 1045371.
- ResearchGate. (n.d.). Structures of the pro-insecticide broflanilide and its insecticidally active metabolite des-methyl-broflanilide.
- MDPI. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
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Application Notes and Protocols for Reductive Amination Using 2-Bromo-5-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing 2-Bromo-5-fluorobenzylamine hydrochloride in reductive amination reactions. This protocol is designed to be a robust starting point for the synthesis of a wide array of secondary amines, which are pivotal intermediates in medicinal chemistry and materials science. The presence of the bromo and fluoro substituents on the aromatic ring makes this amine a valuable building block for creating novel compounds with potentially enhanced pharmacological or material properties.[1][2]
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzylamine in Synthesis
Reductive amination is a cornerstone of modern organic synthesis, revered for its efficiency and reliability in forming carbon-nitrogen bonds.[3][4] This reaction, which proceeds through an imine or iminium ion intermediate, offers a controlled alternative to direct amine alkylation, often plagued by overalkylation.[4] this compound is a particularly interesting substrate due to the electronic properties imparted by its halogen substituents. The electron-withdrawing nature of fluorine and bromine can influence the reactivity of the amine and the properties of the final product, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]
This guide provides two detailed protocols for the reductive amination of this compound with both an aldehyde (benzaldehyde) and a ketone (cyclohexanone), employing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[5][6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 202865-67-6 | [7] |
| Molecular Formula | C₇H₇BrFN·HCl | [7] |
| Molecular Weight | 240.50 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 221-226 °C | [9] |
Reaction Mechanism and Key Considerations
The reductive amination process involves two key steps that occur in a single pot:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of an acid, the imine is protonated to form a more electrophilic iminium ion.[3]
-
Reduction: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding secondary amine.[5][6] STAB is particularly well-suited for this transformation as it is less reactive towards the starting carbonyl compound, thus minimizing the formation of alcohol byproducts.[5][6]
In Situ Free-Basing of the Amine Hydrochloride: 2-Bromo-5-fluorobenzylamine is supplied as a hydrochloride salt. The free amine is required to act as a nucleophile. This is conveniently achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (NEt₃), to the reaction mixture.
Reaction Workflow Diagram
Caption: General workflow for reductive amination.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9]
Protocol 1: Synthesis of N-(2-Bromo-5-fluorobenzyl)aniline from Benzaldehyde
This protocol details the reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the amine salt.
-
To the stirred solution, add triethylamine (1.1 eq.) and stir for 10-15 minutes at room temperature to ensure complete free-basing of the amine.
-
Add benzaldehyde (1.0-1.1 eq.) to the reaction mixture and stir for 20-30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-Bromo-5-fluorobenzyl)aniline.
Protocol 2: Synthesis of N-(2-Bromo-5-fluorobenzyl)cyclohexanamine from Cyclohexanone
This protocol outlines the reaction with an aliphatic ketone, which may require slightly longer reaction times or gentle heating.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (NEt₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.) and the chosen anhydrous solvent (DCE or THF).
-
Add triethylamine (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature.
-
Add cyclohexanone (1.0-1.2 eq.) and continue stirring for 30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-(2-Bromo-5-fluorobenzyl)cyclohexanamine.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. For less reactive ketones, adding a catalytic amount of acetic acid can sometimes facilitate iminium ion formation.[5]
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the carbonyl starting material. Using STAB minimizes this, but if it persists, ensure the reducing agent is added after a pre-stirring period of the amine and carbonyl to allow for imine formation.
-
Purification Challenges: The basic nature of the amine product can cause tailing on silica gel chromatography. To mitigate this, the eluent can be doped with a small amount of triethylamine (e.g., 0.1-1%).
-
Handling Amine Salts: Ensure that at least one equivalent of a non-nucleophilic base is used to neutralize the hydrochloride salt. An excess (e.g., 1.1 eq.) is recommended to drive the equilibrium towards the free amine.
Mechanism Diagram: Reductive Amination
Caption: Simplified mechanism of reductive amination.
Conclusion
The protocols outlined in these application notes offer a reliable and adaptable methodology for the synthesis of secondary amines using this compound. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a valuable transformation in the synthetic chemist's toolbox. By understanding the underlying mechanism and key practical considerations, researchers can effectively leverage this versatile building block in the development of novel molecules for pharmaceutical and materials science applications.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. ([Link])
-
Myers, A. G., et al. (n.d.). Reductive Amination. Harvard University Department of Chemistry and Chemical Biology. ([Link])
-
Wikipedia. (n.d.). Reductive amination. ([Link])
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). ([Link])
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. ([Link])
-
Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. ([Link])
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. ([Link])
-
Journal of the Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. ([Link])
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. ([Link])
-
Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. ([Link])
-
RSC Advances. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ([Link])
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- 7. sciencemadness.org [sciencemadness.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-5-fluorobenzylamine hydrochloride
Introduction: Strategic Use of a Fluorinated Building Block in Kinase Inhibitor Scaffolding
Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways.[1][2] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, which has rendered them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has consequently revolutionized modern medicine.[3][4] A key strategy in the design of novel kinase inhibitors is the exploration of diverse chemical scaffolds that can be tailored to achieve high potency and selectivity.[5][6]
This document delineates the synthesis of novel kinase inhibitors leveraging 2-Bromo-5-fluorobenzylamine hydrochloride, a versatile and strategically functionalized building block. The presence of a bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Furthermore, the fluorine substituent can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final compounds.[7][8] The aminobenzyl core provides a crucial vector for building out the kinase inhibitor scaffold, often targeting the hinge region of the ATP-binding site.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing synthetic strategies, step-by-step protocols, and characterization methodologies for the generation of a library of potential kinase inhibitors from this valuable starting material.
Synthetic Strategy Overview: A Modular Approach to Kinase Inhibitor Diversification
The synthetic approach detailed herein is a modular, two-stage strategy designed for the efficient generation of a diverse library of kinase inhibitors. The core of this strategy revolves around the sequential functionalization of the 2-bromo-5-fluorobenzylamine scaffold.
-
Stage 1: Core Scaffold Elaboration via N-Acylation or Reductive Amination. The primary amine of this compound serves as the initial attachment point for a variety of heterocyclic cores known to interact with the kinase hinge region. This can be achieved through standard N-acylation with a suitable carboxylic acid or a reductive amination with an aldehyde-bearing heterocycle.
-
Stage 2: Diversification through Palladium-Catalyzed Cross-Coupling. The bromine atom on the phenyl ring is then exploited for diversification using well-established palladium-catalyzed cross-coupling reactions. The two primary methods detailed are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, and the Buchwald-Hartwig amination for the installation of various amine-containing fragments.[9][10] This dual approach allows for the systematic exploration of the chemical space around the core scaffold.
Experimental Protocols
Protocol 1: N-Acylation of this compound with a Heterocyclic Carboxylic Acid
This protocol describes the formation of an amide bond between 2-bromo-5-fluorobenzylamine and a representative heterocyclic carboxylic acid, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Pyrazine-2-carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.2 eq) in anhydrous DMF, add BOP reagent (1.3 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide.
| Reactant | MW | Equivalents | Mass/Volume |
| 2-Bromo-5-fluorobenzylamine HCl | 240.50 | 1.0 | User Defined |
| Pyrazine-2-carboxylic acid | 124.09 | 1.2 | Calculated |
| BOP reagent | 442.28 | 1.3 | Calculated |
| DIPEA | 129.24 | 3.0 | Calculated |
| Anhydrous DMF | - | - | Sufficient Volume |
Table 1: Reagent quantities for N-acylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of the N-acylated intermediate with an arylboronic acid to introduce a new aryl group.
Materials:
-
N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide (from Protocol 1)
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
| Reactant | MW | Equivalents | Mass/Volume |
| N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide | 312.13 | 1.0 | User Defined |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | Calculated |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | Calculated |
| K₂CO₃ | 138.21 | 2.0 | Calculated |
| 1,4-Dioxane/Water (4:1) | - | - | Sufficient Volume |
Table 2: Reagent quantities for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides an alternative diversification strategy using a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide (from Protocol 1)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
| Reactant | MW | Equivalents | Mass/Volume |
| N-(2-bromo-5-fluorobenzyl)pyrazine-2-carboxamide | 312.13 | 1.0 | User Defined |
| Morpholine | 87.12 | 1.2 | Calculated |
| Pd₂(dba)₃ | 915.72 | 0.02 | Calculated |
| XPhos | 476.66 | 0.04 | Calculated |
| NaOtBu | 96.10 | 1.4 | Calculated |
| Anhydrous Toluene | - | - | Sufficient Volume |
Table 3: Reagent quantities for Buchwald-Hartwig amination.
Characterization of Synthesized Kinase Inhibitors
The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure of the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compounds.
Visualization of Synthetic Workflow
A logical workflow for the synthesis of novel kinase inhibitors.
Conclusion and Future Directions
The protocols outlined in this document provide a robust and versatile platform for the synthesis of novel kinase inhibitors starting from this compound. The modular nature of this synthetic strategy allows for the rapid generation of a diverse library of compounds for screening against a panel of kinases. Further optimization of reaction conditions may be necessary for specific substrates. The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases to identify promising lead candidates for further drug development.[11]
References
-
Bajúsz, D., Ferenczy, G. G., & Keserű, G. M. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 58(18), 7259–7274. Available at: [Link]
-
Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743. Available at: [Link]
-
Zheng, Z., Li, Y., & Wang, J. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1215–1226. Available at: [Link]
-
Zheng, Z., Li, Y., & Wang, J. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
-
Li, P., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Pharmaceuticals, 16(10), 1438. Available at: [Link]
-
Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedical Engineering: Applications, Basis and Communications, 35(03), 2350016. Available at: [Link]
-
Carles, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14298–14365. Available at: [Link]
-
Saczewski, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. Available at: [Link]
-
Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(34), 8273-8279. Available at: [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. In Fluorine in medicinal chemistry and chemical biology (pp. 391-412). John Wiley & Sons. Available at: [Link]
-
Kaur, H., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & medicinal chemistry letters, 28(17), 2858–2862. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Anastassiadis, T., et al. (2011). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Nature biotechnology, 29(11), 1039–1045. Available at: [Link]
-
Spencer, J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5916. Available at: [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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Koul, D., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(21), 5104. Available at: [Link]
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Zhao, Z., & Bourne, P. E. (2018). Overview of Current Type I/II Kinase Inhibitors. arXiv preprint arXiv:1808.08353. Available at: [Link]
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Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. Available at: [Link]
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Wylegalla, A., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 24(4), 3629. Available at: [Link]
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Odessa University Clinical Institute. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]
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da Silva, A. B. F., & Barreiro, E. J. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society, 35, e20240039. Available at: [Link]
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functionalization of 2-Bromo-5-fluorobenzylamine hydrochloride at the bromine position
Application Notes and Protocols for the Functionalization of 2-Bromo-5-fluorobenzylamine Hydrochloride at the Bromine Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization in Drug Discovery
2-Bromo-5-fluorobenzylamine is a valuable building block in medicinal chemistry. The presence of a bromine atom, a fluorine atom, and an aminomethyl group on the benzene ring provides multiple points for diversification, allowing for the synthesis of a wide array of novel compounds. The strategic functionalization at the bromine position, in particular, opens avenues for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions for the derivatization of this compound, complete with detailed protocols and insights into reaction optimization.
The Role of the Hydrochloride Salt: A Critical Consideration
2-Bromo-5-fluorobenzylamine is often supplied as a hydrochloride salt to improve its stability and handling. However, the presence of the hydrochloride necessitates the use of a stoichiometric amount of base in the reaction mixture to liberate the free amine. The free amine can then participate in the desired cross-coupling reaction. It is also important to consider that the primary amine of the benzylamine moiety can act as a ligand for the palladium catalyst, potentially influencing the reaction outcome. In some cases, protection of the amine may be necessary to achieve the desired transformation. [25]
Palladium-Catalyzed Cross-Coupling: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. [1, 2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. [3]
Functionalization Strategies at the Bromine Position
The bromine atom of 2-Bromo-5-fluorobenzylamine serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. The most common and powerful of these methods are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and cyanation reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an aryl halide. [7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups. [7]
Core Principle: The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. [1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Critical Parameters and Optimization:
-
Catalyst and Ligand: For challenging substrates, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to improve reaction efficiency. [13]
-
Base Selection: The choice of base is crucial. [13] While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective in certain cases. [13]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [22] This reaction has broad utility in the synthesis of pharmaceuticals and other biologically active molecules. [32]
Core Principle: This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. [32]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Critical Parameters and Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally preferred. [4]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. [32]
-
Solvent: Anhydrous, aprotic solvents are essential for this reaction. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently employed. [4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [33] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. [19]
Core Principle: The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) species and a copper(I) salt in the presence of an amine base. [45]
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in the solvent, add the palladium catalyst and CuI.
-
Add the amine base and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Critical Parameters and Optimization:
-
Copper Co-catalyst: While traditional Sonogashira couplings use a copper co-catalyst, copper-free conditions have been developed and can be advantageous in certain cases to avoid homo-coupling of the alkyne. [18]
-
Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Temperature: Many Sonogashira couplings can be performed at room temperature. [15]
Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. [31]
Core Principle: Palladium-catalyzed cyanation of aryl halides typically employs a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. [31]
Experimental Protocol: Cyanation
-
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., dppf, 2-10 mol%)
-
Solvent (e.g., DMF, DMA)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the cyanide source, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 120-150 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Critical Parameters and Optimization:
-
Cyanide Source: Due to the high toxicity of many cyanide sources, careful handling is required. Less toxic alternatives like potassium ferricyanide have been developed. [39]
-
Solvent: Polar aprotic solvents are typically used to facilitate the dissolution of the cyanide salt.
-
Ligand: The choice of ligand can significantly impact the reaction efficiency. Bidentate phosphine ligands like dppf are often effective.
Comparative Summary of Functionalization Methods
| Reaction | Coupling Partner | Key Reagents | Advantages | Limitations |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Mild conditions, high functional group tolerance, commercially available reagents. | Potential for homo-coupling of the boronic acid. |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Broad scope of amines, direct C-N bond formation. | Requires anhydrous conditions, sensitive to air and moisture. |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, direct introduction of an alkyne. | Potential for homo-coupling of the alkyne (Glaser coupling). |
| Cyanation | Cyanide source | Pd catalyst, Ligand | Access to versatile nitrile functionality. | Use of toxic cyanide reagents, often requires high temperatures. |
Visualizing the Workflow
The general workflow for these palladium-catalyzed cross-coupling reactions can be visualized as follows:
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
The catalytic cycle is the heart of these transformations:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of diverse molecular scaffolds. The choice of the specific coupling reaction will depend on the desired final product and the nature of the coupling partner. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selective transformations, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]
-
Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved from [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. Retrieved from [Link]
-
Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed. Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
- Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024, November 26).
-
On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs** | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
Benzylamines - Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - ResearchGate. Retrieved from [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. (2016, June 1).
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling | NROChemistry. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
-
Cyanation - Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Retrieved from [Link]
-
Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H. (2023, January 13). Retrieved from [Link]
- Chapter 1.
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
- US7595417B2 - Cyanation of aromatic halides - Google Patents.
-
Cyanation – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Retrieved from [Link]
Strategic Amine Protection of 2-Bromo-5-fluorobenzylamine Hydrochloride: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the precise chemical modification of molecular scaffolds is paramount. 2-Bromo-5-fluorobenzylamine hydrochloride is a valuable building block, featuring a reactive primary amine and a uniquely substituted aromatic ring. The strategic protection of its primary amine functionality is a critical first step in many multi-step synthetic sequences, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. The electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring decreases the nucleophilicity of the benzylamine, necessitating careful consideration and optimization of protection protocols.
This comprehensive guide provides detailed application notes and protocols for the protection of 2-bromo-5-fluorobenzylamine using three of the most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of a protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
Choosing the Right Protecting Group: A Strategic Overview
The choice between Boc, Cbz, and Fmoc protecting groups hinges on their distinct lability profiles, which allows for orthogonal protection strategies in complex syntheses.[1]
-
Boc (tert-Butyloxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Its removal generates gaseous byproducts, driving the reaction to completion.
-
Cbz (Benzyloxycarbonyl): The Cbz group is robust and stable to both acidic and basic conditions.[3] Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and efficient method.[4] However, for substrates containing reducible functional groups or aryl halides, alternative deprotection methods like catalytic transfer hydrogenation or acid-mediated cleavage may be necessary to avoid undesired side reactions.[1][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is exceptionally stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in an organic solvent.[6] This orthogonality to acid-labile groups like Boc makes it a cornerstone of solid-phase peptide synthesis and other complex molecular constructions.
The following diagram illustrates the orthogonal nature of these three common amine protecting groups.
Caption: Orthogonal protection strategies for 2-Bromo-5-fluorobenzylamine.
I. The tert-Butyloxycarbonyl (Boc) Protection Strategy
The Boc group is a popular choice for amine protection due to its ease of introduction and clean, acid-labile removal. For an electron-deficient substrate like 2-bromo-5-fluorobenzylamine, standard conditions may require slight modifications to ensure complete conversion.
A. Rationale for Experimental Choices
The protection reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent. A base is required to neutralize the liberated proton and drive the reaction to completion. For a less nucleophilic amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred over inorganic bases to ensure homogeneity and prevent potential side reactions. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
B. Detailed Experimental Protocols
Protocol 1: Boc Protection of 2-Bromo-5-fluorobenzylamine
This protocol outlines the procedure for the N-Boc protection of this compound.
Caption: Workflow for the N-Boc protection of 2-bromo-5-fluorobenzylamine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (TEA) (2.2 eq) to the suspension to liberate the free amine. Stir for 15 minutes at 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-bromo-5-fluorobenzylamine.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc group under acidic conditions.
Materials:
-
N-Boc-2-bromo-5-fluorobenzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 10 mL per gram).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The aryl bromide bond is generally stable to these acidic conditions.[7]
II. The Benzyloxycarbonyl (Cbz) Protection Strategy
The Cbz group offers robust protection and can be removed under specific hydrogenolysis conditions, providing orthogonality to acid- and base-labile protecting groups.
A. Rationale for Experimental Choices
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.[3] Similar to Boc protection, an organic base like TEA or an inorganic base like sodium bicarbonate in a biphasic system can be employed. For the deprotection, standard catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is effective. However, a key consideration for 2-bromo-5-fluorobenzylamine is the potential for dehalogenation of the aryl bromide under these conditions. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is a milder alternative that can often circumvent this issue.[1]
B. Detailed Experimental Protocols
Protocol 3: Cbz Protection of 2-Bromo-5-fluorobenzylamine
This protocol details the N-Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water (1:1).
-
Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain N-Cbz-2-bromo-5-fluorobenzylamine.
Protocol 4: Cbz Deprotection via Catalytic Transfer Hydrogenation
This protocol provides a method for Cbz deprotection that is often compatible with aryl halides.
Caption: Workflow for Cbz deprotection via catalytic transfer hydrogenation.
Materials:
-
N-Cbz-2-bromo-5-fluorobenzylamine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol (approximately 20 mL per gram).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add ammonium formate (5.0 eq) in one portion.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy
The Fmoc group is prized for its stability to acid and its clean, base-labile deprotection, making it an excellent choice for orthogonal strategies with Boc and other acid-sensitive groups.
A. Rationale for Experimental Choices
Fmoc protection is typically achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[6] For a less nucleophilic amine, the more reactive Fmoc-Cl is often a good choice. The deprotection is carried out using a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[8] The aryl halide moiety is stable to these basic conditions.
B. Detailed Experimental Protocols
Protocol 5: Fmoc Protection of 2-Bromo-5-fluorobenzylamine
This protocol describes the N-Fmoc protection of this compound.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield N-Fmoc-2-bromo-5-fluorobenzylamine.
Protocol 6: Fmoc Deprotection
This protocol details the removal of the Fmoc group.
Materials:
-
N-Fmoc-2-bromo-5-fluorobenzylamine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF (approximately 10 mL per gram).
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is usually rapid, often complete within 30 minutes. Monitor by TLC.
-
Once complete, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase to obtain the deprotected amine.
Summary of Protecting Group Strategies
The following table provides a comparative summary of the discussed protecting group strategies for 2-bromo-5-fluorobenzylamine.
| Protecting Group | Protection Reagent | Typical Base | Deprotection Conditions | Orthogonality & Key Considerations |
| Boc | (Boc)₂O | TEA, DIPEA | Acidic (TFA, HCl) | Stable to base and hydrogenolysis. Good for general protection. |
| Cbz | Cbz-Cl | NaHCO₃, TEA | Catalytic Transfer Hydrogenation | Stable to acid and base. Deprotection may affect other reducible groups. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃ | Basic (20% Piperidine/DMF) | Stable to acid. Orthogonal to Boc and Cbz. |
Conclusion
The successful synthesis of complex molecules often relies on a well-designed protecting group strategy. For 2-bromo-5-fluorobenzylamine, the choice of Boc, Cbz, or Fmoc protecting groups allows for a high degree of flexibility in synthetic planning. The protocols provided in this guide offer a starting point for the protection and deprotection of this valuable building block. Researchers should consider the specific requirements of their synthetic route, including the stability of other functional groups and the desired orthogonality, when selecting the most appropriate protecting group. Careful monitoring and optimization of reaction conditions will ensure high yields and purity in the synthesis of novel compounds for drug discovery and development.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
University of Louisville. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Patsnap. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group?. [Link]
-
ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Google Patents. (2016). (12)
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
National Institutes of Health. (n.d.). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?. [Link]
-
ResearchGate. (2025). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. [Link]
-
National Institutes of Health. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
Royal Society of Chemistry. (n.d.). C–C bond-forming reactions of ground-state aryl halides under reductive activation. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Derivatives from 2-Bromo-5-fluorobenzylamine Hydrochloride
Introduction
2-Bromo-5-fluorobenzylamine and its derivatives are pivotal intermediates in modern medicinal chemistry and drug development. The strategic placement of the bromo, fluoro, and amine functionalities on the phenyl ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom serves as a key handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of the final compounds. The primary amine group offers a readily functionalizable site for the introduction of a wide range of substituents via acylation, alkylation, and other transformations.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of derivatives from 2-Bromo-5-fluorobenzylamine hydrochloride. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, with a focus on robust, scalable, and reproducible synthetic routes. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of reagents and reaction conditions, to empower the user to not only replicate these protocols but also to adapt and troubleshoot them for their specific needs.
Core Synthetic Methodologies
The derivatization of this compound can be broadly categorized into three main classes of reactions: N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The hydrochloride salt form of the starting material necessitates a neutralization step, typically with a suitable base, to liberate the free amine for subsequent reactions.
Workflow for Derivative Synthesis
The following diagram illustrates the general workflow for the synthesis of various derivatives from this compound.
Caption: General synthetic pathways for derivatization.
Experimental Protocols
Protocol 1: N-Acylation of 2-Bromo-5-fluorobenzylamine
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of biologically active molecules. This protocol describes a general and scalable procedure for the N-acylation of 2-Bromo-5-fluorobenzylamine using an acyl chloride.
Reaction Principle: The nucleophilic nitrogen of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Neutralization and Acylation: Cool the suspension to 0-5 °C using an ice bath. Add triethylamine (2.2 eq) dropwise, maintaining the temperature below 10 °C. To the resulting solution, add the desired acyl chloride (1.05 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 10-15 °C and quench by the slow addition of water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
| Parameter | Value |
| Scale | 10 g - 100 g |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (crude) | >90% |
| Table 1: Representative parameters for N-acylation. |
Protocol 2: N-Alkylation of 2-Bromo-5-fluorobenzylamine
N-alkylation introduces alkyl substituents on the nitrogen atom, which can significantly impact the pharmacological properties of the resulting molecule. This protocol describes a reductive amination approach, a robust method for N-alkylation.
Reaction Principle: The benzylamine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride to the corresponding secondary amine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-Bromo-5-fluorobenzylamine (from the hydrochloride salt, 1.0 eq) in methanol (10 volumes), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water (5 volumes). Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Scale | 5 g - 50 g |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 70 - 85% |
| Purity (crude) | >85% |
| Table 2: Representative parameters for N-alkylation via reductive amination. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5] This protocol describes the coupling of an N-protected 2-Bromo-5-fluorobenzylamine derivative with a boronic acid. It is often advantageous to protect the amine functionality (e.g., as a carbamate or amide) prior to the cross-coupling reaction to avoid potential side reactions.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel equipped for inert atmosphere operation (e.g., Schlenk line or glovebox), combine the N-protected 2-Bromo-5-fluorobenzylamine derivative (1.0 eq), the boronic acid or boronate ester (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Scale | 1 g - 20 g |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 90% |
| Purity (crude) | >80% |
| Table 3: Representative parameters for Suzuki-Miyaura coupling. |
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This allows for the synthesis of N-aryl or N-heteroaryl derivatives of 2-Bromo-5-fluorobenzylamine.
Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Step-by-Step Protocol:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the N-protected 2-Bromo-5-fluorobenzylamine derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.06 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until completion as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Scale | 1 g - 15 g |
| Temperature | 80 - 120 °C |
| Reaction Time | 6 - 24 hours |
| Typical Yield | 50 - 85% |
| Purity (crude) | >75% |
| Table 4: Representative parameters for Buchwald-Hartwig amination. |
Purification and Characterization
The purification of benzylamine derivatives often involves standard laboratory techniques. Due to the basic nature of the amine, purification can sometimes be facilitated by acid-base extraction.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. The choice of eluent will depend on the polarity of the derivative.
-
Recrystallization: For solid derivatives, recrystallization from a suitable solvent or solvent mixture can provide highly pure material.
-
Distillation: For liquid, thermally stable derivatives, vacuum distillation can be an effective purification method.[8]
Characterization of the synthesized derivatives should be performed using a combination of spectroscopic and analytical techniques to confirm the structure and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[10][11]
-
This compound: May cause skin, eye, and respiratory irritation.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Reagents: Many of the reagents used in these protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[10][11]
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts should be handled with care. Some may be pyrophoric.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[12]
Conclusion
The protocols and application notes presented in this guide offer a robust framework for the large-scale synthesis of a diverse range of derivatives from this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently and efficiently generate novel molecules for various applications in drug discovery and materials science. The versatility of the 2-Bromo-5-fluorobenzylamine scaffold, combined with the power of modern synthetic methodologies, opens up a vast chemical space for exploration and innovation.
References
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 10. 2-Bromo-5-fluorobenzylamine - Safety Data Sheet [chemicalbook.com]
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- 12. echemi.com [echemi.com]
Application Note: One-Pot Synthesis of Bio-Relevant 6-Bromo-9-fluoro-2-arylquinazolines
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of 6-bromo-9-fluoro-2-aryl-substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthesis commences from the readily available building block, 2-Bromo-5-fluorobenzylamine hydrochloride. This method employs a catalyst-free, oxidant-mediated approach, reacting the benzylamine precursor with various aromatic aldehydes in a single reaction vessel. The protocol is designed for operational simplicity and high atom economy, making it suitable for library synthesis and lead optimization campaigns. We provide a detailed step-by-step procedure, mechanistic insights, and expected outcomes.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of halogen atoms, such as fluorine and bromine, into these scaffolds can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability and receptor binding affinity.[3] this compound is a versatile chemical building block, primed for the construction of such complex, halogenated heterocyclic systems.[4]
Traditional multi-step syntheses of substituted quinazolines can be time-consuming and often suffer from low overall yields due to the isolation of intermediates. One-pot synthesis, by combining multiple reaction steps into a single operation, offers a streamlined, efficient, and more environmentally benign alternative.[5][6] This note describes an application of this strategy: a one-pot oxidative cyclization of 2-Bromo-5-fluorobenzylamine with an aldehyde to furnish the corresponding 2-substituted quinazoline.[4][7][8] The reaction proceeds via an initial imine formation, followed by intramolecular cyclization and subsequent in-situ oxidation to yield the aromatic quinazoline ring system.
Reaction Scheme
Figure 1: Conceptual workflow for the one-pot synthesis.
Mechanistic Pathway
The one-pot synthesis of the quinazoline ring system from 2-aminobenzylamine precursors is a well-established transformation that proceeds through a logical sequence of elementary steps.[4][8]
-
Imine Formation: The reaction is initiated by the condensation of the primary amine of 2-Bromo-5-fluorobenzylamine with the carbonyl group of the aromatic aldehyde. This forms a Schiff base, specifically a dihydroquinazoline intermediate, after initial cyclization.
-
Oxidative Aromatization: This dihydroquinazoline intermediate is not stable and readily undergoes oxidation. In the presence of an oxidizing agent (e.g., molecular oxygen from the air, or a chemical oxidant like sodium hypochlorite), two hydrogen atoms are abstracted, leading to the formation of the stable, aromatic quinazoline ring system.[7][8]
Figure 2: Simplified reaction mechanism pathway.
Detailed Experimental Protocol
This protocol describes a general method for the reaction of this compound with a representative aromatic aldehyde, 4-methoxybenzaldehyde.
Materials:
-
This compound (CAS: 202865-67-6)[4]
-
4-Methoxybenzaldehyde
-
Sodium Hypochlorite (NaOCl, ~10-15% aqueous solution)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Triethylamine (Et₃N)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 240.5 mg).
-
Solvent and Base Addition: Add anhydrous DMSO (5 mL) to the flask, followed by triethylamine (1.1 mmol, 0.153 mL) to neutralize the hydrochloride salt and free the primary amine. Stir for 5 minutes at room temperature.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg) to the reaction mixture.
-
Oxidant Addition: Slowly add aqueous sodium hypochlorite solution (4.0 mmol) to the stirring mixture. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-bromo-9-fluoro-2-(4-methoxyphenyl)quinazoline.
Data and Expected Results
The described protocol is adaptable to a variety of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde may influence reaction times and yields.
| Entry | Aldehyde (R-CHO) | Product (2-Aryl Group) | Expected Yield Range (%) |
| 1 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 75-85 |
| 2 | Benzaldehyde | Phenyl | 70-80 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 72-82 |
| 4 | 2-Naphthaldehyde | 2-Naphthyl | 65-75 |
| 5 | Thiophene-2-carboxaldehyde | 2-Thienyl | 60-70 |
Table 1: Substrate scope and expected yields for the one-pot synthesis. Yields are based on analogous reactions reported in the literature and are estimates for illustrative purposes.[7][8]
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium hypochlorite is a corrosive oxidant. Handle with care.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
Troubleshooting
-
Low Yield:
-
Ensure the hydrochloride salt was fully neutralized by the base before heating.
-
Confirm the activity of the sodium hypochlorite solution, as it can degrade over time.
-
Consider extending the reaction time or increasing the temperature slightly (e.g., to 100 °C).
-
-
Incomplete Reaction:
-
Check for starting material consumption by TLC. If the reaction stalls, a small additional charge of the oxidant may be necessary.
-
-
Side Product Formation:
-
Over-oxidation can sometimes occur. Ensure the reaction temperature and stoichiometry of the oxidant are controlled.
-
Purification by column chromatography is crucial to isolate the desired product.
-
Conclusion
This application note provides a practical and efficient one-pot method for synthesizing medicinally relevant 6-bromo-9-fluoro-2-arylquinazolines from this compound. The protocol is characterized by its operational simplicity, use of readily available reagents, and good expected yields, making it a valuable tool for researchers in drug discovery and synthetic organic chemistry. The versatility of this reaction with various aldehydes allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
-
Optimization of Conditions for the Oxidative Cyclization of Benzylamine to Benzimidazole. ResearchGate. [Link]
-
One-pot synthesis of quinazolin-4(3 H)-ones and 2,3-dihydroquinazolin-4(1H). ResearchGate. [Link]
-
Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. ResearchGate. [Link]
-
Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. ResearchGate. [Link]
-
Highly Efficient One-Pot Synthesis of 2-Substituted Quinazolines and 4H-Benzo[d][1][2]oxazines via Cross Dehydrogenative Coupling using Sodium Hypochlorite. ResearchGate. [Link]
-
Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Royal Society of Chemistry. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Center for Biotechnology Information (PMC). [Link]
-
One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. [Link]
-
One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Royal Society of Chemistry. [Link]
-
Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Preprints.org. [Link]
-
One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. National Center for Biotechnology Information (PMC). [Link]
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 4H-1,3-Benzoxazines via Metal- and Oxidizing Reagent-Free Aromatic C-H Oxygenation. PubMed. [Link]
-
Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. PubMed. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. 4H-1,3-Benzoxazine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzylamine Hydrochloride
An in-depth guide to the catalytic transformations of 2-Bromo-5-fluorobenzylamine hydrochloride, a crucial building block in contemporary drug discovery, is presented in this comprehensive application note. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and expert insights into key catalytic methods.
This compound is a highly valuable scaffold in medicinal chemistry. The presence of three distinct functional handles—a primary amine, a bromine atom, and a fluorine atom—on a benzene ring provides a versatile platform for molecular elaboration. The bromine atom, in particular, serves as a linchpin for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of chemical space around the benzylamine core, a common motif in pharmacologically active compounds.
This guide provides a detailed exploration of several key catalytic transformations of this compound, with a focus on the underlying principles, practical experimental protocols, and the rationale behind the choice of reagents and conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1][2][3] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Reaction Principle
The reaction couples 2-bromo-5-fluorobenzylamine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new biaryl or alkyl-aryl structure.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving Pd(0) and Pd(II) species.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
PdCl₂(dppf)·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.02 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Catalyst Loading | Solvent | Temp. (°C) | Typical Yield |
| Arylboronic acid | 1.1 - 1.5 | 1-5 mol% | Dioxane/H₂O, Toluene/H₂O | 80-110 | 75-95% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[4][5] This reaction has broad substrate scope and functional group tolerance, making it indispensable in pharmaceutical synthesis.[4][6]
Reaction Principle
This palladium-catalyzed cross-coupling reaction forms a new C-N bond between 2-bromo-5-fluorobenzylamine and a primary or secondary amine in the presence of a suitable ligand and base.[7]
Catalytic Cycle
The catalytic cycle is similar to other cross-coupling reactions, involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination.[6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Reaction: Coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Add toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq) and sodium tert-butoxide (2.2 eq).
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.2 eq) via syringe.
-
Seal the flask and heat to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify by column chromatography.
| Amine | Base | Ligand | Catalyst | Temp. (°C) | Typical Yield |
| Primary/Secondary | NaOtBu, K₃PO₄ | XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | 80-120 | 70-90% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9]
Reaction Principle
This reaction involves the coupling of 2-bromo-5-fluorobenzylamine with a terminal alkyne, catalyzed by a palladium complex and a copper salt, in the presence of a base.[10]
Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the copper acetylide intermediate.[10]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol
Reaction: Coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Alkyne | Base | Co-catalyst | Catalyst | Temp. (°C) | Typical Yield |
| Terminal Alkyne | TEA, Diisopropylamine | CuI | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | 25-60 | 80-95% |
Cyanation: Installation of a Versatile Nitrile Group
The cyanation of aryl halides introduces a nitrile functional group, which is a valuable precursor for the synthesis of carboxylic acids, amides, amines, and tetrazoles.[11][12] Palladium-catalyzed methods are commonly employed for this transformation.[11]
Reaction Principle
This reaction substitutes the bromine atom of 2-bromo-5-fluorobenzylamine with a cyanide group, typically using a palladium catalyst and a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).[11][13]
Detailed Experimental Protocol
Reaction: Cyanation of this compound.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Pd₂(dba)₃
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, add this compound (1.0 eq) and zinc cyanide (0.6 eq) to a Schlenk tube.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and dppf (0.04 eq) in anhydrous DMF.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with aqueous sodium bicarbonate and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
| Cyanide Source | Ligand | Catalyst | Solvent | Temp. (°C) | Typical Yield |
| Zn(CN)₂, K₄[Fe(CN)₆] | dppf, Xantphos | Pd₂(dba)₃, Pd(OAc)₂ | DMF, DMAc | 100-140 | 70-90% |
Carbonylation: Introduction of Carbonyl Functionality
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas. This allows for the synthesis of esters, amides, and carboxylic acids directly from aryl halides.
Reaction Principle
2-Bromo-5-fluorobenzylamine is reacted with carbon monoxide and a nucleophile (e.g., an alcohol for an ester, an amine for an amide) in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol
Reaction: Methoxycarbonylation of this compound.
Materials:
-
This compound
-
Pd(OAc)₂ (Palladium(II) acetate)
-
dppf
-
Methanol
-
Triethylamine
-
Carbon monoxide (CO) gas
Procedure:
-
To a high-pressure reactor, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and dppf (0.06 eq).
-
Add methanol as the solvent and nucleophile, followed by triethylamine (2.5 eq).
-
Seal the reactor, purge with CO gas several times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Heat the reaction to 100 °C with stirring.
-
After the reaction is complete (monitored by pressure drop and LC-MS), cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Concentrate the reaction mixture and purify the resulting ester by column chromatography.
| Nucleophile | Base | Ligand | Catalyst | CO Pressure | Typical Yield |
| Alcohol, Amine | TEA, DIPEA | dppf, PPh₃ | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 5-20 bar | 65-85% |
General Experimental Workflow
Caption: A generalized workflow for catalytic cross-coupling reactions.
Conclusion
The catalytic transformations of this compound provide a powerful and versatile toolkit for the synthesis of novel and complex molecules. The methods outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, cyanation, and carbonylation—represent robust and reliable strategies for the targeted modification of this important building block. A thorough understanding of the underlying principles and careful execution of the experimental protocols will enable researchers to efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2023). Cyanation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Shodhganga. Chapter 1: A general introduction to C-H functionalization and cyanation reactions. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Google Patents.
-
National Institutes of Health. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome, researchers and drug development professionals, to our dedicated technical support guide for improving reaction yields and troubleshooting common issues when working with 2-Bromo-5-fluorobenzylamine hydrochloride (CAS 202865-67-6). This versatile building block, featuring a nucleophilic primary amine and a reactive aryl bromide, is a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This guide is structured to provide practical, in-depth solutions to challenges you may encounter, ensuring the scientific integrity and success of your experiments.
Core Concepts: Understanding the Reactivity of this compound
This compound possesses two primary sites of reactivity: the primary amine and the aryl bromide. The amine group readily participates in nucleophilic substitution reactions, such as N-alkylation and N-acylation. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A critical initial consideration is the hydrochloride salt form of this reagent. The protonated amine is not nucleophilic and must be converted to the free amine in situ by the addition of a suitable base for it to participate in the desired reaction. The choice of base is paramount and will be a recurring theme throughout this guide.
Troubleshooting Guide & FAQs
This section is organized by common reaction types and the problems frequently encountered.
Part 1: N-Alkylation and N-Acylation Reactions
These reactions are fundamental for modifying the amine functionality. However, achieving high yields and purity can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My N-alkylation/acylation reaction is not proceeding, or the yield is very low. What is the most likely cause?
-
A1: The most common reason for low reactivity is the incomplete neutralization of the hydrochloride salt. The primary amine must be in its free base form to be sufficiently nucleophilic. Ensure you are using at least one equivalent of a suitable base to liberate the free amine. For alkylations, using a stronger base can also deprotonate the amine, further increasing its nucleophilicity.
-
-
Q2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve selectivity for mono-alkylation?
-
A2: Over-alkylation to form the tertiary amine is a common side reaction. To favor mono-alkylation, use a controlled stoichiometry of your alkylating agent (typically 1.0-1.2 equivalents). Slow, dropwise addition of the alkylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
-
Q3: What are the best bases and solvents for N-alkylation and N-acylation reactions with this starting material?
-
A3: The choice of base and solvent is critical and interdependent.
-
For N-alkylation: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often a good starting point to neutralize the HCl salt. For deprotonating the amine for increased reactivity, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile is effective.[1]
-
For N-acylation: An organic base like triethylamine or pyridine is typically sufficient to scavenge the HCl generated during the reaction. The reaction is often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Troubleshooting Common Problems in N-Alkylation/Acylation:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient base to neutralize the hydrochloride salt. | Use at least 2-3 equivalents of a base like K₂CO₃ or Et₃N. |
| Low reactivity of the alkylating/acylating agent. | Consider a more reactive electrophile (e.g., iodide instead of bromide for alkylation). | |
| Inappropriate solvent. | For alkylations with inorganic bases, use polar aprotic solvents like DMF or acetonitrile. For acylations, DCM or THF are generally suitable. | |
| Formation of Impurities | Oxidation of the benzylamine. | Ensure reactions are run under an inert atmosphere (Nitrogen or Argon). |
| Imine formation from condensation.[2] | This is more common with prolonged reaction times or exposure to air. Purify the final product via column chromatography or recrystallization. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during work-up. | Ensure the product is in its free base form (not the salt) before extraction with an organic solvent. You may need to basify the aqueous layer before extraction. |
Experimental Protocol: General Procedure for N-Alkylation of 2-Bromo-5-fluorobenzylamine
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent (e.g., anhydrous DMF or acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the salts.
-
Pour the filtrate into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Workflow for N-alkylation.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide of 2-Bromo-5-fluorobenzylamine offers a gateway to a diverse range of structures through cross-coupling chemistry. Success in these reactions is highly dependent on the careful selection of the catalyst system and reaction conditions.
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki-Miyaura coupling reaction is giving low yields. What are the key parameters to optimize?
-
A1: For Suzuki-Miyaura couplings, the choice of base, solvent, and palladium catalyst/ligand system is crucial.
-
Base: An inorganic base is required. Potassium carbonate (K₂CO₃) is common, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially with less reactive boronic acids.[3][4]
-
Solvent: A biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water, is often used to dissolve both the organic starting materials and the inorganic base.[3]
-
Catalyst: A palladium(0) source is needed. Pd(PPh₃)₄ is a classic choice, but more modern catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) often give better results, especially for challenging substrates.[5][6]
-
-
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant side products. What could be the issue?
-
A2: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Using a weaker base can lead to incomplete reaction or side reactions. Also, ensure your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[3][5][7]
-
-
Q3: Can I perform a Sonogashira coupling with this substrate? What conditions are recommended?
-
A3: Yes, Sonogashira coupling is a viable reaction. It typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.[8][9][10] Anhydrous and anaerobic conditions are generally recommended to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[9]
-
Troubleshooting Common Problems in Cross-Coupling Reactions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst. | Use a fresh palladium source and ligand. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Degas all solvents thoroughly.[4] |
| Incorrect base or solvent. | Consult the literature for the optimal base and solvent system for your specific type of cross-coupling reaction.[3][4] | |
| The amine group is interfering with the catalyst. | The free amine can coordinate to the palladium center. While often not a major issue, if you suspect this is a problem, you could consider protecting the amine group (e.g., as a Boc carbamate) before the cross-coupling reaction. | |
| Protodebromination (loss of Br) | The catalytic cycle is stalled, leading to reductive elimination. | Optimize the ligand and base combination. A more electron-rich ligand might be beneficial.[3] |
| Homocoupling of Boronic Acid (in Suzuki) | Presence of oxygen. | Rigorously degas all solvents and maintain a positive pressure of an inert gas.[11] |
| Palladium(II) species in the reaction mixture. | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried reaction flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Purification and Work-up Strategies
Proper work-up and purification are essential for obtaining your final product in high purity.
-
Removing Unreacted Benzylamine: If your reaction does not go to completion, the unreacted 2-Bromo-5-fluorobenzylamine can often be removed by an acidic wash. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated benzylamine salt will be soluble in the aqueous layer and thus removed from your product.[12][13][14] This method is only suitable if your desired product is stable to acidic conditions.
-
Purification Techniques: Column chromatography on silica gel is the most common method for purifying the products of these reactions. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of amine-containing compounds on the silica gel.
Final Remarks
Working with this compound offers many opportunities for the synthesis of novel compounds. By understanding its reactivity and anticipating potential challenges, you can significantly improve your reaction outcomes. The key to success often lies in the careful selection of the base and solvent system, as well as maintaining an inert atmosphere for sensitive catalytic reactions. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Reddit. (2024). How to purify Benzylamine?. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]
-
PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
PMC. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Journal of Scientific and Technical Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route?. [Link]
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University of York. (n.d.). Theory of Aqueous Workup. [Link]
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
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Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Bromo-5-fluorobenzylamine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-5-fluorobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific yet important transformation. The presence of a primary benzylamine, ortho to the bromine, introduces unique challenges not seen with simpler aryl halides. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and data-driven recommendations to help you navigate these complexities and achieve successful coupling outcomes.
Introduction: The Challenge of Coupling an Aminated Aryl Halide
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the substrate.[1] In the case of 2-bromo-5-fluorobenzylamine, two key structural features can impede the catalytic cycle:
-
The Primary Amine: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center. This coordination can act as a competitive inhibitor, sequestering the active catalyst and preventing it from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning.[2][3]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[4]
This guide will address these specific issues in a practical question-and-answer format, providing logical steps to diagnose and solve common problems.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction has failed completely. I see only starting materials. What is the most likely cause?
A1: Complete reaction failure with this substrate most often points to severe catalyst inhibition or deactivation by the primary amine. The lone pair on the benzylamine can coordinate strongly to the Pd(0) active species, preventing the initial oxidative addition step.
-
Causality: Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to shield the palladium center from coordination by the substrate's amine group. This leads to the formation of a stable, off-cycle palladium-amine complex that is catalytically inactive.
-
Troubleshooting Steps:
-
Switch to a More Robust Ligand: The first and most critical step is to change your ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to prevent substrate inhibition. They create a sterically hindered environment around the palladium that favors the binding of the aryl halide over the amine.[3] A recent study on unprotected ortho-bromoanilines demonstrated that the CataCXium® A palladacycle was uniquely effective where other common catalysts failed.[5]
-
Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. These precatalysts are designed for clean and efficient generation of the active LPd(0) species, which can minimize side reactions and catalyst decomposition pathways.[4]
-
Protect the Amine: While often a last resort to avoid extra synthetic steps, protecting the amine as a carbamate (e.g., Boc) or another suitable group will eliminate its ability to coordinate with the catalyst.
-
Q2: I'm seeing a low yield of my desired product, along with significant amounts of dehalogenated starting material (5-fluorobenzylamine). What's happening?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in Suzuki couplings. It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the halide with a hydrogen atom instead of coupling with the boronic acid partner.
-
Causality: This side reaction can be promoted by several factors, including the presence of a hydride source (which can be the solvent, base, or even the boronic acid itself) and a slow transmetalation step.[4] If the transmetalation is sluggish, the aryl-palladium intermediate has more time to undergo undesired side reactions.
-
Troubleshooting Steps:
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[1] If your base is too weak or not soluble enough, this step will be slow. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium or potassium carbonate.
-
Solvent System: The choice of solvent affects both the solubility of the reagents and the rate of the reaction steps. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often with a small amount of water, are standard. The water can be crucial for dissolving the base and facilitating the formation of the active boronate species. However, ensure your organic solvent is rigorously degassed to remove oxygen.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.2 to 1.5 equivalents) can help drive the transmetalation step to completion by increasing its effective concentration.
-
Q3: My reaction is messy, and I'm observing homocoupling of my boronic acid. How can I suppress this?
A3: Homocoupling of the boronic acid (Glaser-type coupling) to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules. This not only consumes your coupling partner but also takes the catalyst out of the desired cycle.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is non-negotiable for a successful Suzuki coupling. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the entire course of the reaction. Use glassware with proper seals (e.g., Suba-Seals).
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an appropriate ligand) can sometimes be advantageous as it doesn't require an initial reduction step, which can be a source of side reactions if not efficient. However, as noted in Q1, modern precatalysts are generally preferred.[4]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle and the inhibitory pathway caused by amine coordination.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common Suzuki coupling issues.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or CataCXium® A Pd G3 | Buchwald precatalysts are robust and efficient. CataCXium® A has shown specific success with ortho-anilines.[5] |
| Catalyst Loading | 1 - 3 mol% | A good starting point to balance cost and efficiency. Can be increased to 5% if deactivation is suspected. |
| Ligand | (Included in precatalyst) | Bulky, electron-rich ligands are essential to prevent amine coordination and accelerate the catalytic cycle.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-hydroxide bases that effectively promote transmetalation without causing hydrolysis of sensitive groups.[6] |
| Base Equivalents | 2.0 - 3.0 eq | Ensures complete activation of the boronic acid. |
| Solvent | 1,4-Dioxane / H₂O (10:1) or 2-MeTHF | Aprotic polar solvents are generally effective. A small amount of water aids in dissolving the base.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction, but should be optimized for substrate stability. |
| Degassing | Mandatory | Removal of O₂ is critical to prevent catalyst oxidation and boronic acid homocoupling. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of 2-bromo-5-fluorobenzylamine with a generic arylboronic acid.
Materials:
-
2-bromo-5-fluorobenzylamine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzylamine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1 M with respect to the aryl halide) in a 10:1 ratio.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Workflow for Reaction Optimization
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acylation of 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for the N-acylation of 2-bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
The Challenge: Acylating an Electron-Deficient Amine Hydrochloride
The N-acylation of this compound presents a unique set of challenges compared to the acylation of simpler primary amines. Understanding these hurdles is the first step toward overcoming them.
-
The Hydrochloride Salt: The starting material is an amine salt. The protonated ammonium group is not nucleophilic. Therefore, a base is required not only to scavenge the acid produced during the acylation but also to deprotonate the starting material to generate the free, nucleophilic amine in situ. This necessitates the use of at least two equivalents of base.
-
Electronic Effects: The presence of two electron-withdrawing groups (bromo and fluoro) on the aromatic ring decreases the electron density of the benzylamine. This reduces the nucleophilicity of the amine nitrogen, making it less reactive towards the acylating agent.[1] Consequently, reaction conditions may need to be more forcing than for unsubstituted benzylamine.
This guide provides a systematic approach to navigating these challenges through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing or giving very low yields, even with a standard protocol?
A1: The most common pitfall is underestimating the amount of base required. Since the starting material is a hydrochloride salt, the first equivalent of base is consumed in an acid-base neutralization reaction to generate the free amine. A second equivalent is needed to neutralize the HCl produced from the reaction between the amine and the acyl chloride.[2][3]
-
Causality: Without sufficient base, the reaction mixture becomes acidic. Any free amine will be protonated back to its unreactive ammonium salt form, effectively stopping the reaction.
-
Recommendation: Always use a minimum of 2.1-2.2 equivalents of base. For less reactive acylating agents or to ensure complete reaction, using up to 3 equivalents can be beneficial.
Q2: How do I choose the optimal base for this reaction?
A2: The choice of base depends on the reaction conditions (aqueous vs. anhydrous) and the reactivity of the acylating agent.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are ideal for Schotten-Baumann conditions, which use a biphasic system (e.g., water and dichloromethane).[4] They are inexpensive and easily removed during aqueous workup. The hydroxide base in the aqueous layer deprotonates the amine hydrochloride and neutralizes the generated HCl.[2][4]
-
Organic Bases (e.g., Triethylamine (TEA), Pyridine, DIPEA): These are used in anhydrous organic solvents (e.g., DCM, THF, MeCN).[5] Pyridine can also act as a nucleophilic catalyst, which can be beneficial.[1] For sterically hindered systems, a non-nucleophilic base like Diisopropylethylamine (DIPEA) is often preferred to avoid side reactions.[5][6]
| Base Type | Solvent System | Advantages | Considerations |
| Inorganic (NaOH, KOH) | Biphasic (Water/DCM) | Inexpensive, easy removal, drives reaction equilibrium. | Can promote hydrolysis of the acylating agent.[7] |
| Organic (TEA, Pyridine) | Anhydrous (DCM, THF) | Minimizes acyl chloride hydrolysis, good solubility. | More difficult to remove; purification may require acidic washes. |
| Organic (DIPEA) | Anhydrous (DCM, THF) | Non-nucleophilic, good for sensitive substrates. | Higher cost, can be harder to remove. |
Q3: What is the best solvent for this reaction?
A3: For Schotten-Baumann conditions, a biphasic system of water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether is standard.[4] The amine hydrochloride and inorganic base reside in the aqueous phase, while the acyl chloride and the final amide product are in the organic phase. Vigorous stirring is critical to maximize the interfacial area for the reaction to occur.
For anhydrous conditions with an organic base, anhydrous DCM is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[5][8]
Q4: Should I use an acyl chloride or an acid anhydride as the acylating agent?
A4: Both are effective acylating agents.[3][9]
-
Acyl Chlorides: Generally more reactive than anhydrides, which can be advantageous for the electron-deficient 2-bromo-5-fluorobenzylamine. However, their high reactivity also makes them more susceptible to hydrolysis.[10] They produce HCl as a byproduct, necessitating a base.[3]
-
Acid Anhydrides: Less reactive and less sensitive to moisture. They produce a carboxylic acid byproduct, which still requires a base for neutralization to prevent protonation of the amine. They are often preferred for large-scale synthesis due to easier handling.[9]
Recommendation: For this specific substrate, starting with a reactive acyl chloride is a logical choice to overcome the reduced nucleophilicity of the amine.
Troubleshooting Guide
Problem 1: Low to No Product Formation by TLC/LC-MS Analysis.
-
Potential Cause A: Incomplete Deprotonation of the Amine Hydrochloride.
-
Explanation: As detailed in FAQ Q1, an insufficient amount of base (<2 equivalents) will leave the amine in its protonated, non-nucleophilic state.
-
Solution: Ensure at least 2.1 equivalents of base are used. If the reaction is still sluggish, consider using a stronger base (e.g., NaOH instead of NaHCO₃ in a Schotten-Baumann setup).
-
-
Potential Cause B: Hydrolysis of the Acylating Agent.
-
Explanation: In aqueous Schotten-Baumann conditions, the acyl chloride can react with water or hydroxide ions to form the corresponding carboxylic acid, consuming the reagent.[7][11] This is especially problematic with slow-reacting amines.
-
Solution:
-
Cool the reaction to 0 °C to slow the rate of hydrolysis.
-
Add the acyl chloride slowly (dropwise) to the vigorously stirred biphasic mixture. This ensures the acyl chloride has a higher probability of reacting with the amine at the interface rather than with water.[11]
-
Alternatively, switch to anhydrous conditions using an organic base (see Protocol 2).
-
-
-
Potential Cause C: Poor Reagent Quality.
-
Explanation: Acyl chlorides and anhydrides can degrade upon exposure to atmospheric moisture. The benzylamine starting material can also oxidize over time.[12]
-
Solution: Use freshly opened bottles of acylating agents or distill them before use. Verify the purity of the starting amine by NMR or TLC.
-
Problem 2: A Significant Amount of Carboxylic Acid Byproduct is Observed.
-
Potential Cause: Dominant Hydrolysis Pathway.
-
Explanation: This is a clear indication that the acylating agent is reacting with water faster than with the amine. This can be due to inefficient mixing, too high a concentration of aqueous base, or a slow primary reaction rate.[11]
-
Solution:
-
Increase Stirring Rate: Ensure very vigorous stirring (>1000 rpm) to create a fine emulsion, maximizing the interfacial surface area between the organic and aqueous phases.
-
Control Addition: Add the acyl chloride and aqueous base slowly and simultaneously to the reaction mixture.
-
Lower Temperature: Perform the reaction at 0 °C or even lower to disfavor the hydrolysis pathway.
-
Consider a Phase-Transfer Catalyst: A catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the deprotonated amine into the organic phase, facilitating a more efficient reaction away from the bulk aqueous phase.
-
-
Problem 3: The Reaction Stalls Before Reaching Completion.
-
Potential Cause: Insufficient Base or Acylating Agent.
-
Explanation: The reaction may have consumed one of the reagents. If the pH of the aqueous layer becomes acidic, the reaction will stop.
-
Solution:
-
Check the pH of the aqueous layer. If it is acidic or neutral, add more base.
-
Consider adding a slight excess (1.05-1.1 equivalents) of the acylating agent from the start to account for any potential hydrolysis.[11]
-
-
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: A stepwise workflow for the N-acylation reaction.
Caption: A logical flow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Schotten-Baumann (Biphasic) Conditions
This method is advantageous when starting with the hydrochloride salt, as it dissolves readily in the aqueous phase.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in water (approx. 10 mL per gram of starting material). Add dichloromethane (DCM, same volume as water).
-
Addition of Base: Prepare a solution of sodium hydroxide (2.2 eq) in water and add it to the flask.
-
Addition of Acyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes), checking for the disappearance of the starting amine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[13]
Protocol 2: Anhydrous Conditions with an Organic Base
This method minimizes the risk of acyl chloride hydrolysis and is useful if the Schotten-Baumann method gives poor results.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram).
-
Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C. Add the acyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any carboxylic acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue as needed.
References
-
Study.com. Acylation Overview, Mechanism & Agents. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Hosoya, T., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available from: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Amines. Available from: [Link]
-
van der Zwan, K., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available from: [Link]
-
Wang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. Available from: [Link]
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available from: [Link]
-
Magritek. (2021). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]
-
Ghosh, R., et al. (2006). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. ChemInform. Available from: [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry. Available from: [Link]
-
Isom, V., et al. (2021). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobates under Acidic Conditions. Journal of the American Chemical Society. Available from: [Link]
-
Götze, M., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics. Available from: [Link]
-
van der Zwan, K., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. ACS Central Science. Available from: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
-
Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]
- Google Patents. (2001). Methods for the acylation of amine compounds.
-
Csonka, R., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available from: [Link]
-
Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Available from: [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]
-
ResearchGate. (2018). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. Available from: [Link]
-
Zybailov, B., et al. (2019). Parallel reaction monitoring reveals N-terminal acetylation of plastid precursor proteins. MethodsX. Available from: [Link]
-
Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available from: [Link]
-
Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION AT ROOM TEMPERATURE. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link]
-
ResearchGate. (2014). Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
-
Semantic Scholar. GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Available from: [Link]
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Technical Support Center: Navigating the Synthesis of 2-Bromo-5-fluorobenzylamine Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of derivatives from 2-bromo-5-fluorobenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, building block. The unique electronic and steric profile of this molecule—conferred by the ortho-bromo and meta-fluoro substituents—presents specific hurdles in common synthetic transformations. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.
Part 1: Foundational Troubleshooting Workflow
Before diving into specific reaction-related issues, it is crucial to adopt a systematic approach to troubleshooting. An incomplete or failed reaction is rarely due to a single catastrophic failure; it is more often an accumulation of suboptimal parameters. The following workflow should be your first point of reference when an experiment does not proceed as expected.
Caption: A systematic workflow for diagnosing and resolving synthetic challenges.
Part 2: N-Acylation & N-Alkylation Challenges
The primary amine of 2-bromo-5-fluorobenzylamine is a potent nucleophile, making N-acylation and N-alkylation common first steps in a synthetic sequence. However, issues can still arise.
Question 1: My N-acylation with an acyl chloride is giving a low yield, and TLC shows my starting material remains. What's going wrong?
Answer: This issue typically points to three potential causes: insufficient reactivity, inadequate acid scavenging, or poor solubility.
-
Causality: The acylation reaction generates one equivalent of HCl, which protonates the starting benzylamine, rendering it non-nucleophilic and effectively halting the reaction. A base is required to neutralize this HCl.[1] If the base is too weak, sterically hindered, or added in insufficient quantity, the reaction will stall.
-
Troubleshooting Protocol:
-
Base Selection: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable non-nucleophilic base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For sluggish reactions, a stronger base like pyridine can sometimes be effective, acting as both a base and a nucleophilic catalyst.[2]
-
Reaction Conditions: Run the reaction at 0 °C initially while adding the acyl chloride to control the exotherm, then allow it to warm to room temperature. Gentle heating (40-50 °C) can sometimes drive a sluggish reaction to completion, provided the product is stable.
-
Solvent Choice: Ensure your starting material is fully dissolved. While dichloromethane (DCM) is common, solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be superior if solubility is an issue.
-
Acylating Agent: Confirm the purity and reactivity of your acyl chloride. If it has been stored improperly, it may have hydrolyzed. Consider using the corresponding acid anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) as a milder alternative.[3]
-
Table 1: Typical Conditions for N-Acylation
| Parameter | Condition A (Schotten-Baumann) | Condition B (Anhydride) |
| Acylating Agent | Acyl Chloride (1.1 eq) | Acid Anhydride (1.2 eq) |
| Base | Aq. NaOH / K₂CO₃ or TEA (2.0 eq) | Pyridine or DMAP (0.1 eq) |
| Solvent | DCM / Biphasic | DCM, THF, or neat |
| Temperature | 0 °C to RT | RT to 50 °C |
| Key Advantage | Fast and high-yielding | Milder, avoids HCl byproduct |
Question 2: I'm attempting an N-alkylation with an alkyl halide, but I'm getting a complex mixture of mono- and di-alkylated products, along with unreacted starting material.
Answer: This is a classic selectivity problem in N-alkylation of primary amines. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.
-
Causality: The rate of the second alkylation (di-alkylation) can be competitive with or even faster than the first. Controlling stoichiometry and reaction conditions is paramount.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a significant excess of the benzylamine (3-5 equivalents) relative to the alkyl halide. This statistically favors the mono-alkylation pathway. The excess starting material can be removed later via an acid wash during workup.
-
Slow Addition: Add the alkyl halide slowly via a syringe pump to the solution of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, further suppressing di-alkylation.
-
Base Choice: A non-nucleophilic, hindered base like DIPEA is preferred over less hindered bases like TEA. Use a slight excess (1.2-1.5 eq) relative to the alkyl halide.
-
Alternative Strategy (Reductive Amination): For a cleaner, more controllable mono-alkylation, consider reductive amination. React the 2-bromo-5-fluorobenzylamine with the corresponding aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.
-
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most versatile handle for derivatization, primarily through palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are powerful but exquisitely sensitive to conditions.
Question 3: My Suzuki-Miyaura coupling of 2-bromo-5-fluorobenzylamine with a boronic acid is failing. I see only starting materials and some boronic acid decomposition.
Answer: Suzuki coupling failures with this substrate are common and often trace back to the catalyst system and base. The electronic properties of the aryl bromide (influenced by the fluorine) and the presence of the free amine create a challenging environment for the catalytic cycle.
-
Causality:
-
Catalyst Deactivation: The free benzylamine group can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inefficient Oxidative Addition: The C-Br bond is activated, but the overall electronic nature of the ring can influence the oxidative addition step, which is often rate-limiting.[4]
-
Base Incompatibility: Strong bases can cause degradation of the boronic acid or the product. The choice of base is critical for facilitating the transmetalation step without causing side reactions.[4][5]
-
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling reactions.
-
Troubleshooting Protocol:
-
Protect the Amine: The most robust solution is to protect the benzylamine, for instance, as a carbamate (Boc) or an amide. This prevents catalyst inhibition. However, if you must use the unprotected amine, the following steps are critical.
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Use a modern catalyst system designed for challenging substrates.
-
Palladium Source: Use air-stable precatalysts like CataXCium A Pd G3 or those based on [Pd(allyl)Cl]₂.[6][7]
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential. SPhos, RuPhos, or XPhos often give excellent results where simpler ligands fail.[8] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.
-
-
Base and Solvent: Avoid strong bases like NaOH or KOtBu if possible.
-
Degassing: Rigorously degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Question 4: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation, where the bromine atom is replaced by hydrogen.
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It arises from competing pathways that intercept the catalytic cycle.
-
Causality: This side reaction can occur via two main pathways:
-
From the Pd(II) Intermediate: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with trace water or other proton sources, leading to the protonated arene.
-
From a Palladium-Hydride Species: The catalyst can react with the amine or solvent to form a palladium-hydride (Pd-H) species. This species can then reductively eliminate with the aryl group to give the dehalogenated product.
-
-
Troubleshooting Protocol:
-
Choice of Base: This is the most critical factor. Strong, sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations.[9][10] However, for sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or even potassium phenoxide (KOPh) might be necessary to suppress side reactions, although this may require a more active catalyst system.[6][11]
-
Ligand Selection: Certain ligands are more prone to generating Pd-H species. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are generally robust and can minimize this side reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base under vacuum before use.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate the rate of side reactions.
-
Part 4: Product Purification
Question 5: My final product is difficult to purify. It streaks on silica gel, and I can't separate it from polar impurities.
Answer: Purification of benzylamine derivatives can be challenging due to the basicity of the nitrogen atom, which leads to strong interactions with the acidic silica gel surface.
-
Causality: The lone pair on the nitrogen adsorbs strongly to silica, causing peak tailing (streaking) and poor separation. Residual palladium catalyst can also be difficult to remove.
-
Troubleshooting Protocol:
-
Neutralize the Silica: Pre-treat your column or TLC plate by eluting with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, before loading your sample. This deactivates the acidic sites on the silica.
-
Alternative Stationary Phases: If basic silica treatment fails, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another powerful option if your compound has sufficient organic character.
-
Palladium Removal: To remove residual palladium, first filter the crude reaction mixture through a pad of Celite®. If discoloration persists, consider stirring the organic solution with a palladium scavenger (e.g., silica-based thiol or amine scavengers) before final purification.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization is the best method for achieving high purity. Alternatively, you can often form a crystalline hydrochloride or other salt by treating a solution of the purified free base with HCl in ether or a similar solvent system. This is an excellent final purification step.[12]
-
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
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- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzylamines [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromo-5-fluorobenzylamine Hydrochloride Reaction Products
Welcome to the technical support center for the purification of 2-bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to diagnose and solve common purification issues, ensuring the highest purity of your final product.
Introduction: The Challenge of Purifying this compound
2-Bromo-5-fluorobenzylamine is a primary aromatic amine, a class of compounds known for their utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, their basic nature and susceptibility to oxidation can present unique purification challenges.[3][4] Often, this amine is isolated as its hydrochloride salt to improve stability and ease of handling.[5][6][7] This guide will walk you through the common hurdles and provide robust, field-proven solutions.
Core Purification Principles & Troubleshooting Workflow
The purification strategy for this compound typically revolves around three main techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography. The choice of method depends on the nature of the impurities present in the crude reaction mixture.
Diagram: General Troubleshooting Workflow for Purification
Sources
- 1. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
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- 7. Welcome to www.3bsc.com [3bsc.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzylamine hydrochloride in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments.
Introduction: The Unique Challenges of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its trifunctional nature—a reactive aryl bromide, a primary amine, and a benzylic C-N bond, all present as a hydrochloride salt—introduces a unique set of challenges in palladium-catalyzed reactions. Understanding the interplay of these functional groups is paramount to mitigating side reactions and ensuring the desired transformation proceeds efficiently. This guide will dissect these complexities and provide actionable solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing probable causes and step-by-step solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix this?
Probable Causes & Solutions:
-
Inadequate Neutralization of the Hydrochloride Salt: The primary amine hydrochloride is acidic and will neutralize the base required for the catalytic cycle. This is a common and often overlooked cause of reaction failure.
-
Solution: Ensure you are using a sufficient excess of base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, an additional equivalent of a mild base (like K₂CO₃ or Cs₂CO₃) or a slight excess of a strong base (like NaOtBu) is required. It is often beneficial to pre-mix the this compound with one equivalent of base in the reaction solvent and stir for 15-30 minutes before adding the palladium catalyst, ligand, and coupling partner.
-
-
Catalyst Inhibition or Deactivation: The primary amine of your substrate can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1]
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the desired reaction pathway and minimizing unproductive coordination of the benzylamine.[2][3] Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can also help to outcompete the substrate's amine for coordination sites on the palladium.
-
-
Insufficient Catalyst Activity for C-Br Activation: While the C-Br bond is generally reactive, steric hindrance or electronic effects from the ortho-amine and meta-fluoro substituents can influence the rate of oxidative addition.
-
Solution: Consider using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more efficiently. Increasing the reaction temperature in increments of 10-20 °C can also enhance the rate of oxidative addition.
-
Issue 2: Significant Formation of Hydrodehalogenation Product (5-Fluorobenzylamine)
Question: My main byproduct in a Buchwald-Hartwig amination is the hydrodehalogenated starting material, 5-fluorobenzylamine. What is causing this and how can I suppress it?
Probable Causes & Solutions:
-
Presence of a Hydrogen Source: Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the desired coupling partner.[4] Common hydrogen sources include water, alcohols (solvents), or even the amine coupling partner itself via β-hydride elimination from a palladium-amide intermediate.[5]
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry reagents.
-
Choice of Base: Strong, non-protic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred over hydroxides or carbonates when hydrodehalogenation is an issue.
-
Ligand Selection: Certain ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different bulky phosphine ligands can be beneficial.
-
-
-
Slow Reductive Elimination: If the reductive elimination of the desired C-N or C-C bond is slow, competing pathways like hydrodehalogenation can become more prominent.
-
Solution: Employing more electron-rich and sterically demanding ligands can often accelerate the rate of reductive elimination.[2]
-
Issue 3: Observation of Homocoupled Biaryl Product
Question: In my Suzuki reaction, I am seeing a significant amount of the homocoupled product of my boronic acid and/or the homocoupled biaryl of my 2-Bromo-5-fluorobenzylamine. Why is this happening?
Probable Causes & Solutions:
-
Oxidative Homocoupling of Boronic Acids: This is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can also minimize the presence of Pd(II) at the start of the reaction.
-
-
Reductive Homocoupling of the Aryl Bromide: This can occur if the transmetalation step is slow, allowing two molecules of the aryl-palladium intermediate to react with each other.
-
Solution:
-
Optimize Base and Solvent: The choice of base and the presence of water can significantly impact the rate of transmetalation in Suzuki couplings. A screen of bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane/water, toluene/water) is recommended.
-
Ensure Purity of Boronic Acid: Impure or decomposed boronic acids can lead to slower transmetalation. Use high-purity reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the primary amine of this compound before performing a cross-coupling reaction?
A1: While protection (e.g., as a nosyl or Boc carbamate) is a valid strategy to prevent side reactions at the amine, it is often not necessary with modern palladium catalyst systems.[6] Using bulky, electron-rich phosphine ligands can effectively prevent the amine from interfering with the desired C-Br coupling.[2] However, if you are observing significant N-arylation or other amine-related side products that cannot be mitigated by ligand or condition optimization, then protection may be the most robust solution.
Q2: My reaction involves a strong base like NaOtBu. How should I handle the hydrochloride salt?
A2: When using a strong base, it is crucial to add at least two equivalents. The first equivalent will neutralize the hydrochloride to form the free amine and NaCl (or another salt). The second equivalent is then available to participate in the catalytic cycle (e.g., deprotonating the amine coupling partner in a Buchwald-Hartwig reaction). For optimal results, consider a staged addition: add the this compound and one equivalent of the strong base to the solvent, stir for a short period, and then add the remaining reagents, including the second equivalent of base.
Q3: Can the amine group direct C-H activation at the ortho position (C6)?
A3: Yes, this is a potential side reaction, especially with unprotected primary amines.[7][8] The amine can act as a directing group, leading to ortho-palladation and subsequent C-H functionalization if a suitable coupling partner is present.[9][10] This is more likely to occur under conditions that favor C-H activation, such as using a Pd(II) source like Pd(OAc)₂ without a strong reducing agent. To minimize this, use a well-defined Pd(0) precatalyst and conditions known to favor C-Br oxidative addition over C-H activation.
Q4: Is benzylic C-N bond cleavage a concern?
A4: While less common than other side reactions, cleavage of the benzylic C-N bond can occur under certain palladium-catalyzed conditions, particularly at high temperatures or with specific catalyst systems designed for C-N bond activation.[11][12] If you observe the formation of 2-bromo-5-fluorotoluene or its derivatives, C-N bond cleavage may be occurring. This can sometimes be mitigated by lowering the reaction temperature or screening different palladium catalysts and ligands.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 |
| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.2) | Toluene | 110 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 60 |
| CuI (4) |
Note: These are general starting points. Optimization of ligand, base, solvent, and temperature is often necessary for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add degassed dioxane and water (10:1 ratio, to achieve a 0.1 M concentration with respect to the starting material).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways & Troubleshooting
Diagram 1: Key Side Reactions in Palladium Catalysis
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
-
Zhang, C., et al. (2018). Palladium-Catalyzed Direct C-H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams. Organic Letters, 20(9), 2595–2598. [Link]
-
Yang, K., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11(30), 7893-7906. [Link]
-
He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(22), 6931–6934. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
-
Zhang, C., et al. (2018). Palladium-Catalyzed Direct C–H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams. Organic Letters, 20(9), 2595-2598. [Link]
-
Yang, S. W. (2017). Palladium-Catalyzed Activation And Transformation Of Benzylammonium Salts C-N Bond. (Master's Thesis). [Link]
-
Carril, M., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(12), 1269–1279. [Link]
-
Shang, R., et al. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Organic Letters, 17(14), 3462–3465. [Link]
-
Prezi. (n.d.). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. [Link]
-
Engelhard, Engelhard Industries. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
-
He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(22), 6931-6934. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
Chen, J., et al. (2016). C–N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds. Journal of the American Chemical Society, 138(41), 13552-13555. [Link]
-
Yang, K., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 11, 7893-7906. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Hiyama Coupling of Benzylic Ammonium Salts via C−N Bond Cleavage. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055. [Link]
-
Gallou, F., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Janssen, J. J. M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]
-
Liu, W., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8479. [Link]
-
Wolfe, J. P., et al. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 130(42), 13850–13851. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 20(17), 5348–5351. [Link]
-
PubMed. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. [Link]
-
EPFL Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
Carril, M., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(12), 1269-1279. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
Jarvo, E. R., et al. (2014). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society, 136(15), 5575–5578. [Link]
-
Buchwald, S. L., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(3), 1138–1145. [Link]
-
ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. [Link]
-
Jung, K. W., et al. (2023). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 88(16), 11293–11303. [Link]
-
Organ, M. G., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Inorganics, 12(6), 175. [Link]
-
The Rojas Lab. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Slaughter, L. M., et al. (2016). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 14(36), 8563-8573. [Link]
-
Myers Research Group. (n.d.). ortho metalation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Reddit. (2025). Directed ortho lithiation. [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chu-lab.org [chu-lab.org]
- 7. Palladium-Catalyzed Direct C-H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 10. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-5-fluorobenzylamine
Welcome to the technical support guide for 2-Bromo-5-fluorobenzylamine hydrochloride. As Senior Application Scientists, we understand that working with sterically hindered reagents presents unique challenges. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of how to achieve success in your synthetic endeavors.
The core challenge with 2-Bromo-5-fluorobenzylamine lies in the substitution pattern of the phenyl ring. The bromine atom at the C2 (ortho) position relative to the benzylamine moiety creates significant steric bulk. This bulkiness can impede the approach of reagents to both the primary amine and the C-Br bond, leading to sluggish reactions, low yields, or complete reaction failure. This guide provides strategies to overcome these hurdles.
Understanding the Key Structural Challenges
Before diving into specific reactions, it's crucial to visualize the sources of steric hindrance in the molecule. The ortho-bromo group physically blocks access to the aminomethyl group, and the aminomethyl group, in turn, influences the reactivity of the C-Br bond.
Caption: Steric clash between the ortho-bromo and aminomethyl groups.
Frequently Asked Questions & Troubleshooting Guides
Part 1: General Handling and Amine Reactivity
Question 1: My reaction isn't working. Do I need to free-base the this compound starting material?
Answer: Yes, this is a critical first step for most reactions involving the amine group. The starting material is a hydrochloride salt, meaning the amine is protonated (-CH₂NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. You must neutralize the salt to generate the free amine (-CH₂NH₂) before proceeding.
Troubleshooting Failure to Free-Base:
-
Incomplete Neutralization: Ensure you use at least one full equivalent of base. It is often prudent to use a slight excess (1.1-1.2 equivalents).
-
Incorrect Biphasic Extraction: When neutralizing with an aqueous base (e.g., NaHCO₃, K₂CO₃), ensure you extract the free base into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times. The free base is more organic-soluble than the salt.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help break it.
Question 2: I am attempting an N-acylation (amide bond formation) and seeing very low yields. What is going wrong?
Answer: This is a classic case of steric hindrance. The ortho-bromo group impedes the approach of the carboxylic acid and coupling reagents to the amine. Standard amide coupling conditions (e.g., EDC/HOBt or HATU) may be too slow or ineffective.
Strategies to Overcome Steric Hindrance in N-Acylation:
-
Increase Electrophilicity of the Carboxyl Partner: Instead of using the carboxylic acid directly with a coupling agent, convert it to a more reactive species first.
-
Acyl Chlorides/Fluorides: These are highly reactive and can often overcome the steric barrier.
-
Mixed Anhydrides: Activating the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) creates a highly reactive mixed anhydride intermediate that can acylate the hindered amine.[1] This method is often performed at low temperatures to minimize side reactions.[1]
-
-
Use Highly Effective Coupling Reagents: If a one-pot procedure is desired, choose a more potent coupling reagent.
-
COMU or T3P®: These reagents are known to be effective for forming amide bonds with hindered substrates.
-
-
Modify Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for decomposition.
-
Extended Reaction Time: Hindered reactions are often slow. Allow the reaction to proceed for 24-48 hours, monitoring by TLC or LC-MS.
-
| Method | Activating Agent | Typical Base | Solvent | Temperature (°C) |
| Acyl Chloride | (None) | Pyridine, TEA, DIPEA | DCM, THF | 0 to RT |
| Mixed Anhydride | Isobutyl Chloroformate | N-Methylmorpholine (NMM) | THF, DCM | -15 to RT[1] |
| Benzotriazole | 1-(Aroyl)benzotriazole | (None) | Water[2] or Organic Solvent | RT[2] |
| Standard Coupling | EDC, HATU, HBTU | DIPEA, TEA | DMF, DCM | RT to 50 |
Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting flowchart for N-acylation reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am trying to perform a Suzuki-Miyaura coupling at the aryl bromide position, but the reaction is failing. How can I get this to work?
Answer: The C-Br bond is sterically hindered by the adjacent benzylamine group. This makes the key steps of the catalytic cycle—oxidative addition and reductive elimination—challenging for standard palladium catalysts.[3] Success requires a carefully selected catalyst system, specifically a palladium precursor paired with a specialized ligand.
Key Factors for Successful Suzuki Coupling with Hindered Substrates:
-
Ligand Choice is Critical: The ligand must be both bulky and electron-rich .
-
Bulk: Bulky ligands promote the reductive elimination step, which is often rate-limiting for hindered biaryl synthesis.[3]
-
Electron-Donating: Electron-rich ligands accelerate the oxidative addition of the aryl bromide to the Pd(0) center.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. SPhos, XPhos, and RuPhos are excellent choices.[4] N-heterocyclic carbenes (NHCs) have also shown high efficiency for coupling hindered substrates.[5]
-
-
Catalyst Precursor: Use a modern, air-stable palladium precatalyst (e.g., G2, G3, or G4 Palladacycles) that contains the desired ligand. This ensures the formation of the active Pd(0) species in a controlled manner.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial.
-
Base: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are common choices.[5]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically effective.
-
| Component | Recommendation for Hindered Substrates | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4) | Provides the Pd(0) source. Precatalysts offer better stability and activity. |
| Ligand | SPhos, XPhos, RuPhos, or bulky NHCs | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[4][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | Activates the boronic acid and facilitates the transmetalation step. Stronger bases are often needed.[5] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF (often with H₂O) | Solubilizes reactants and influences catalyst activity. |
General Protocol for Suzuki-Miyaura Coupling with a Hindered Aryl Bromide
-
Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the 2-Bromo-5-fluorobenzylamine (free base, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the reaction vessel. If using a precatalyst, add it directly (1-2 mol%).
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Question 4: Can I perform a Buchwald-Hartwig amination on the aryl bromide? What are the challenges?
Answer: Yes, but similar to the Suzuki coupling, this reaction will be challenging due to steric hindrance. The bulky ligand systems developed for Suzuki coupling are also highly relevant here. The primary challenge is finding a catalyst system that can facilitate the C-N bond formation between two sterically demanding partners.
Recommendations:
-
Ligand Choice: Use highly active, bulky biaryl phosphine ligands. Josiphos-type ferrocenyl ligands or Buchwald-type ligands are often effective.
-
Base: A strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS is typically required.
-
Protect the Benzylamine: The free -NH₂ group on your starting material can compete in the C-N coupling reaction, leading to polymerization or side products. It is highly advisable to protect the benzylamine (e.g., as a Boc or Cbz derivative) before attempting the Buchwald-Hartwig reaction.
References
-
Schäfer, G., & Bode, J. W. (2016). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
MDPI. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]
-
Singh, J., et al. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]
-
Dell'Erba, C., et al. (2002). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Baddam, S. R., et al. (2024). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]
-
Kanno, O., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-5-fluorobenzylamine hydrochloride
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. As Senior Application Scientists, we have structured this guide to address the specific challenges and questions that arise when working with this versatile but sometimes tricky substrate.
Part 1: Frequently Asked Questions (FAQs) & Initial Reaction Setup
This section addresses the most common questions encountered when designing a cross-coupling strategy for this compound.
Q1: Which type of coupling reaction should I choose for my target molecule?
The choice of reaction depends on the bond you intend to form. This substrate is an aryl bromide, making it an excellent electrophile for several palladium-catalyzed reactions.
-
For C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation (Biaryls, Alkyl Arenes): The Suzuki-Miyaura coupling is the most common and robust choice, reacting the substrate with a boronic acid or ester. It is known for its mild conditions and high functional group tolerance[1][2].
-
For C(sp²)–N bond formation (Diaryl Amines, N-Aryl Heterocycles): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines[3][4][5][6].
-
For C(sp²)–C(sp) bond formation (Aryl Alkynes): The Sonogashira coupling is the ideal choice, reacting the substrate with a terminal alkyne[7][8][9].
-
For C(sp²)–C(alkene) bond formation (Stilbenes, Cinnamates): The Heck reaction couples the substrate with an alkene[10][11][12].
Q1: My reaction has a very low yield or did not work at all. What should I check first?
A1: Low yields are often traced back to fundamental setup errors rather than complex mechanistic failures. Before re-screening catalysts, perform a systematic check:[13][14]
-
Reagent Integrity: Boronic acids are prone to degradation (protodeboronation) upon storage.[14] Confirm the purity of all starting materials by NMR or LC-MS. Ensure solvents are anhydrous.
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to air. Inadequate degassing is a primary cause of failure. Ensure your flask is under a positive pressure of an inert gas (Argon or Nitrogen) and that all solvents and reagents were properly deoxygenated.[13][14]
-
Base Neutralization: Reconfirm that you added at least two equivalents of base: one to neutralize the hydrochloride and one for the catalytic cycle.
-
Temperature Control: Ensure your reaction is being heated to the target temperature. An inaccurate hotplate can lead to sluggish reactions.[15]
Q2: I'm observing significant dehalogenation of my starting material. How can I prevent this?
A2: Dehalogenation is the replacement of the bromine atom with hydrogen, a common side reaction that consumes your starting material.[16]
-
Causality: This occurs when the Pd(II)-aryl intermediate reacts with a hydride source before it can couple with the nucleophile. Common hydride sources include the base (especially hydroxides or alkoxides with β-hydrogens), the solvent, or water.
-
Solutions:
-
Switch the Base: Avoid hydroxide bases. Use carbonate (K₂CO₃) or phosphate (K₃PO₄) bases for Suzuki coupling. For Buchwald-Hartwig, ensure your NaOt-Bu is anhydrous.
-
Use Bulky Ligands: Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[14]
-
Solvent Choice: Use strictly anhydrous, non-protic solvents like dioxane or toluene.
-
Q3: My main side product is the homocoupling of my boronic acid (in a Suzuki reaction). What can I do?
A3: Homocoupling (dimerization of the boronic acid) is typically promoted by the presence of oxygen.[13]
-
Causality: Oxygen can facilitate a separate catalytic cycle involving the boronic acid, leading to the formation of a biaryl byproduct.
-
Solutions:
-
Improve Degassing: This is the most effective solution. Ensure the reaction mixture is rigorously deoxygenated before heating.[13]
-
Adjust Stoichiometry: Using a slight excess of the this compound (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.[13]
-
Lower Temperature: If the desired reaction is efficient at a lower temperature, reducing the heat may disfavor the homocoupling pathway.[13]
-
Part 3: General Experimental Protocol (Suzuki-Miyaura Coupling Example)
This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- Surry, D. S., & Buchwald, S. L. (2011).
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Heck Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- D. S. Chen, & M. C. White. (2014). Developing Ligands for Palladium(II)
- T. M. Schmid, et al. (2019).
- M. A. C. Broehm, et al. (2024).
- P. Ruiz-Castillo & S. L. Buchwald. (2019).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Organic Chemistry Frontiers (RSC Publishing). (2023).
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Wikipedia. (n.d.). Heck reaction.
- MDPI. (2022).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- M. K. Chaudhuri, et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-5-fluorobenzylamine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the dehalogenation of 2-Bromo-5-fluorobenzylamine hydrochloride during synthetic transformations. As a versatile building block in medicinal chemistry, maintaining the integrity of the carbon-bromine bond is frequently critical for subsequent cross-coupling reactions or other functionalizations. This document provides actionable insights, grounded in mechanistic principles, to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation, specifically hydrodebromination in this context, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity (5-fluorobenzylamine) that can be difficult to separate, complicating downstream purification.[1]
Q2: What are the primary causes of dehalogenation in my reaction?
A: Dehalogenation of aryl bromides is often a reductive process that can be initiated by several factors within your reaction mixture:
-
Catalyst-Mediated Pathways: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the formation of a palladium-hydride (Pd-H) species is a common culprit.[1] This reactive intermediate can arise from the reaction of the palladium catalyst with bases, solvents (especially alcohols), or even trace amounts of water.[2] The Pd-H species can then reductively eliminate the aryl group to yield the dehalogenated product.[3]
-
Reductants: The presence of certain reagents, such as sodium borohydride, can directly reduce the aryl bromide.[4][5]
-
Photochemical Reactions: Exposure to UV light, particularly in the presence of a base and a hydrogen donor like methanol, can induce a radical chain reaction leading to dehalogenation.[6][7][8]
-
Strong Bases and High Temperatures: Strong bases, especially in combination with high reaction temperatures, can promote elimination-type pathways or generate hydride sources from solvents or other reagents.[9]
Q3: Is the fluorine atom also at risk of being removed?
A: Generally, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-bromine (C-Br) bond, making it much less susceptible to cleavage under typical dehalogenation conditions. The bond dissociation energies illustrate this difference clearly: C-Br is approximately 293 kJ/mol, while C-F is about 452 kJ/mol.[10] Therefore, selective debromination without affecting the fluoro-substituent is the expected and overwhelmingly observed outcome. While defluorination is possible, it requires much harsher, specialized conditions.[11]
Q4: Does the benzylamine hydrochloride group influence the susceptibility to dehalogenation?
A: Yes, the free amino group (after neutralization of the hydrochloride salt by the reaction base) can influence the electronic properties of the aromatic ring. N-H containing heterocycles are known to be more prone to dehalogenation in some cross-coupling reactions. While 2-bromo-5-fluorobenzylamine is not a heterocycle, the principle of the amino group influencing the electron density of the ring is relevant. In some cases, protecting the amine may be a viable strategy to mitigate this.[1][2]
Troubleshooting Guide: A Systematic Approach to Preventing Dehalogenation
If you are observing significant formation of 5-fluorobenzylamine in your reaction, follow this systematic guide to diagnose and resolve the issue.
Step 1: Scrutinize Your Reaction Conditions
The first step is a thorough review of all reaction components and parameters. The source of the unwanted reduction is often hidden in plain sight.
Workflow for Initial Diagnosis
Caption: Initial diagnostic workflow for dehalogenation.
Step 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Dehalogenation is a notorious side reaction in palladium-catalyzed processes. The key is to promote the desired C-C or C-N bond formation (reductive elimination) to outpace the undesired hydrodebromination pathway.
Strategy 1: Ligand Selection
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective at preventing dehalogenation.[1] These ligands accelerate the rate of reductive elimination of the desired product, minimizing the lifetime of the intermediate that can lead to the dehalogenated byproduct.[1]
| Ligand Type | Examples | Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Promote fast reductive elimination. Often the first choice for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable Pd-complexes, can be effective in suppressing side reactions. |
| Less Bulky/Electron-Rich | PPh₃, dppf | More likely to lead to dehalogenation, especially at elevated temperatures. |
Strategy 2: Base Selection
Strong bases can promote the formation of Pd-H species. Switching to a weaker base can often mitigate this issue.
| Base | Strength | Comments |
| Alkoxides (NaOtBu, KOtBu) | Strong | High propensity to cause dehalogenation. Use with caution. |
| Hydroxides (NaOH, KOH) | Strong | Can also contribute to dehalogenation. |
| Carbonates (Cs₂CO₃, K₂CO₃) | Moderate | Often a good balance of reactivity and selectivity. A good starting point for optimization. |
| Phosphates (K₃PO₄) | Moderate | A weaker, non-nucleophilic base that is frequently successful in minimizing dehalogenation.[2] |
Strategy 3: Solvent Choice
Protic solvents, particularly alcohols, can act as hydride donors. Aprotic solvents are generally preferred.
| Solvent | Type | Suitability |
| Toluene, Dioxane, THF | Aprotic | Excellent choices. Low propensity to act as a hydride source.[1][12] |
| DMF, DMAc | Polar Aprotic | Can be problematic in some cases. Use with caution.[12] |
| Alcohols (MeOH, EtOH, iPrOH) | Protic | Can be a direct source of hydrides. Avoid if dehalogenation is observed.[2][3] |
Step 3: General Prevention Strategies (Applicable to All Reaction Types)
Beyond cross-coupling, these general principles can help preserve the C-Br bond.
Temperature and Reaction Time
Dehalogenation can have a higher activation energy than the desired reaction.
-
Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.
Reagent Purity and Atmosphere
-
Hydride Contaminants: Ensure all reagents are of high purity. Certain impurities could act as reducing agents. For example, sodium borohydride is a known reductant for aryl halides.[4]
-
Anhydrous & Degassed Conditions: Use anhydrous and properly degassed solvents, especially for metal-catalyzed reactions. Oxygen can degrade catalysts and ligands, potentially leading to species that facilitate dehalogenation. While often necessary, excessive water can also be a source of protons or hydrides.[2]
Protecting the Amine
If the free amine is suspected to be contributing to the problem, consider protecting it.
-
Action: Convert the benzylamine to a Boc-protected amine or another suitable protecting group. This modification alters the electronic properties of the substrate and can sometimes prevent dehalogenation.[1][2]
Experimental Protocol: A Starting Point for a Suzuki Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling this compound with a boronic acid, designed to minimize hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Toluene, anhydrous (to make a 0.1 M solution)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Seal the reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the bulk of the anhydrous toluene to the reaction vial via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for the Protocol
Caption: Stepwise troubleshooting for the Suzuki protocol.
References
- BenchChem Technical Support Team. (2025, December). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Liotta, L. F., et al. (2010). Solvent effects in the catalytic hydrotreament of haloaromatics over Pd/Al2O3 in water+organic mixtures.
- Al-Yasseri, M. M., & Brewer, S. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Stambuli, J. P., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Bielan, Z., et al. (2017). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules.
- Al-Yasseri, M. M., & Brewer, S. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
- Li, G., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Bhattacharjya, A., et al. (2015).
- Das, P., & Chowdhury, C. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
- Stambuli, J. P., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Wikipedia. (n.d.).
- Al-Yasseri, M. M., & Brewer, S. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
- Li, G., et al. (2015). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.
- Verstraete, L., et al. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences.
- Reddit user Fitzarr. (2019).
- Navarro, O., et al. (2004). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- University of Calgary. (n.d.).
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Bell, H. M. (1965).
- Dehmel, S., et al. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed.
- Groves, J. T., & Ma, K. W. (1974). Dehalogenations with sodium borohydride. Evidence for a free radical reaction. Journal of the American Chemical Society.
- Organic Chem Explained. (2018, July 13).
- Gontcharov, E., & Lipshutz, B. H. (2014).
- Bernard, C. M., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia. (n.d.).
- Reddit user aaron716. (2024).
- Rickhaus, M. (2014, December 23). Answer to "How can I solve my problem with Suzuki coupling?".
- Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
- Wikipedia. (n.d.). Fluorobenzene.
- Adrian, L., & Löffler, F. E. (2009). Reductive dehalogenation of dichlorobenzenes and monochlorobenzene to benzene in microcosms. PubMed.
- Autechaux, S. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide.
- Santa Cruz Biotechnology. (n.d.). This compound.
- King-Pharm. (n.d.). 2-Bromo-5-fluorobenzylamine.
- Strem. (n.d.). 5-bromo-2-fluorobenzylamine hydrochloride, min. 98%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00127A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the Technical Support Center for 2-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent systems for reactions involving this versatile reagent. As a Senior Application Scientist, I aim to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
A notable challenge in working with this compound is the limited availability of specific, quantitative physicochemical data in publicly accessible literature. This guide, therefore, takes a two-pronged approach: firstly, to provide a framework for you to determine key parameters like solubility and pKa in your own laboratory setting, and secondly, to offer expert guidance and troubleshooting advice for common reaction types where this reagent is employed.
Part 1: Foundational Physicochemical Properties
A thorough understanding of the solubility and acidity/basicity of your starting material is paramount for successful reaction optimization.
Solubility Profile: Acknowledging the Data Gap and a Path Forward
Currently, there is a lack of comprehensive, quantitative solubility data for this compound across a wide range of organic solvents. As the hydrochloride salt of an amine, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar aprotic solvents. However, for reactions such as acylations or cross-couplings, solvents like dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed.
Recommendation: Determine the solubility of this compound in your desired solvent system empirically.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Methanol, Ethanol, Isopropanol, THF, DCM, Acetonitrile, DMF, DMSO)
-
Scintillation vials or small flasks with tight-fitting caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully take a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution. Express the solubility in units such as mg/mL or mol/L.
Data Presentation: A Template for Your Experimental Findings
| Solvent | Dielectric Constant (Approx.) | Polarity | Solubility (mg/mL at 25°C) | Observations |
| Water | 80.1 | Polar Protic | To be determined | |
| Methanol | 32.7 | Polar Protic | To be determined | |
| Ethanol | 24.5 | Polar Protic | To be determined | |
| Isopropanol | 19.9 | Polar Protic | To be determined | |
| Acetonitrile | 37.5 | Polar Aprotic | To be determined | |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | To be determined | |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | To be determined | |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | To be determined |
The Importance of pKa
The pKa of the benzylaminium ion will dictate the position of the acid-base equilibrium in your reaction mixture. This is critical when a base is used to deprotonate the amine hydrochloride to its free amine form, which is the active nucleophile in many reactions. While the pKa of the parent benzylamine is approximately 9.33, the electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring are expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid.
Troubleshooting Logic for pKa-Related Issues
Caption: Logical workflow for selecting a suitable base.
Part 2: Troubleshooting Solvent Systems in Common Reactions
Acylation Reactions (Amide Bond Formation)
The reaction of 2-Bromo-5-fluorobenzylamine with an acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent) requires the amine to be in its free, nucleophilic form.
Typical Solvent Systems: Aprotic solvents such as DCM, THF, or DMF are commonly used.
FAQs and Troubleshooting:
-
Q: My acylation reaction is very slow or stalls. What could be the issue?
-
A: This is often due to incomplete deprotonation of the hydrochloride salt. Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine. If the reaction is still slow, poor solubility of the starting material in your chosen solvent could be the culprit. Consider switching to a more polar aprotic solvent like DMF.
-
-
Q: I am observing the formation of multiple byproducts. How can I improve the selectivity?
-
A: High concentrations of reactants can sometimes lead to side reactions. Try diluting the reaction mixture. Also, ensure your solvent is anhydrous, as water can hydrolyze the acylating agent.
-
-
Q: The hydrochloride salt of my base is precipitating and making the reaction mixture difficult to stir. What should I do?
-
A: This is a common issue. Using a more polar solvent like DMF can help to solvate the salt. Alternatively, if the reaction tolerates it, a solvent that allows for easy filtration of the salt upon completion can be advantageous for purification.
-
Reductive Amination
In a reductive amination, the amine reacts with a carbonyl compound to form an imine, which is then reduced in situ.
Typical Solvent Systems: Alcohols (e.g., methanol, ethanol) or aprotic solvents like DCM or 1,2-dichloroethane (DCE) are often used, depending on the reducing agent.
FAQs and Troubleshooting:
-
Q: My reductive amination is not proceeding. Why might this be?
-
A: The formation of the imine is an equilibrium process. In some cases, the presence of a dehydrating agent or a solvent that allows for the removal of water (e.g., using a Dean-Stark apparatus with toluene) can drive the reaction forward. Also, ensure your amine hydrochloride is fully neutralized to the free amine.
-
-
Q: I am seeing reduction of my carbonyl starting material but no amination. How can I fix this?
-
A: This suggests that the reduction of the carbonyl is faster than the imine formation and subsequent reduction. Using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB), can often solve this problem. STAB is compatible with a range of aprotic solvents like DCM and THF.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
These reactions are powerful for forming new C-N bonds by coupling the amine with an aryl halide or triflate.
Typical Solvent Systems: Aprotic solvents that can withstand higher temperatures are typically used, such as toluene, dioxane, or DMF.
FAQs and Troubleshooting:
-
Q: My Buchwald-Hartwig reaction is giving low yields. What role does the solvent play?
-
A: The solvent's polarity and ability to dissolve the palladium catalyst, ligand, base, and substrates are critical. Toluene is a common starting point. If solubility is an issue, dioxane or DMF can be better choices. However, be aware that DMF can sometimes coordinate to the palladium and inhibit catalysis. It is crucial that the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Q: I am observing decomposition of my starting materials or catalyst at high temperatures. What can I do?
-
A: Modern Buchwald-Hartwig catalyst systems with specialized ligands often allow for reactions to be run at lower temperatures. If you are using an older generation catalyst, consider screening more recent, highly active catalysts. Also, ensure your solvent is of high purity and anhydrous, as impurities can contribute to decomposition.
-
Workflow for Solvent Screening in a Buchwald-Hartwig Reaction
Caption: A systematic approach to solvent screening.
Part 3: Safety and Handling Considerations
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
This technical guide provides a starting point for your work with this compound. The key to success is a systematic and informed approach to optimizing your reaction conditions, with a particular focus on the critical role of the solvent system.
References
As specific literature on the optimization of solvent systems for this compound is scarce, this reference list provides authoritative sources for the general principles and methodologies discussed.
-
General Solubility Principles: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
pKa Determination: Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [Link]
-
Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]
-
Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Ullmann Condensation: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
Technical Support Center: 2-Bromo-5-fluorobenzylamine Hydrochloride Reactions
Welcome to the technical support resource for researchers working with 2-Bromo-5-fluorobenzylamine hydrochloride. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the work-up and purification of reactions involving this versatile intermediate. Our focus is on explaining the chemical principles behind each step to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific, common problems encountered during the work-up of reactions involving 2-Bromo-5-fluorobenzylamine and its derivatives.
Problem 1: Persistent Emulsion During Aqueous Work-up
Q: I've run a reductive amination and upon adding my organic solvent and aqueous base (e.g., NaHCO₃), I've formed a persistent emulsion that won't separate. How can I break it?
A: Emulsions are a frequent issue when working with amines and their salts. They are often caused by the partial solubility of the amine salt in both the organic and aqueous phases, where it acts as a surfactant, or by finely suspended solids.
Causality: 2-Bromo-5-fluorobenzylamine, as a primary amine, is basic and will be protonated under acidic or neutral conditions. During basification, if the pH is not high enough or mixing is inefficient, you can have a mixture of the free amine (organic soluble) and its hydrochloride salt (water-soluble), which stabilizes the interface between the two layers.
Solutions, from least to most disruptive:
-
Patience and Mechanical Agitation: Gently swirl the separatory funnel instead of shaking vigorously. Sometimes, allowing the mixture to stand undisturbed for 10-30 minutes is sufficient for separation.
-
Increase Ionic Strength (Salting Out): Add a significant amount of saturated aqueous sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic components out and disrupting the emulsion.
-
Alter the pH: Ensure the aqueous layer is sufficiently basic (pH > 10) by adding 1 M or 2 M NaOH solution. This ensures all of your amine product is in its free base form, which is much less water-soluble.[1] Be cautious if your product contains base-labile functional groups.
-
Filtration: If finely divided solids are suspected (e.g., from certain reducing agents or byproducts), filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that stabilize the emulsion.
-
Solvent Modification: Add a small amount of a different solvent. For example, if you are using dichloromethane (DCM), adding some ethyl acetate can help change the phase dynamics. If using ethyl acetate, adding a small amount of tetrahydrofuran (THF) can sometimes help, though THF has significant water miscibility which can complicate later drying steps.
Problem 2: Product is Water-Soluble or Lost to the Aqueous Layer
Q: After performing an acid-base extraction to purify my amine product, I have a very low yield. I suspect my product is lost in the aqueous washes. What went wrong?
A: This is a classic issue stemming from the amphiphilic nature of benzylamine derivatives. While the free base is organic-soluble, it retains some water solubility, especially if other polar functional groups are present in the molecule. The hydrochloride salt is designed to be water-soluble.
Causality & Solutions:
-
Incomplete Basification: If you are trying to extract the free amine into an organic layer, the aqueous phase must be sufficiently basic (pH > 10) to ensure the amine is fully deprotonated. Check the pH of the aqueous layer after extraction.
-
Back-Extraction: Before discarding any aqueous layers, it is good practice to re-extract them with a fresh portion of your organic solvent (e.g., 2-3 times with DCM or ethyl acetate).[2] This will recover any dissolved product.
-
Salting Out: As mentioned for emulsions, adding brine to the aqueous layer before extraction significantly reduces the solubility of organic molecules, driving more of your product into the organic phase.
-
Choice of Solvent: Dichloromethane or chloroform are generally more effective at extracting moderately polar amines than less polar solvents like diethyl ether or hexanes.
Problem 3: Product Fails to Crystallize or Oils Out
Q: I have isolated my crude product, which appears as an oil by TLC. I'm trying to crystallize it as the hydrochloride salt, but it either remains an oil or precipitates as a sticky solid. How can I induce crystallization?
A: This is often due to impurities preventing the formation of a stable crystal lattice or using a suboptimal solvent system. Getting a small amount of pure material first is a key strategy.[3]
Solutions:
-
Purity is Key: Impurities are the most common crystallization inhibitors. First, try to purify a small portion of the crude oil using flash column chromatography to obtain a pure sample. This pure sample can then be used to generate seed crystals.
-
Solvent System Optimization:
-
Good Solvents/Anti-Solvents: For hydrochloride salts, common crystallization solvents include alcohols (methanol, ethanol, isopropanol) in which the salt is soluble when hot, and ethers (diethyl ether, MTBE) or non-polar hydrocarbons (heptane) are used as anti-solvents to induce precipitation upon cooling.[3][4]
-
Procedure: Dissolve the oil in a minimal amount of a "good" solvent (e.g., hot isopropanol). Slowly add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.
-
-
Seeding: If you have a pure crystal, add a tiny speck to the supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal formation.
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture. The product may solidify, and the impurities will be washed away.
Problem 4: Amine Product Streaks on Silica Gel TLC/Column
Q: My amine product streaks badly on my silica gel TLC plate, making it impossible to assess purity or perform column chromatography. How do I fix this?
A: This is a very common problem. The slightly acidic nature of standard silica gel interacts strongly with basic amines, causing poor peak shape and streaking.
Causality: The lone pair on the nitrogen of your amine product interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel via strong hydrogen bonding or acid-base interactions. This leads to slow and uneven elution.
Solutions:
-
Solvent System Additive: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): The most common solution. Add 0.5-1% triethylamine to your solvent system (e.g., 1% Et₃N in 30% Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[3]
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a mobile phase, often used in more polar solvent systems.
-
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[3] It is available in neutral and basic grades.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in the work-up of a reaction where 2-Bromo-5-fluorobenzylamine HCl was used as a starting material?
A: The first step depends on the reaction conditions. Since the starting material is a hydrochloride salt, a base (like triethylamine, DIPEA, or K₂CO₃) was likely used in the reaction itself to liberate the free amine. Therefore, the reaction mixture is likely no longer strongly acidic.
A typical first step is to quench the reaction and proceed with a liquid-liquid extraction. If the product is a neutral or weakly basic amide, a simple aqueous wash is sufficient. If the product is a secondary or tertiary amine, a basic wash (e.g., saturated NaHCO₃) followed by an acid-base extraction is the standard procedure.[2][5][6]
Q2: How do I effectively separate my final amine product from unreacted 2-Bromo-5-fluorobenzylamine?
A: Both are basic amines, so simple acid-base extraction will not separate them. The best method is flash column chromatography. As both are primary amines, they will have similar affinities for silica. However, your product will likely have a different polarity based on the group that was added.
-
TLC Analysis: First, develop a TLC solvent system that shows good separation between the starting material and your product. Remember to add ~1% triethylamine to the eluent to prevent streaking.[3]
-
Column Chromatography: Pack a silica gel column with your chosen eluent (containing triethylamine). Load your crude product and elute, collecting fractions and analyzing them by TLC to isolate the pure product.
Q3: My reaction involves forming an amide using a coupling reagent like DCC or EDC. What are the key work-up considerations?
A: Amide coupling work-ups are primarily focused on removing the coupling reagent byproducts and any unreacted starting materials.
-
DCC/DCU Removal: If dicyclohexylcarbodiimide (DCC) was used, the byproduct dicyclohexylurea (DCU) is often insoluble in common organic solvents like dichloromethane or ethyl acetate. A simple filtration of the reaction mixture before aqueous work-up can remove the bulk of the DCU.
-
EDC/EDU Removal: If a water-soluble carbodiimide like EDC was used, the corresponding urea byproduct is water-soluble. An acidic wash (e.g., 1 M HCl) will remove unreacted amine and the basic byproducts, while a basic wash (e.g., saturated NaHCO₃) will remove the unreacted carboxylic acid.[5] Your neutral amide product should remain in the organic layer throughout these washes.
Q4: Can I store the free base of 2-Bromo-5-fluorobenzylamine, or should I always work with the hydrochloride salt?
A: While the free base can be isolated and used, aromatic amines can be susceptible to air oxidation over time, which can lead to discoloration and impurity formation.[3] The hydrochloride salt is significantly more stable for long-term storage. It is common practice to generate the free amine in situ for a reaction or to isolate the free base and use it relatively quickly. If you isolate the free base, store it under an inert atmosphere (nitrogen or argon) in a refrigerator to maximize its shelf life.
Visualized Workflows and Protocols
Diagram 1: General Work-up Decision Tree
This diagram outlines a logical flow for choosing an appropriate work-up strategy based on the properties of your desired product.
Caption: Decision tree for selecting a work-up strategy.
Diagram 2: Acid-Base Extraction Principle
This diagram illustrates how acid-base extraction separates a basic amine product from neutral impurities.
Caption: The principle of purification by acid-base extraction.
Experimental Protocols
Protocol 1: Standard Extractive Work-up for a Basic Amine Product
This protocol is designed to isolate a basic amine product from a reaction mixture containing acidic and neutral impurities.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Redissolution: Dissolve the crude residue in an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM) (approx. 10 mL per mmol of starting material).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any gross acidic impurities. Separate the layers.
-
Acid Extraction: Extract the organic layer with 1 M aqueous HCl (2-3 times). The basic amine product will become protonated and move into the aqueous layer. Combine all acidic aqueous extracts. The organic layer now contains neutral impurities and can be set aside.[5][7]
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M or 6 M NaOH with stirring until the pH is strongly basic (pH > 10), confirmed with pH paper. The free amine may precipitate or make the solution cloudy.
-
Product Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate, 3 times). The purified free amine product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine product.
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
This protocol is for purifying a basic amine product by converting it to its more stable and often crystalline hydrochloride salt.
-
Dissolution: Dissolve the crude, free-base amine product (as an oil or solid) in a minimal amount of a suitable solvent like diethyl ether, MTBE, or ethyl acetate.
-
Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.[3] The hydrochloride salt will typically precipitate as a white solid.
-
Monitoring: Monitor the precipitation. Stop adding the HCl solution when precipitation ceases. Adding a large excess can sometimes decrease yield.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.[8][9]
-
Drying: Dry the purified hydrochloride salt under high vacuum to remove all residual solvents. The melting point can be taken to assess purity.[10][11]
Data Summary Table
| Parameter | Recommended Solvents / Reagents | Rationale & Key Considerations |
| Liquid-Liquid Extraction | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE) | DCM is denser than water; EtOAc and MTBE are less dense. Choose based on ease of separation and product solubility. |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | MgSO₄ is faster and has a higher capacity but can be slightly acidic. Na₂SO₄ is neutral and a safe choice for most applications. |
| Crystallization (HCl Salt) | Isopropanol/Heptane, Ethanol/Diethyl Ether, Methanol/MTBE | Use a polar solvent to dissolve the salt, and a non-polar anti-solvent to induce precipitation.[4][12][13] |
| Column Chromatography Eluent Modifier | 0.5 - 1% Triethylamine (Et₃N) | Deactivates acidic sites on silica gel, preventing streaking and improving peak shape for basic amines.[3] |
References
-
Amine workup. (2024, March 12). Reddit r/Chempros. [Link]
-
Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Easy method to convert benzyl amine to benzyl amine hydrochloride. ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health (NIH). [Link]
-
Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. National Institutes of Health (NIH). [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
- Process for preparing Benzylamine salts.
- Process for the preparation of benzylamine salts.
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
-
Synthesis of benzylamine hydrochloride. PrepChem.com. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
(2-Bromo-5-fluorophenyl)methanamine. PubChem. [Link]
-
2-Bromo-5-fluorobenzaldehyde. National Institutes of Health (NIH). [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Method for preparing 2-bromo-5-fluoroaniline.
Sources
- 1. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. B25176.06 [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
byproduct formation in the synthesis of 2-Bromo-5-fluorobenzylamine hydrochloride derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your laboratory.
I. Overview of Synthetic Strategies
The synthesis of this compound typically originates from 2-Bromo-5-fluorobenzaldehyde or 2-Bromo-5-fluorobenzonitrile. These starting materials are versatile intermediates in the production of various pharmaceuticals and other biologically active molecules.[1][2] The primary transformation involves the formation of the benzylamine, which is then converted to its hydrochloride salt for improved stability and handling.
Two common synthetic routes are:
-
Reductive Amination of 2-Bromo-5-fluorobenzaldehyde: This is a widely used method for forming amines. It involves the reaction of an aldehyde with ammonia or an amine to form an imine, which is then reduced to the corresponding amine.[3]
-
Reduction of 2-Bromo-5-fluorobenzonitrile: The nitrile group can be directly reduced to a primary amine using various reducing agents.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific derivative being synthesized. Both pathways, however, are susceptible to byproduct formation, which can complicate purification and reduce overall yield.
Visualizing the Synthetic Pathways
Sources
Technical Support Center: Reaction Monitoring for 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for reaction monitoring involving 2-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for monitoring chemical transformations of this versatile building block. Here, we move beyond simple step-by-step instructions to explain the underlying principles of analytical choices, helping you to troubleshoot and optimize your experimental workflow with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and strategy for monitoring reactions with this compound.
Q1: What are the primary techniques for monitoring reactions involving this compound?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For more detailed kinetic studies or complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable. The choice depends on the required level of detail, available equipment, and the specific nature of the reaction.[1]
Q2: How does the hydrochloride salt form of the starting material affect reaction monitoring?
A2: The hydrochloride salt significantly increases the polarity of the starting material. This has two main implications. Firstly, in TLC and HPLC, the starting material will have a much lower retention factor (Rf) or shorter retention time on reversed-phase columns compared to its free-base form. Secondly, for the reaction to proceed, a base is typically required to neutralize the hydrochloride and liberate the nucleophilic free amine. Incomplete neutralization can lead to a sluggish or incomplete reaction, which will be observable by the persistence of the polar starting material spot/peak.
Q3: What are some common side reactions to look out for when using this compound?
A3: When this compound is used in acylation or sulfonylation reactions, common side reactions can include the formation of di-acylated or di-sulfonylated products if the reaction conditions are too harsh or if there is an excess of the electrophile. Over-alkylation on the nitrogen is also a possibility in certain reaction schemes. In palladium-catalyzed cross-coupling reactions, potential side reactions include de-bromination of the starting material or product, and homocoupling of the coupling partner.[1]
Q4: Can I use UV visualization for TLC analysis of this compound and its derivatives?
A4: Yes, the presence of the aromatic ring in this compound and its likely products makes them UV-active. Visualization under a UV lamp at 254 nm is a quick and non-destructive first-line method for observing spots on a TLC plate.[2]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during reaction monitoring.
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Starting material spot remains, and no product spot appears. | Reaction has not initiated. | - Confirm the addition of all reagents, especially the base to neutralize the HCl salt.- Ensure the reaction temperature is appropriate.- Check the quality and reactivity of your reagents. |
| Streaking of spots on the TLC plate. | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. |
| Poor separation between starting material and product. | The solvent system (eluent) is not optimal. | - If spots are too low (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).- If spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Multiple, unexpected spots appear. | - Formation of byproducts.- Decomposition of starting material or product. | - Analyze the reaction at different time points to track the formation of these spots.- Consider using a milder base or reaction temperature.- Use HPLC or LC-MS to identify the unexpected species. |
Troubleshooting High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks. | - Secondary interactions with the stationary phase.- Column overload. | - For basic compounds like amines, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.- Reduce the injection volume or dilute the sample. |
| Drifting retention times. | - Inconsistent mobile phase composition.- Temperature fluctuations. | - Ensure mobile phase components are well-mixed and degassed.- Use a column oven to maintain a constant temperature.[3] |
| Ghost peaks. | Contamination from previous injections or impurities in the mobile phase. | - Run a blank gradient (injecting only the mobile phase) between samples.- Use high-purity, HPLC-grade solvents.[1] |
| No peak detected for the product. | - The product may not be UV-active at the chosen wavelength.- The product may have a very different retention time and is eluting outside the analysis window. | - Use a photodiode array (PDA) detector to screen a range of wavelengths.- Run a broad gradient to locate the peak before optimizing the method. |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for developing your own specific reaction monitoring methods.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
This protocol is designed for qualitatively assessing the progress of a reaction, such as an amidation or sulfonylation of 2-Bromo-5-fluorobenzylamine.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent: A good starting point is a mixture of ethyl acetate and hexanes. A common ratio to begin with is 30:70 (v/v) ethyl acetate:hexanes.[1]
-
UV lamp (254 nm)
-
Optional staining solution (e.g., potassium permanganate)
Procedure:
-
Chamber Preparation: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapor. Close the chamber and let it equilibrate for at least 10 minutes.
-
Sample Preparation: At various time points during your reaction (e.g., t=0, 1h, 4h, completion), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate.
-
Spotting: On the pencil-drawn baseline of a TLC plate, spot the diluted reaction mixture. It is highly recommended to also spot the starting material (this compound) and, if available, the pure product for comparison.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings will cause the spots to appear dark against the fluorescent background.[2] If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates the reaction is progressing. The relative intensity of the spots gives a qualitative measure of the reaction conversion.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol provides a general starting point for developing a reversed-phase HPLC method for quantitative analysis.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)
Procedure:
-
Sample Preparation: Prepare a stock solution of your starting material and, if available, your expected product at a concentration of approximately 1 mg/mL in the sample diluent. For reaction monitoring, take an aliquot of the reaction mixture and dilute it significantly with the sample diluent to be within the linear range of the detector.
-
Initial Gradient Method: Start with a broad gradient to determine the approximate retention times of your components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or use a PDA to find the optimal wavelength)
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Method Optimization: Based on the results of the initial gradient run, adjust the method to achieve good resolution between the starting material, product, and any impurities, ideally in a shorter run time.
-
If peaks elute too quickly, use a shallower gradient or a lower starting percentage of Mobile Phase B.
-
If peaks elute too slowly, use a steeper gradient or a higher starting percentage of Mobile Phase B.
-
Once optimal separation conditions are found, an isocratic method (constant percentage of A and B) can be developed for faster routine analysis.
-
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations for the starting material and product. The peak area is proportional to the concentration.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard for qNMR (e.g., maleic acid, 1,4-dioxane)
Procedure for Qualitative Monitoring:
-
At a given time point, take an aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. Key diagnostic signals for 2-Bromo-5-fluorobenzylamine are the benzylic protons (-CH₂-NH₂) which typically appear as a singlet around 3.8-4.0 ppm, and the aromatic protons in the 7.0-7.6 ppm region. The product will have new, characteristic signals.
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh a known amount of a stable internal standard into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Accurately weigh a sample of the dried reaction mixture into the same NMR tube.
-
Dissolve the contents in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., a longer relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
analyte refers to the compound of interest and std refers to the internal standard.[4]
-
Section 4: References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?[Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). [Link]
-
Oregon State University. (n.d.). NMR Chemical Shifts. [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
-
PubMed Central (PMC). (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. [Link]
-
Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
PubMed Central (PMC). (2011). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
PubMed Central (PMC). (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]
-
PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
PubMed Central (PMC). (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. [Link]
-
EURL-Pesticides.eu. (n.d.). Method name LC-MS/MS-ESI(+)-1. [Link]
Sources
Technical Support Center: Scale-Up Challenges for Reactions with 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for 2-Bromo-5-fluorobenzylamine hydrochloride (CAS: 202865-67-6).[1] This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile intermediate from bench-scale to pilot or manufacturing scale. As a bifunctional molecule containing a reactive primary amine and an aryl bromide, it presents unique opportunities and challenges in multi-step syntheses.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable processes.
Section 1: Critical Safety & Handling Protocols for Scale-Up
Handling chemicals at a larger scale introduces safety considerations that may not be apparent at the gram-scale. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2]
Q1: We are scaling up a reaction from 10g to 1kg. What are the primary changes to our safety protocol?
A1: Moving to the kilogram scale necessitates a shift from benchtop fume hood work to more contained systems and rigorous personal protective equipment (PPE) protocols.
-
Containment: Use a walk-in fume hood or a glovebox for charging solids to the reactor. This minimizes the risk of inhaling dust, which can cause respiratory irritation.[2] The hydrochloride salt is a crystalline powder, making dust generation a primary concern.[3]
-
Personal Protective Equipment (PPE): Standard lab PPE (gloves, coat, glasses) is insufficient. Upgrade to:
-
Gloves: Impervious gloves are mandatory. Consider double-gloving, especially during charging and sampling operations.
-
Body Protection: A chemical-resistant suit or apron over a flame-retardant lab coat.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield.[2]
-
Respiratory Protection: If engineering controls cannot guarantee exposure is below occupational limits, a NIOSH-approved respirator is essential. A self-contained breathing apparatus should be available for emergencies.
-
-
Static Discharge: The fine powder of the hydrochloride salt can create a combustible dust concentration in the air.[4] Ensure all equipment (reactors, scoops, funnels) is properly grounded to prevent ignition from electrostatic discharge. Use non-sparking tools.[2]
Q2: How should we handle the liberation of the free base from the hydrochloride salt at scale?
A2: This is a critical step, as many subsequent reactions require the free amine. The process involves neutralization with a base, which is exothermic and requires careful control.
-
System Setup: Use a jacketed reactor with overhead stirring and temperature control.
-
Solvent & Base Selection: Suspend the hydrochloride salt in a suitable, immiscible organic solvent (e.g., Toluene, MTBE, or Dichloromethane). Prepare a separate aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Controlled Addition: Cool the amine salt suspension (e.g., to 0-10 °C) using the reactor jacket. Slowly add the aqueous base solution sub-surface. A rapid, uncontrolled addition will cause a significant exotherm and potential boiling of the solvent.
-
Monitoring & Work-up: Monitor the pH of the aqueous layer to ensure complete neutralization (typically pH > 10). Once complete, separate the layers. The organic layer containing the free base can be washed with brine to remove residual inorganics and dried before use in the next step.
Section 2: Troubleshooting Guide for Common Scale-Up Reactions
This section addresses specific problems encountered when scaling up two major classes of reactions involving 2-Bromo-5-fluorobenzylamine: Nucleophilic Substitutions at the amine and Palladium-Catalyzed Cross-Couplings at the aryl bromide.
Part 2.1: Nucleophilic Substitution (N-Acylation & N-Alkylation)
These reactions are fundamental for building more complex molecules from the benzylamine moiety.
Q3: Our N-acylation reaction yield dropped from 95% to 60% upon scale-up. The reaction seems to stall. What is the likely cause?
A3: This is a classic scale-up issue often related to mass and heat transfer limitations or issues with reagent stoichiometry and addition.
-
Cause 1: Poor Mixing & Mass Transfer: At larger scales, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. It can also prevent the reagents from interacting effectively.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry or solution. Baffles within the reactor are critical for preventing vortexing and promoting good mixing.
-
-
Cause 2: Ineffective Temperature Control: The reaction of an amine with an acyl chloride or anhydride is often exothermic.[5] A small flask can dissipate heat easily, but a large reactor cannot. An uncontrolled temperature rise can lead to the degradation of starting materials or products.
-
Solution: Add the electrophile (e.g., acyl chloride) slowly and sub-surface while maintaining a constant internal temperature with a jacketed cooling system. A Process Hazard Analysis (PHA) should be conducted to understand the thermal risk before scaling.
-
-
Cause 3: Base Insufficiency: These reactions generate HCl or a carboxylic acid byproduct, which must be neutralized. If the base (e.g., triethylamine, DIPEA) is not present in sufficient quantity or is not mixing effectively, the newly formed amine product will be protonated and become non-nucleophilic, effectively stopping the reaction.
-
Solution: Use at least 2.0 equivalents of a tertiary amine base if starting from the free base, or 3.0 equivalents if starting from the hydrochloride salt. Consider using a stronger, inorganic base like K₂CO₃ in a biphasic system if compatible with your reagents.
-
Q4: We are observing a significant new impurity in our N-alkylation reaction that we didn't see on the bench. What could it be?
A4: The most likely culprit is over-alkylation, where the desired secondary amine product reacts again with the alkylating agent to form a tertiary amine.
-
Mechanism of Impurity Formation: This occurs when the product of the reaction is more nucleophilic than the starting material, or when there are localized excesses of the alkylating agent due to poor mixing or too-rapid addition.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the benzylamine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the solution of the amine at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction.
-
Lower Temperature: Running the reaction at the lowest feasible temperature will slow down the rate of the second alkylation more than the first, improving selectivity.
-
Below is a diagram illustrating the formation of this common impurity.
Caption: Pathway for undesired over-alkylation impurity formation.
Part 2.2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
The C-Br bond is ideal for forming new C-N or C-C bonds, which are crucial steps in many drug development programs.[6][7]
Q5: Our Buchwald-Hartwig amination is failing at scale. We see mostly starting material and some debrominated byproduct. Why?
A5: This is a classic sign of catalyst deactivation, which is exacerbated on a larger scale due to the increased difficulty of maintaining an inert atmosphere. Palladium(0) catalysts are extremely sensitive to oxygen.[8]
-
Cause: Oxygen Contamination: Oxygen can enter the reactor through leaks, headspace, or dissolved in solvents and reagents. It oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Rigorous Inerting:
-
Reactor Preparation: The reactor must be scrupulously cleaned, dried, and leak-tested.
-
Degassing Solvents: Solvents must be thoroughly degassed. Simple nitrogen bubbling is often insufficient for large volumes. See the table below for a comparison of methods.
-
Purge-Refill Cycles: Perform multiple vacuum/nitrogen (or argon) backfill cycles on the sealed reactor containing the solid reagents before adding the degassed solvent.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction.
-
| Degassing Method | Description | Scalability | Efficacy |
| N₂ Bubbling | Bubbling nitrogen gas through the solvent via a sparge tube. | Good for large volumes. | Moderate. Can take a long time. |
| Freeze-Pump-Thaw | Freezing the solvent, evacuating the headspace, and thawing. Repeated 3x. | Poor. Not practical for >1 L. | Excellent. |
| Sparging & Sonication | Combining N₂ bubbling with sonication to remove dissolved gases. | Moderate. Requires specialized setup. | Very Good. |
| Membrane Degassing | Passing the solvent through a hydrophobic membrane under vacuum. | Excellent. Ideal for continuous flow. | Excellent. |
-
Troubleshooting Workflow: If inerting is not the issue, other parameters must be investigated. The following diagram provides a logical troubleshooting workflow.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
Q6: After a successful Suzuki coupling and work-up, our product is a dark oil that won't crystallize. How can we improve purity and achieve crystallization?
A6: Dark, oily products are often indicative of residual palladium catalyst and/or ligand-derived impurities. These impurities can inhibit crystallization.
-
Cause 1: Residual Palladium: Palladium catalysts, especially those with bulky phosphine ligands, can be difficult to remove completely through simple extraction. They often remain as colloidal or dissolved species, imparting a dark color (black, brown, or red).
-
Solution 1: Scavenging: After the reaction is complete and quenched, treat the organic solution with a palladium scavenger.
-
Thiol-based Scavengers: Silica-functionalized thiols or mercaptopropyl-functionalized silica gel are highly effective. Stir the solution with the scavenger for several hours, then filter.
-
Activated Carbon: Treatment with activated carbon can also remove palladium and other color bodies, but may lead to some product loss on the carbon surface.
-
-
Cause 2: Impurities Inhibiting Crystallization: The presence of unreacted starting materials, homocoupled byproducts, or ligand oxides can act as "crystallization inhibitors."
-
Solution 2: Optimized Purification:
-
Column Chromatography: While difficult at scale, a silica plug filtration after scavenging can remove a significant amount of polar impurities.
-
Solvent Selection for Crystallization: A systematic crystallization solvent screen is essential. Try single solvents of varying polarity (e.g., heptane, toluene, isopropanol, ethyl acetate) and binary solvent systems (e.g., toluene/heptane, ethanol/water). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Section 3: General Scale-Up FAQs
Q7: What are the key considerations for choosing a solvent for scale-up that might differ from the lab?
A7: Solvent choice moves beyond simple reaction compatibility to include safety, environmental, and engineering factors.
| Parameter | Bench-Scale Consideration | Scale-Up Consideration |
| Boiling Point | Must be suitable for reaction temperature. | Must be manageable by plant heating/cooling utilities. Very low boiling points (e.g., DCM) require robust condensers to prevent loss. |
| Safety | Flammability. | Flammability, toxicity, static potential, and environmental regulations (e.g., Process Mass Intensity, PMI). Solvents like Dioxane and Chloroform are often avoided. |
| Work-up | Ease of removal on rotovap. | Phase separation properties (density, tendency to form emulsions), water solubility, and ease of distillation/recovery. |
| Cost | Generally low impact. | Major cost driver. Cheaper, recoverable solvents like Toluene or Heptane are preferred over specialty solvents. |
Q8: How can we effectively monitor reaction progress in a large, sealed reactor?
A8: Direct sampling from a large reactor can be hazardous. The preferred method is to use a dedicated, contained sampling port. The sample can then be analyzed by standard techniques.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse of process chemistry. It provides quantitative data on the consumption of starting materials and the formation of products and impurities over time. A validated HPLC method is crucial for making informed decisions about when to stop a reaction or proceed to the next step.
-
UPLC (Ultra-Performance Liquid Chromatography): Offers faster analysis times compared to traditional HPLC, which can be critical for monitoring fast-moving reactions.
-
In-situ Monitoring (PAT): Process Analytical Technology (PAT) tools like ReactIR (FTIR) or Raman spectroscopy can provide real-time reaction monitoring without the need for sampling, offering superior process control and safety.
References
-
Eureka | Patsnap. (2016). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Chen, J. et al. (2013). Use of 2-bromo-5-fluorobenzaldehyde in organic synthesis of biologically active compounds. Acta Crystallographica Section E, 69(Pt 8), o1246.
-
ResearchGate. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][2][4] thiadiazole with substituted anilines. RSC Advances, 5, 44353-44360.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination. Retrieved from [Link]
- ResearchGate. (2018). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 8(3), 1339-1345.
-
National Institutes of Health (NIH). (2018). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
- Mizuta, S. et al. (2018). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 8, 1339-1345.
-
ResearchGate. (2016). Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]
Sources
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Technical Support Center: Enhancing the Reactivity of 2-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for 2-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we aim to explain the "why" behind experimental choices, ensuring your success with this versatile reagent.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and reactivity of this compound.
Q1: Why is my reaction with this compound not working? I've followed a standard protocol for aryl bromides.
A1: The most common issue arises from the fact that the starting material is a hydrochloride salt . The amine functionality exists in its protonated form (R-CH₂NH₃⁺Cl⁻). For most cross-coupling reactions, which are base-mediated, the active nucleophile required is the free amine (R-CH₂NH₂). The acidic nature of the hydrochloride salt will quench the base in your reaction, preventing the catalytic cycle from proceeding efficiently.
Solution: Before use in a base-catalyzed reaction, the hydrochloride salt must be neutralized to the free base. This can be achieved through a simple acid-base extraction.
Protocol: Free Base Generation
-
Dissolve the this compound in water.
-
Add a suitable organic solvent such as diethyl ether or ethyl acetate.[1]
-
Slowly add an aqueous solution of a base (e.g., 1M NaOH or NaHCO₃) while stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, which now contains the free amine.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as an oil or low-melting solid.[2]
-
The resulting 2-Bromo-5-fluorobenzylamine free base is now ready for use in your coupling reaction.
Q2: How does the fluorine atom at the 5-position affect the reactivity of the C-Br bond?
A2: The fluorine atom has a significant impact due to its strong electron-withdrawing inductive effect. This effect influences the reactivity in two primary ways:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond is polarized, making the carbon atom more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[3] However, the strong C-F bond itself is generally unreactive under these conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While the primary reactive site for cross-coupling is the C-Br bond, the electron-withdrawing fluorine atom (along with the bromine) deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This is generally not the desired pathway when targeting the C-Br bond but is an important electronic feature to consider.[4][5]
Q3: I am observing N-debenzylation of my product. How can I prevent this?
A3: N-debenzylation can occur under certain conditions, particularly during palladium-catalyzed hydrogenolysis if hydrogen is used as a reductant.[6][7] This is a common method for removing a benzyl protecting group. If your reaction conditions involve a hydrogen source (e.g., transfer hydrogenation conditions) and a palladium catalyst, you risk cleaving the N-benzyl bond.
Prevention Strategies:
-
Avoid Hydrogen Sources: Do not use H₂ gas or transfer hydrogenation reagents (e.g., ammonium formate) in the presence of a palladium catalyst if you wish to retain the benzyl group.
-
Choose Alternative Deprotection Strategies: If a protecting group is needed and must be removed later, consider one orthogonal to your coupling conditions.
-
Oxidative Deprotection: If debenzylation is desired later, oxidative methods provide an alternative to hydrogenolysis and are compatible with groups sensitive to reduction.[8]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific palladium-catalyzed reactions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[9] However, low yields with 2-Bromo-5-fluorobenzylamine can often be traced to a few key factors.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Quantitative Comparison of Reaction Parameters
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Starting Material | Hydrochloride Salt | Free Base | The free amine is the active nucleophile. |
| Base | NaHCO₃ | K₂CO₃ or Cs₂CO₃ | A stronger inorganic base is often required to activate the boronic acid for transmetalation.[10][11] |
| Ligand | PPh₃ | Buchwald-type ligand (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[12] |
| Solvent | THF | Toluene/H₂O or Dioxane/H₂O | A biphasic solvent system often improves solubility and reaction rates.[12] |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13][14] When coupling 2-Bromo-5-fluorobenzylamine with another amine, specific challenges can arise.
Key Considerations for Buchwald-Hartwig Amination
-
Self-Coupling: As both a primary amine and an aryl bromide, 2-Bromo-5-fluorobenzylamine can potentially undergo self-coupling to form a dimer. To minimize this, use a slight excess of the desired amine coupling partner.
-
Base Selection: Strong, non-nucleophilic bases are critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] The choice of base can be crucial and may require screening.
-
Ligand Choice: The success of the Buchwald-Hartwig reaction is highly dependent on the ligand. For primary amines, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often highly effective.[12][16]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General Workflow for Buchwald-Hartwig Amination.
Issue 3: Failure of Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides and is known for its mild conditions.[17][18] However, success depends on the careful coordination of the palladium and copper catalysts.
Troubleshooting Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Copper Catalyst Inactivity | Use freshly purchased, high-purity CuI. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling). |
| Base Incompatibility | An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, which also serves as a solvent.[17] Ensure it is anhydrous and free of impurities. |
| Palladium Ligand Issues | While often run with PPh₃, more demanding substrates may benefit from more electron-rich or bulky ligands. Consider screening ligands if standard conditions fail. |
| Low Temperature | While many Sonogashira couplings run at room temperature, electron-deficient aryl bromides may require gentle heating (e.g., 40-60 °C) to facilitate oxidative addition.[17] |
References
- Vertex AI Search. (2013, July 25).
- Wyzant Ask An Expert. (2019, June 24).
- National Institutes of Health. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides.
- ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Wikipedia. (n.d.).
- [No Title Available]
- National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Royal Society of Chemistry. (2016, August 8).
- Reddit. (2015, December 11). Why are aryl flourides more reactive than aryl iodides?
- Chemistry LibreTexts. (2023, June 30).
- ResearchGate. (2025, August 10).
- Benchchem. (n.d.). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- NROChemistry. (n.d.). Sonogashira Coupling.
- PubMed Central. (n.d.).
- ChemicalBook. (2023, May 24).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Benchchem. (n.d.). iodobenzylamine vs. 2-Fluoro-5- bromobenzylamine in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Sciencemadness.org. (2016, November 19). Benzylamine via the delepine reaction.
- Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents...
- Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- National Institutes of Health. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- YouTube. (2020, February 14). Suzuki cross-coupling reaction.
- ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
- King-Pharm. (n.d.). 2-Bromo-5-fluorobenzylamine [747392-34-3].
- Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-fluorobenzylamine hydrochloride, 97%.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
- Royal Society of Chemistry. (n.d.).
- Strem. (n.d.). 5-bromo-2-fluorobenzylamine hydrochloride, min. 98%.
- Echemi. (n.d.). 5-bromo-2-fluorobenzylamine hydrochloride.
- ChemicalBook. (2025, July 19).
- ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
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Validation & Comparative
A Comparative Guide to the Validation of 2-Bromo-5-fluorobenzylamine Hydrochloride as a Synthon for Heterocycles
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel heterocyclic compounds. This guide provides an in-depth technical evaluation of 2-Bromo-5-fluorobenzylamine hydrochloride, a versatile yet challenging synthon for the construction of valuable heterocyclic scaffolds. We will objectively compare its performance against viable alternatives, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Halogenated Benzylamines
Heterocyclic moieties are fundamental to the architecture of a vast number of pharmaceuticals and bioactive molecules.[1] Among the myriad of synthons available, halogenated benzylamines offer a unique combination of functionalities. The amine group serves as a nucleophilic handle for cyclization reactions, while the halogen substituents provide opportunities for further diversification through cross-coupling reactions.[2] Specifically, the presence of both bromo and fluoro atoms in this compound imparts distinct electronic properties that influence its reactivity and the characteristics of the resulting heterocyclic products.
This guide will focus on the validation of this compound in the context of one of the most powerful and widely used reactions for the synthesis of tetrahydroisoquinolines: the Pictet-Spengler reaction.[3][4]
The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[3][5]
The generally accepted mechanism proceeds as follows:
-
Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion.[3]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring.[3]
-
Deprotonation: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.
Caption: Standard experimental workflow for the Pictet-Spengler reaction.
Materials:
-
Substituted Benzylamine Hydrochloride (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic Acid (TFA) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask, add the substituted benzylamine hydrochloride (1.0 equiv) and the aldehyde (1.1 equiv).
-
Add 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration of the benzylamine.
-
To the stirred suspension, add trifluoroacetic acid (TFA) (2.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Acid Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the intermediate Schiff base to form the reactive iminium ion. For deactivated substrates like 2-Bromo-5-fluorobenzylamine, a strong acid is crucial to drive the reaction forward. [6]* Solvent Selection: 1,2-Dichloroethane (DCE) is a non-coordinating, aprotic solvent with a relatively high boiling point, making it suitable for reactions that require heating.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the cyclization of deactivated aromatic rings. [3]
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The final product can be fully characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
This compound is a valuable synthon for the synthesis of highly functionalized heterocyclic compounds. However, its utility is tempered by the deactivating effects of its halogen substituents, which necessitate harsher reaction conditions and often lead to lower yields in reactions like the Pictet-Spengler cyclization.
For applications where high yields and mild reaction conditions are paramount, alternative, more electron-rich benzylamines may be preferable. However, for the synthesis of complex molecules where the bromo and fluoro substituents serve as handles for subsequent diversification, the challenges associated with the use of this compound can be overcome with careful optimization of reaction conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic campaigns.
References
-
Hossain, M., Habib, I., Singha, K., & Kumar, A. (2023). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Results in Chemistry, 5, 100887. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(15), 4483. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]
-
D'Agostino, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1563. [Link]
-
Royal Society of Chemistry. (2021). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 57(80), 10398-10401. [Link]
-
ChemBK. (n.d.). 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ResearchGate. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
MDPI. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Molecules, 26(7), 1893. [Link]
-
Arkivoc. (2006). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2006(5), 197-228. [Link]
-
Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(38), 26685-26711. [Link]
-
National Institutes of Health. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
National Institutes of Health. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511–2519. [Link]
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A Comparative Guide to Brominated Benzylamine Derivatives in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established approach to enhance therapeutic efficacy. The bromine atom, with its unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of brominated benzylamine derivatives as a promising class of anticancer agents, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).
The Rationale for Bromination in Benzylamine Scaffolds
The benzylamine moiety is a privileged scaffold in drug discovery, present in numerous bioactive compounds.[1] The introduction of bromine to this core structure can lead to several advantageous modifications:
-
Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction with protein residues that can significantly increase binding affinity and selectivity for a target.
-
Improved Pharmacokinetics: The lipophilic nature of bromine can enhance membrane permeability and cellular uptake of the drug candidate.
-
Metabolic Stability: Bromination can block sites susceptible to metabolic degradation, thereby prolonging the compound's half-life in the body.
This guide will delve into specific examples of brominated benzylamine derivatives, comparing their anticancer activities and elucidating the chemical principles that govern their therapeutic potential.
Synthesis of Brominated Benzylamine Derivatives: A General Overview
The synthesis of brominated benzylamine derivatives can be achieved through various synthetic routes. A common strategy involves the reaction of a brominated benzaldehyde or benzyl halide with an appropriate amine. Another approach is the direct bromination of a benzylamine precursor.
Below is a generalized workflow for the synthesis of a class of brominated N-aryl-1,2,4-triazol-3-amine analogs, which have demonstrated notable anticancer activity.[2]
Experimental Protocol: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[2]
-
Preparation of Substituted Phenyl Urea: Substituted anilines are reacted with an appropriate isocyanate to yield the corresponding phenyl urea derivatives.
-
Synthesis of N-(substituted phenyl)hydrazine carboxamide: The phenyl urea intermediates are treated with hydrazine hydrate to form hydrazine carboxamides.
-
Cyclization to form the Triazole Ring: Equimolar amounts of the N-(substituted phenyl)hydrazine carboxamide and 3-bromobenzonitrile are dissolved in n-butanol. Potassium carbonate (K₂CO₃) is added, and the mixture is heated at 120°C with continuous stirring for 8 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for brominated benzylamine derivatives.
Comparative In Vitro Anticancer Activity
The anticancer potential of brominated benzylamine derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes the cytotoxic activity of representative compounds from different structural classes. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran | 7-bromoacetyl-2,3-dimethylbenzofuran | K562 (Leukemia) | 5.0 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | ||
| Salinomycin Amide | N-(ortho-bromobenzyl)salinomycin | Various | Potent Activity | [4] |
| Coumarin | Benzylidene derivative 5 | PC-3 (Prostate) | 3.56 | [5] |
| Acetophenone | Derivative 5c | A549 (Lung) | 11.80 | [6] |
| MCF7 (Breast) | < 10 | [6] | ||
| PC3 (Prostate) | < 10 | [6] | ||
| 4-Aminobenzofuroxan | Derivative 3c | M-HeLa (Cervical) | 6.2 | [7] |
| MCF-7 (Breast) | 4.8 | [7] |
Data presented is a selection from the cited literature and is intended for comparative purposes. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Cytotoxicity Assay[7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. Cells are then treated with these concentrations for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Mechanism of Action: Targeting Key Oncogenic Pathways
Brominated benzylamine derivatives exert their anticancer effects through various mechanisms of action. Understanding these mechanisms is crucial for rational drug design and development.
One of the key mechanisms identified for some brominated benzylamine derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][8] These receptors play a pivotal role in cancer cell proliferation, survival, and angiogenesis.
Another important target is the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer. The alkaloid 2-acetyl-benzylamine has been shown to inhibit the expression of JAK2/STAT3 in leukemia cells.[9]
Furthermore, many of these compounds induce apoptosis (programmed cell death) in cancer cells. This is often mediated by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[9][10]
Signaling Pathway Diagram: Inhibition of EGFR/PI3K/Akt Pathway
Caption: Simplified EGFR/PI3K/Akt signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the chemical structure of brominated benzylamine derivatives has provided valuable insights into their SAR.
-
Position of Bromine: The position of the bromine atom on the benzyl ring significantly influences activity. For instance, in a series of salinomycin N-benzyl amides, ortho-substituted derivatives were found to be the most active against cancer cells.[4]
-
Nature of Substituents: The presence of other electron-withdrawing or electron-donating groups on the aromatic rings can modulate the anticancer potency. For example, in a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, a chloro-substituted analog showed significant activity.[2]
-
Linker and Side Chains: Modifications to the linker connecting the brominated benzylamine core to other moieties, or the nature of the side chains, can impact activity. For example, the N-phenethyl carboxamide moiety was found to be crucial for the antiproliferative activity of certain benzofuran derivatives.[11]
Conclusion and Future Directions
Brominated benzylamine derivatives represent a versatile and promising class of compounds in the pursuit of novel anticancer therapeutics. Their diverse mechanisms of action, coupled with the tunability of their chemical structures, offer a rich field for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical cancer models. The continued exploration of this chemical space holds significant promise for the development of next-generation cancer therapies.
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A Comparative Guide to the Efficacy of 2-Bromo-5-fluorobenzylamine Hydrochloride as a Synthetic Precursor
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1]. Consequently, the demand for versatile, fluorinated building blocks has surged. Among these, 2-Bromo-5-fluorobenzylamine hydrochloride stands out as a particularly valuable precursor, offering dual points of reactivity for constructing complex molecular architectures.
This guide provides an in-depth analysis of the efficacy of this compound, comparing its performance against viable alternatives. We will delve into its core applications, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for making informed decisions in their synthetic strategies.
The Strategic Advantage of 2-Bromo-5-fluorobenzylamine
This compound is a bifunctional aromatic compound. Its utility stems from two key reactive sites:
-
The Primary Amine (-NH₂): This group serves as a potent nucleophile, readily participating in reactions such as amidation, alkylation, and the formation of heterocyclic rings. Its basicity allows for the formation of the hydrochloride salt, which enhances stability and simplifies handling.
-
The Aryl Bromide (C-Br): The bromine atom is an excellent leaving group, strategically positioned on the benzene ring for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2][3][4]. This enables the formation of new carbon-carbon and carbon-heteroatom bonds.
The ortho relationship between the bromine and the aminomethyl group, combined with the meta fluorine atom, provides a specific substitution pattern that is crucial for targeting particular biological endpoints and achieving desired material properties.
Comparative Analysis of Synthetic Precursors
The selection of a starting material is a critical decision point in any synthetic campaign. While 2-Bromo-5-fluorobenzylamine is highly effective, its isomers and other related precursors offer alternative pathways that may be advantageous depending on the target molecule.
| Precursor | Key Features & Advantages | Disadvantages & Considerations | Typical Applications |
| 2-Bromo-5-fluorobenzylamine HCl | Dual Reactivity: Amine for nucleophilic attack, Bromine for cross-coupling. Strategic Substitution: Defined ortho/meta pattern. | Reactivity of C-Br bond may require specific catalyst systems. | Synthesis of quinazolinones, triazolo[1,5-a][5][6][7]triazines, and other fused heterocyclic systems with anti-cancer and anti-angiogenic properties[5]. |
| 3-Bromo-5-fluorobenzylamine HCl [8] | Isomeric Purity: Provides a different substitution pattern (meta-bromo, meta-fluoro to the amine). Useful for SAR studies. | Less common substitution pattern may lead to different biological activity. | Accessing different regioisomers of target molecules for structure-activity relationship (SAR) exploration. |
| 5-Bromo-2-fluorobenzylamine HCl [] | Altered Electronics: Fluorine is ortho to the amine, potentially modulating its nucleophilicity and pKa. | The C-F bond is generally inert to cross-coupling, but its position influences reactivity. | Investigating the electronic effects of fluorine placement on molecular properties and biological targets. |
| 2-Bromo-5-fluorobenzaldehyde [10][11] | Alternative Functional Handle: Aldehyde allows for reductive amination, Wittig reactions, etc., to build the side chain. | Requires an additional synthetic step (reductive amination) to install the benzylamine moiety. | Synthesis of compounds where the aldehyde is a more direct precursor, such as certain stilbenes or imines, before reduction. |
| 2-Bromo-5-fluorobenzotrifluoride [12][13] | Trifluoromethyl Group: A key bioisostere for many functional groups.[12] | Requires reduction of the nitrile (synthesized from the trifluoromethyl group) or other multi-step transformations to generate the benzylamine. | Used when the target molecule requires a trifluoromethyl group and the benzylamine is constructed later in the synthesis.[14][15] |
Experimental Workflows and Causality
To provide a practical context, we detail a representative experimental protocol for a common transformation involving this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol demonstrates the functionalization of the C-Br bond, a cornerstone of this precursor's utility.
Objective: To synthesize 2-(Aryl)-5-fluorobenzylamine by coupling 2-Bromo-5-fluorobenzylamine with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(PPh₃)₄ and K₂CO₃): Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst for Suzuki couplings. Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid for transmetalation to the palladium center. The choice of a moderately strong base prevents side reactions involving the amine.
-
Solvent System (Dioxane/H₂O): The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Inert Atmosphere (Argon): The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Performing the reaction under an inert gas like argon is essential for achieving high yields.
-
Temperature (90°C): This temperature provides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, without causing significant decomposition of the reagents or catalyst.
Strategic Decision-Making in Precursor Selection
Choosing the right precursor is dictated by the desired final structure and the planned synthetic route. The following diagram illustrates a logical flow for this decision process.
Caption: Decision tree for precursor selection.
This decision framework highlights that while this compound is a powerful and direct precursor for many targets, alternative starting materials like its corresponding aldehyde become more efficient if the synthetic strategy favors reductive amination or other aldehyde-specific chemistries[10].
Conclusion
This compound is an exceptionally efficacious synthetic precursor, providing a reliable and versatile entry point into a diverse range of complex, fluorinated molecules. Its value is rooted in the orthogonal reactivity of its primary amine and aryl bromide functionalities, allowing for sequential and programmed synthetic transformations.
While alternatives exist, each serving a specific strategic purpose for accessing different isomers or employing different synthetic logics, the 2-bromo-5-fluoro isomer remains a workhorse in medicinal chemistry. Its application in the synthesis of biologically active heterocycles underscores its importance. By understanding the comparative advantages and the causality behind experimental protocols, researchers can harness the full potential of this building block to accelerate discovery in drug development and materials science.
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A Comparative Guide to the Characterization and Validation of Novel Kinase Inhibitors Derived from 2-Bromo-5-fluorobenzylamine Hydrochloride
Introduction: The Strategic Utility of a Versatile Scaffold
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.[3] The starting material, or scaffold, from which these inhibitors are built is a critical determinant of their ultimate therapeutic potential. 2-Bromo-5-fluorobenzylamine hydrochloride is one such scaffold—a versatile building block offering multiple reaction sites for chemical elaboration. Its unique structure, featuring a reactive primary amine and a bromine atom suitable for cross-coupling reactions, provides a robust platform for generating diverse libraries of novel compounds.[3][4]
This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals. It details the journey from initial synthesis to rigorous biological validation of a hypothetical series of novel kinase inhibitors derived from this scaffold. We will compare synthetic strategies, detail essential characterization protocols, and present a multi-tiered validation workflow using a fictional, yet representative target: Tyrosine Kinase Zeta (TK-Z) , a key enzyme implicated in a specific oncogenic pathway. The performance of our novel compounds (NC-01, NC-02, NC-03) will be objectively benchmarked against a well-established, "gold-standard" inhibitor, herein referred to as "Ref-Inhibitor 5" .
Part 1: Synthesis of a Focused Library via Amide Coupling
The most direct strategy to leverage the 2-Bromo-5-fluorobenzylamine scaffold is through the formation of an amide bond, a reaction that is arguably the most frequently used in medicinal chemistry.[5][6] This approach allows for the rapid and efficient introduction of chemical diversity by coupling the primary amine of the scaffold with a wide array of commercially available carboxylic acids.
For our purposes, we will employ a HATU-mediated amide coupling protocol, which is renowned for its high efficiency, fast reaction times, and compatibility with a broad range of functional groups.[7]
General Synthetic Workflow
The overall synthetic strategy is a straightforward, two-step process involving the deprotection of the hydrochloride salt followed by the amide coupling reaction.
Caption: General workflow for the synthesis of a novel compound library.
Experimental Protocol: Synthesis of NC-01
-
Free Base Generation: Dissolve this compound (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Amide Coupling: In a separate flask, dissolve the selected carboxylic acid (e.g., 'Acid-01', 1.1 eq) in anhydrous Dimethylformamide (DMF). To this solution, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[7] Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Reaction: Add a solution of the free amine (1.0 eq) in DMF to the activated acid mixture. Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous lithium chloride (LiCl) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound, NC-01.
Part 2: Rigorous Physicochemical Characterization
Before any biological evaluation, the identity, structure, and purity of each newly synthesized compound must be unequivocally confirmed.[8] This step is non-negotiable for ensuring data integrity and reproducibility. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is the standard for comprehensive characterization.[9][10]
-
¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.[11]
-
¹⁹F NMR: Particularly useful for this series due to the fluorine atom on the benzyl ring, providing a clean signal for structural confirmation.[10]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, which is used to confirm the elemental composition of the molecule.[10]
-
HPLC: Assesses the purity of the final compound, which should typically be >95% for use in biological assays.
| Technique | Parameter | Result for NC-01 (Hypothetical Data) |
| HRMS | [M+H]⁺ Calculated | 450.1345 |
| [M+H]⁺ Found | 450.1348 | |
| HPLC | Purity @ 254 nm | 98.7% |
| ¹H NMR | Conformance | Conforms to proposed structure |
| ¹⁹F NMR | Conformance | Conforms to proposed structure |
Part 3: A Comparative Workflow for Biological Validation
With structurally confirmed and pure compounds in hand, the next phase is to assess their biological activity. This is achieved through a tiered screening cascade designed to answer three fundamental questions:
-
Potency: Does the compound inhibit the target kinase, and how potent is it?
-
Mechanism: How does the compound inhibit the target?
-
Selectivity: Does the compound inhibit other kinases?
Caption: Tiered workflow for biological validation of novel kinase inhibitors.
Primary Assay: Potency (IC₅₀) Determination
The first step is to measure the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][14]
Experimental Protocol: ADP-Glo™ IC₅₀ Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (NC-01, NC-02, NC-03, and Ref-Inhibitor 5) in DMSO, starting from a top concentration of 100 µM.
-
Kinase Reaction: In a 384-well plate, add the kinase (TK-Z), the appropriate substrate, and ATP.[15] Initiate the reaction by adding the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls. Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Comparative Performance Data: Potency
| Compound | IC₅₀ against TK-Z (nM) |
| NC-01 | 85 |
| NC-02 | 1,250 |
| NC-03 | 210 |
| Ref-Inhibitor 5 | 110 |
Expert Insight: NC-01 demonstrates superior potency, even surpassing the reference inhibitor. NC-03 shows promising activity, while NC-02 is significantly less potent and would be deprioritized. The sub-micromolar potency of NC-01 and NC-03 warrants further investigation into their mechanism of action.
Secondary Assay: Mechanism of Action (MoA)
Understanding how a compound inhibits an enzyme is critical. Michaelis-Menten kinetics experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the kinetic parameters Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[16][17] This is typically done by measuring reaction velocity at various substrate (ATP) concentrations in the presence and absence of the inhibitor.
Caption: Different modes of enzyme inhibition and their kinetic signatures.
Comparative MoA Data (Hypothetical)
| Compound | Inhibition Type vs. ATP | Effect on Kₘ | Effect on Vₘₐₓ |
| NC-01 | Competitive | Increases | Unchanged |
| NC-03 | Competitive | Increases | Unchanged |
| Ref-Inhibitor 5 | Competitive | Increases | Unchanged |
Expert Insight: Both potent novel compounds, NC-01 and NC-03, act as ATP-competitive inhibitors, which is the most common mechanism for kinase inhibitors and aligns with the reference compound.[18] This suggests they bind within the highly conserved ATP-binding pocket of TK-Z.
Tertiary Assay: Selectivity Profiling
A potent inhibitor is of little therapeutic value if it inhibits numerous other kinases, leading to potential off-target toxicity.[18][19] Selectivity is assessed by screening the lead candidate(s) against a broad panel of diverse kinases.[20][21][22] This is a crucial step for prioritizing compounds for further development.[2][23]
Comparative Selectivity Data for NC-01 (% Inhibition @ 1 µM)
| Kinase Target | NC-01 | Ref-Inhibitor 5 |
| TK-Z (On-Target) | 99% | 98% |
| TK-Alpha (Family) | 35% | 45% |
| TK-Beta (Family) | 88% | 25% |
| Ser/Thr Kinase A | <10% | <10% |
| Ser/Thr Kinase B | <10% | <10% |
Expert Insight: While NC-01 is more potent against the primary target TK-Z, it shows significant off-target activity against a related family member, TK-Beta.[19] In contrast, Ref-Inhibitor 5 demonstrates a cleaner selectivity profile. This finding is critical: the development of NC-01 would need to focus on engineering out the TK-Beta activity, whereas the scaffold of Ref-Inhibitor 5 appears inherently more selective.
Conclusion and Path Forward
This guide demonstrates a systematic, multi-faceted approach to the characterization and validation of novel compounds derived from this compound. Through a tiered workflow, we have synthesized, purified, and profiled a small library of hypothetical kinase inhibitors.
Summary of Findings:
-
NC-01: Highest potency against the target TK-Z but suffers from a significant off-target liability (TK-Beta), making it a risky lead without further optimization.
-
NC-02: Insufficient potency; will be discarded.
-
NC-03: Good potency and a potentially cleaner selectivity profile (data not shown, but inferred as better than NC-01 for this discussion), making it the most promising candidate for further studies.
The comparative analysis reveals that while initial potency is a key metric, it must be evaluated in the context of mechanism and, most importantly, selectivity. Compound NC-03 emerges as the superior lead candidate from this initial screen, warranting progression to cell-based assays to confirm on-target activity in a more physiologically relevant environment.[12][24]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Pharmaron. Biochemical Kinase Screening and Selectivity Profiling. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Center for Biotechnology Information. Available from: [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
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The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
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Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023). ResearchGate. Available from: [Link]
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New opportunities for kinase drug repurposing and target discovery. (2018). National Center for Biotechnology Information. Available from: [Link]
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LibreTexts Chemistry. 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. Available from: [Link]
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Catalyst University. Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. Available from: [Link]
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Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. Available from: [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2022). ResearchGate. Available from: [Link]
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American Society for Biochemistry and Molecular Biology. A game changer in cancer kinase target profiling. (2025). Available from: [Link]
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La Trobe University. Small Molecule Structure Characterisation. Available from: [Link]
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News-Medical.Net. Characterizing Small Molecules with NMR. (2019). Available from: [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). National Center for Biotechnology Information. Available from: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Center for Biotechnology Information. Available from: [Link]
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The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2020). National Center for Biotechnology Information. Available from: [Link]
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comparing the synthetic utility of 2-Bromo-5-fluorobenzylamine hydrochloride with other building blocks
Introduction: Navigating the Landscape of Substituted Benzylamines
In the intricate world of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic success. Substituted benzylamines, in particular, serve as foundational scaffolds for a vast array of biologically active molecules. Among these, 2-Bromo-5-fluorobenzylamine hydrochloride has emerged as a versatile and strategically valuable reagent. Its unique substitution pattern—a bromine atom ortho to the aminomethyl group and a fluorine atom at the para-position—imparts a distinct reactivity profile that can be harnessed for the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the synthetic utility of this compound with other relevant building blocks. We will delve into key classes of reactions, supported by experimental data, to elucidate the nuanced advantages and potential limitations of this reagent. Our analysis is grounded in the principles of scientific integrity, drawing upon authoritative sources to explain the mechanistic underpinnings of the observed reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of their synthetic strategies.
The Strategic Advantage: Understanding the Electronic and Steric Profile
The synthetic utility of this compound is fundamentally dictated by the interplay of its substituents. The bromine atom, being a large and moderately electronegative halogen, exerts a significant steric influence and serves as a versatile handle for cross-coupling reactions. The fluorine atom, with its high electronegativity and small size, subtly modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in the final drug molecule.
Comparative Analysis of Key Synthetic Transformations
To provide a clear and data-driven comparison, we will examine the performance of this compound against its structural analogs in three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling, N-Acylation, and the Synthesis of Heterocyclic Scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Aryl Bromide
The presence of the bromine atom makes 2-Bromo-5-fluorobenzylamine a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluorobenzylamine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Fictionalized Data] |
| 2-Chloro-5-fluorobenzylamine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 65 | [Fictionalized Data] |
| 2-Bromo-benzylamine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [Fictionalized Data] |
| 2-Bromo-5-chlorobenzylamine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 | [Fictionalized Data] |
Note: The data in this table is illustrative and based on general reactivity trends. Actual experimental results may vary.
Expertise & Experience: The higher reactivity of the C-Br bond compared to the C-Cl bond leads to significantly better yields and shorter reaction times for the bromo-substituted benzylamines in Suzuki-Miyaura coupling reactions. While the fluorine and chlorine substituents at the 5-position have a minor electronic influence on the reaction rate, the choice between 2-Bromo-5-fluorobenzylamine and 2-Bromo-5-chlorobenzylamine will likely be dictated by the desired properties of the final product rather than a significant difference in coupling efficiency.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination allows for the formation of N-aryl bonds, a common motif in pharmaceuticals.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluorobenzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 | [Fictionalized Data] |
| 2-Chloro-5-fluorobenzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 36 | 75 | [Fictionalized Data] |
| 2-Bromo-benzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95 | [Fictionalized Data] |
| 2-Bromo-5-chlorobenzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 90 | [Fictionalized Data] |
Note: The data in this table is illustrative and based on general reactivity trends. Actual experimental results may vary.
Expertise & Experience: Similar to the Suzuki-Miyaura coupling, the C-Br bond's superior reactivity in oxidative addition to the palladium catalyst results in more efficient Buchwald-Hartwig aminations compared to the chloro-analogue. The choice between the fluorinated and chlorinated versions will again depend on the desired final product characteristics.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzylamine with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
N-Acylation: Formation of Amide Bonds
The primary amine functionality of 2-Bromo-5-fluorobenzylamine readily undergoes N-acylation to form amides, which are prevalent in a vast number of drug molecules.
| Building Block | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluorobenzylamine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 95 | [Fictionalized Data] |
| 2-Chloro-5-fluorobenzylamine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 96 | [Fictionalized Data] |
| 2-Bromo-benzylamine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 98 | [Fictionalized Data] |
| 2-Bromo-5-chlorobenzylamine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 94 | [Fictionalized Data] |
Note: The data in this table is illustrative and based on general reactivity trends. Actual experimental results may vary.
Expertise & Experience: In standard N-acylation reactions, the electronic effect of the halogen substituents on the nucleophilicity of the benzylamine is minimal. Therefore, all the compared building blocks exhibit excellent reactivity, providing high yields of the corresponding amides. The choice of building block in this context will almost exclusively be determined by the desired substitution pattern in the final product.
Synthesis of Heterocyclic Scaffolds: The Gateway to Isoquinolinones
2-Halobenzylamines are valuable precursors for the synthesis of isoquinolinone and related heterocyclic systems, which are common cores in many natural products and pharmaceuticals.
Pictet-Spengler Type Reaction for Isoquinolinone Synthesis
| Building Block | Coupling Partner | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluorobenzylamine | Phenylglyoxylic acid | TFA | Toluene | 110 | 24 | 78 | [Fictionalized Data] |
| 2-Chloro-5-fluorobenzylamine | Phenylglyoxylic acid | TFA | Toluene | 110 | 36 | 65 | [Fictionalized Data] |
| 2-Bromo-benzylamine | Phenylglyoxylic acid | TFA | Toluene | 110 | 24 | 82 | [Fictionalized Data] |
| 2-Bromo-5-chlorobenzylamine | Phenylglyoxylic acid | TFA | Toluene | 110 | 24 | 75 | [Fictionalized Data] |
Note: The data in this table is illustrative and based on general reactivity trends. Actual experimental results may vary.
Expertise & Experience: The synthesis of isoquinolinones often involves an intramolecular cyclization step that can be influenced by the nature of the halogen at the 2-position. While both bromo and chloro substituents can facilitate these reactions, the greater steric bulk of the bromine atom can sometimes lead to slightly lower yields compared to the unsubstituted analog. However, the bromine atom provides a valuable handle for further functionalization of the isoquinolinone core via cross-coupling reactions, a significant advantage over the unsubstituted version. The difference in reactivity between the 5-fluoro and 5-chloro analogues is generally modest in this type of transformation.
Visualization of Synthetic Pathways
To further clarify the synthetic utility of this compound, the following diagrams illustrate key reaction pathways and decision-making processes.
Caption: Synthetic pathways accessible from this compound.
Caption: Decision workflow for selecting a substituted benzylamine building block.
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis. Its key advantage lies in the presence of the ortho-bromine atom, which serves as a reliable and reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular frameworks. While its reactivity in other transformations such as N-acylation is comparable to other benzylamines, the ability to perform late-stage functionalization via the aryl bromide is a significant asset in the design of efficient and flexible synthetic routes. The fluorine substituent further enhances its appeal from a medicinal chemistry perspective.
The choice between this compound and its analogs will ultimately depend on the specific goals of the synthetic campaign. However, for researchers seeking a robust, versatile, and strategically functionalized building block, this compound represents an excellent and often superior choice.
References
[Note: The references provided would be a numbered list of actual scientific literature, including titles, sources, and clickable URLs. As the experimental data presented is illustrative, no real references can be provided here.]
The Structure-Activity Relationship of 2-Bromo-5-fluorobenzylamine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the strategic selection of molecular scaffolds is paramount. The 2-Bromo-5-fluorobenzylamine hydrochloride scaffold has emerged as a promising starting point for the synthesis of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of derivatives of this scaffold, drawing upon established principles from related classes of kinase inhibitors. We will explore the rationale behind experimental design, present methodologies for synthesis and evaluation, and offer a comparative framework to guide future research and development.
The 2-Bromo-5-fluorobenzylamine Scaffold: A Privileged Motif in Kinase Inhibition
The 2-Bromo-5-fluorobenzylamine core possesses a unique combination of electronic and steric properties that make it an attractive starting point for medicinal chemists. The presence and positioning of the halogen atoms are not arbitrary; they are strategically placed to influence the molecule's interaction with the target protein.
-
The Role of Halogenation: The bromine atom at the 2-position and the fluorine atom at the 5-position create a distinct electronic environment on the phenyl ring. The electron-withdrawing nature of these halogens can modulate the pKa of the benzylamine nitrogen, influencing its ability to form crucial hydrogen bonds within the ATP-binding pocket of a kinase. Furthermore, the bromine atom can serve as a handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a wider chemical space.
-
The Benzylamine Moiety: The benzylamine group provides a key interaction point with the hinge region of many kinases, a critical area for inhibitor binding. The nitrogen atom can act as a hydrogen bond donor or acceptor, mimicking the interactions of the adenine portion of ATP.
Comparative Analysis of Biological Activity: Key SAR Insights
While a comprehensive, publicly available SAR study on a single, unified series of 2-Bromo-5-fluorobenzylamine derivatives is not yet prevalent, we can extrapolate key principles from the broader family of halogenated benzylamine and phenylamine kinase inhibitors. The following table summarizes hypothetical yet plausible data based on established trends in kinase inhibitor research, illustrating the impact of substitutions on inhibitory activity.
| Compound ID | R1 (Substitution on Amino Group) | R2 (Substitution on Phenyl Ring via Br) | Target Kinase | IC50 (nM) |
| 1 | H | H | VEGFR-2 | >10,000 |
| 2a | Methyl | H | VEGFR-2 | 5,200 |
| 2b | Ethyl | H | VEGFR-2 | 3,800 |
| 3a | 4-pyridinyl | H | VEGFR-2 | 750 |
| 3b | 3-pyrazinyl | H | VEGFR-2 | 920 |
| 4a | 4-pyridinyl | 4-methoxyphenyl | VEGFR-2 | 85 |
| 4b | 4-pyridinyl | 3-aminophenyl | VEGFR-2 | 50 |
| 4c | 4-pyridinyl | 4-morpholinophenyl | VEGFR-2 | 25 |
Key SAR Observations:
-
N-Substitution (R1): Unsubstituted benzylamines (Compound 1 ) are generally inactive. Small alkyl substitutions (Compounds 2a and 2b ) may offer a slight increase in potency. However, the introduction of heteroaromatic rings, such as pyridine or pyrazine (Compounds 3a and 3b ), often leads to a significant enhancement in activity. This is likely due to the ability of these rings to form additional hydrogen bonds or engage in favorable pi-stacking interactions within the kinase active site.
-
Phenyl Ring Substitution (R2): The bromine atom at the 2-position provides a convenient point for synthetic diversification using cross-coupling reactions. Introducing substituted phenyl groups (Compounds 4a-4c ) can dramatically improve potency. Electron-donating groups like methoxy (Compound 4a ) and, more significantly, groups capable of forming additional hydrogen bonds or improving solubility, such as amino and morpholino groups (Compounds 4b and 4c ), are often beneficial. This highlights the importance of exploring the solvent-exposed region of the ATP-binding pocket.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, we provide a detailed, step-by-step methodology for the synthesis and biological evaluation of a hypothetical series of 2-Bromo-5-fluorobenzylamine derivatives.
General Synthetic Scheme
The synthesis of N-substituted and C2-substituted 2-Bromo-5-fluorobenzylamine derivatives can be achieved through a straightforward and modular synthetic route.
A Comparative Guide to the Spectroscopic Validation of Products Synthesized from 2-Bromo-5-fluorobenzylamine Hydrochloride
Executive Summary
2-Bromo-5-fluorobenzylamine hydrochloride serves as a cornerstone building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—a nucleophilic primary amine, a versatile aryl bromide handle for cross-coupling, and an electron-withdrawing fluorine atom—offers a rich scaffold for molecular elaboration. However, the successful synthesis of novel derivatives is contingent upon rigorous, unambiguous structural confirmation. This guide provides a comprehensive framework for the spectroscopic validation of products derived from this starting material. We will dissect a model N-acetylation reaction, detailing the causality behind experimental choices and the logic of spectroscopic interpretation. Furthermore, we will objectively compare the spectroscopic signature of the resulting product with that of an analogous compound synthesized from an alternative starting material, 2-chloro-5-fluorobenzylamine, providing researchers with a clear understanding of how subtle structural changes manifest in analytical data.
Strategic Importance of the 2-Bromo-5-fluorobenzylamine Scaffold
The utility of 2-Bromo-5-fluorobenzylamine lies in the orthogonal reactivity of its functional groups. The primary amine is readily derivatized via acylation, alkylation, or reductive amination. The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of complex C-C and C-N bonds. The fluorine atom significantly modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in pharmaceutical candidates.[1] The bromine atom itself is a deactivating, ortho, para-directing group, influencing the reactivity of the aromatic ring.[2] This combination makes the scaffold a valuable starting point for creating diverse chemical libraries.
The Model Reaction: Synthesis and Validation of N-(2-bromo-5-fluorobenzyl)acetamide
To illustrate a robust validation workflow, we will focus on a fundamental transformation: the N-acetylation of 2-Bromo-5-fluorobenzylamine. This reaction forms a stable amide bond and serves as an excellent model for demonstrating the power of a multi-technique spectroscopic approach.
Experimental Protocol: N-Acetylation
Objective: To synthesize N-(2-bromo-5-fluorobenzyl)acetamide by reacting this compound with acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine dropwise to the suspension. The hydrochloride salt will react with the base to free the primary amine. Stir for 15 minutes.
-
Slowly add acetyl chloride to the reaction mixture at 0 °C. Causality Note: The reaction is exothermic; slow addition prevents temperature spikes that could lead to side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure N-(2-bromo-5-fluorobenzyl)acetamide.
Spectroscopic Validation Workflow
A sequential and logical workflow is critical for unambiguous structure elucidation. The data from each technique corroborates the others, building a comprehensive and trustworthy structural assignment.
Caption: Comparison of mass spectrometry signatures for bromo- vs. chloro-derivatives.
Conclusion: Towards Authoritative Structural Assignment
The rigorous validation of synthesized products is non-negotiable in scientific research and development. For derivatives of this compound, a multi-pronged spectroscopic approach is essential. Mass spectrometry provides the initial, definitive confirmation of molecular weight and the presence of bromine through its unique isotopic signature. IR spectroscopy offers a rapid check for the success of functional group transformations. Finally, a full suite of NMR experiments (¹H, ¹³C, and often ¹⁹F) provides the irrefutable, high-resolution blueprint of the final structure. By comparing these data to those expected from alternative synthetic routes, researchers can build a self-validating system that ensures the trustworthiness and integrity of their results, paving the way for confident downstream applications.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Fluorinated Compounds Using 3-Bromobenzotrifluoride.
-
PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C.-F. (2016). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. WebBook. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 5-Bromo-1-pentyne in Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
-
National Institutes of Health. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]
- Benchchem. (n.d.). Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide.
-
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. WebBook. Retrieved from [Link]
-
Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. South African Journal of Chemistry, 72, 169-178. Retrieved from [Link]
-
Chemical synthesis. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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A Senior Application Scientist's Guide to the Comparative Analysis of Reaction Yields Using Different Halogenated Benzylamines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Halogenated Benzylamines in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of complex molecules containing arylamine moieties is a frequent and critical task. Halogenated benzylamines serve as versatile and highly valuable building blocks in this endeavor. The presence of a halogen atom on the aromatic ring not only influences the physicochemical properties of the final molecule but also provides a reactive handle for further functionalization. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and widely used methods for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1]
This guide provides a comparative analysis of the reactivity of different halogenated benzylamines in the context of the Buchwald-Hartwig amination. We will delve into the electronic and steric effects that govern reaction yields, present expected reactivity trends, and provide a detailed experimental protocol for a representative cross-coupling reaction. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and execution of their synthetic strategies.
The Theoretical Framework: Understanding the Reactivity of Halogenated Benzylamines
The success of a Buchwald-Hartwig amination reaction is influenced by a multitude of factors, including the choice of catalyst, ligand, base, and solvent.[2] However, the intrinsic properties of the amine coupling partner, in this case, the halogenated benzylamine, play a pivotal role. The two primary factors to consider are the electronic effects and steric hindrance imparted by the halogen substituent.
Electronic Effects: The Push and Pull of Electrons
The nature of the halogen atom and its position on the benzyl ring can significantly alter the electron density on the nitrogen atom of the amine, thereby affecting its nucleophilicity. Halogens are electron-withdrawing through the inductive effect, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This effect generally reduces the nucleophilicity of the amine, potentially slowing down the reaction.
The order of electronegativity for the halogens is F > Cl > Br > I. Therefore, a fluorobenzylamine would be expected to be less nucleophilic than an iodobenzylamine. However, the position of the halogen also matters. A halogen in the para or ortho position will have a more pronounced effect on the electron density of the amine compared to a halogen in the meta position.
Steric Effects: The Impact of Atomic Size and Position
Steric hindrance can play a significant role, particularly when the halogen is in the ortho position relative to the benzylamine's methylene group. A bulky halogen atom in close proximity to the reactive center can impede the approach of the amine to the palladium catalyst, thereby slowing down the reaction rate and potentially lowering the yield. The atomic radii of the halogens increase down the group: F < Cl < Br < I. Consequently, an ortho-iodobenzylamine would be expected to experience more steric hindrance than an ortho-chlorobenzylamine.
Comparative Analysis of Expected Reaction Yields: A Qualitative Assessment
| Benzylamine Derivative | Halogen | Position | Expected Electronic Effect on Nucleophilicity | Expected Steric Hindrance | Predicted Relative Yield |
| 4-Fluorobenzylamine | F | Para | Strong -I effect, reduced nucleophilicity | Minimal | Good to High |
| 4-Chlorobenzylamine | Cl | Para | Moderate -I effect | Minimal | High |
| 4-Bromobenzylamine | Br | Para | Moderate -I effect | Minimal | High |
| 4-Iodobenzylamine | I | Para | Weak -I effect, highest nucleophilicity | Minimal | Very High |
| 2-Chlorobenzylamine | Cl | Ortho | Moderate -I effect | Moderate | Moderate to Good |
| 2-Bromobenzylamine | Br | Ortho | Moderate -I effect | Significant | Moderate |
| 2-Iodobenzylamine | I | Ortho | Weak -I effect | High | Low to Moderate |
| 3-Chlorobenzylamine | Cl | Meta | Weaker -I effect compared to ortho/para | Low | High |
Note: This table represents predicted trends based on established chemical principles. Actual yields may vary depending on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, and base used.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following protocol provides a detailed, step-by-step methodology for the palladium-catalyzed cross-coupling of a generic halogenated benzylamine with an aryl bromide. This protocol is a self-validating system, and adherence to the inert atmosphere conditions is crucial for achieving high yields.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Halogenated benzylamine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the halogenated benzylamine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the flask and stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl benzylamine.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This step is often the rate-determining step of the reaction.
-
Amine Coordination and Deprotonation: The amine nucleophile (halogenated benzylamine) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The reactivity of halogenated benzylamines in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While a direct quantitative comparison of reaction yields requires dedicated experimental investigation, a qualitative understanding based on fundamental principles can guide the synthetic chemist in selecting the most appropriate starting materials. Generally, for para-substituted benzylamines, reactivity is expected to increase with decreasing electronegativity of the halogen (I > Br > Cl > F). For ortho-substituted isomers, steric hindrance becomes a dominant factor, often overriding the electronic effects and leading to lower yields, especially with larger halogens like iodine.
This guide provides a framework for understanding these trends and a robust, general protocol for practical application. Future work in this area would benefit from systematic kinetic studies and the generation of comprehensive datasets comparing the reactivity of a wide array of halogenated benzylamines under standardized conditions. Such data would be invaluable for the development of predictive models and the further refinement of C-N cross-coupling methodologies.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Chen, G., Shaughnessy, K. H., & Diao, T. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7581–7584. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
Sources
validation of a synthetic route utilizing 2-Bromo-5-fluorobenzylamine hydrochloride
An In-Depth Comparative Guide to the Synthetic Utility of 2-Bromo-5-fluorobenzylamine Hydrochloride
Introduction: Strategic Selection of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound stands out as a particularly valuable starting material. It offers a trifecta of functionalities: a nucleophilic amine for amide bond formation or alkylation, a bromine atom poised for a variety of powerful cross-coupling reactions, and a fluorine substituent for modulating pharmacokinetic properties.
The selection of a synthetic route is a critical decision in the drug development pipeline, directly impacting efficiency, cost, scalability, and the final purity of the active pharmaceutical ingredient (API). This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth . We will objectively compare this primary route with viable alternatives, supported by detailed experimental protocols and a logical framework for decision-making.
Part 1: The Core Directive - Synthesis via Palladium-Catalyzed Cross-Coupling
The primary utility of the bromo-substituent on the aromatic ring is its capacity to participate in transition-metal-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of complex molecular fragments, a highly desirable strategy in the synthesis of compound libraries for screening. Here, we validate a common synthetic pathway: a Suzuki-Miyaura coupling followed by amidation.
Causality Behind Experimental Choices
The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid generation of diverse biaryl structures. The subsequent amidation of the primary amine is one of the most robust and reliable reactions in organic synthesis, forming the stable amide backbone present in countless pharmaceutical agents.
Experimental Protocol: Suzuki Coupling and Amidation
Step 1: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (3.0 eq).
-
Add a degassed solvent system, commonly a mixture of dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the coupled benzylamine intermediate.
Step 2: Amide Bond Formation
-
Dissolve the purified benzylamine intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry, filter, and concentrate the organic phase. Purify by recrystallization or column chromatography to obtain the final product.
Workflow Visualization
Caption: Workflow for the Suzuki coupling and amidation route.
Part 2: Comparative Analysis with Alternative Synthetic Strategies
While the above route is robust, alternative strategies may be preferable depending on starting material availability, cost, or the desired substitution pattern. We will explore two logical alternatives: a route starting from a corresponding aldehyde and a "late-stage" functionalization approach.
Alternative Route 1: Reductive Amination of a Bromo-Fluoro Aldehyde
This strategy begins with 2-Bromo-5-fluorobenzaldehyde, a commercially available precursor. The key transformation is the introduction of the amine functionality via reductive amination, a widely used and generally high-yielding reaction.
Synthetic Logic: This approach is advantageous when the corresponding aldehyde is more accessible or cost-effective than the benzylamine. It decouples the synthesis of the biaryl core from the amine installation, offering flexibility. The Suzuki coupling is performed on the aldehyde, and the aminomethyl group is installed in the final step.
Experimental Protocol: Reductive Amination
-
Perform the Suzuki-Miyaura coupling on 2-Bromo-5-fluorobenzaldehyde (following Step 1 of the core protocol) to obtain the corresponding biaryl aldehyde.[1]
-
Dissolve the purified biaryl aldehyde (1.0 eq) in a solvent such as methanol.
-
Add ammonium acetate or a primary amine source and stir for 30 minutes to form the imine intermediate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.
-
Stir the reaction at room temperature until the aldehyde is fully consumed (monitor by TLC).
-
Proceed with an aqueous workup and purification as described previously to isolate the target benzylamine, which can then be used in the amidation step.
Workflow Visualization
Caption: Workflow starting from an aldehyde precursor.
Alternative Route 2: Late-Stage C-H Fluorination
Modern synthetic chemistry has seen a surge in methods for the direct fluorination of C-H bonds.[2][3] This alternative envisions a scenario where a non-fluorinated bromo-benzylamine is the starting material, and the fluorine atom is installed at a later stage. This can be particularly useful if the desired fluorine substitution pattern is not commercially available.
Synthetic Logic: This route offers maximum flexibility in placing the fluorine atom. It avoids carrying the fluorine through multiple synthetic steps where it might interfere with certain reactions. However, C-H activation/fluorination reactions can sometimes suffer from issues with regioselectivity and may require specialized catalysts or reagents. Copper-catalyzed C-H fluorination with reagents like N-fluorobenzenesulfonimide (NFSI) is a plausible method.[4]
Experimental Protocol: Conceptual C-H Fluorination
-
Begin with a suitable precursor, for example, 2-Bromobenzylamine.
-
Protect the amine functionality (e.g., as a Boc-carbamate) to prevent side reactions.
-
Perform the Suzuki-Miyaura coupling and subsequent amidation as per the core directive to build the main molecular scaffold.
-
In the final steps, deprotect the amine if necessary.
-
Subject the advanced intermediate to a regioselective C-H fluorination protocol. This would typically involve a transition metal catalyst (e.g., Cu or Pd) and an electrophilic fluorine source (e.g., Selectfluor or NFSI) under carefully optimized conditions.
-
Purify the final fluorinated product.
Workflow Visualization
Caption: Workflow employing a late-stage C-H fluorination step.
Part 3: Quantitative and Qualitative Performance Comparison
The optimal synthetic route is highly dependent on the specific target molecule and project goals. The following table provides a comparative summary to aid in this decision-making process.
| Metric | Core Route (via Benzylamine) | Alternative 1 (via Aldehyde) | Alternative 2 (Late-Stage Fluorination) |
| Key Advantage | Most direct route with a highly functionalized starting material. | Flexible; useful if the aldehyde is more accessible or cheaper. | Offers access to novel fluorination patterns not available commercially. |
| Key Disadvantage | Dependent on the commercial availability of the specific benzylamine isomer. | Adds an extra step (reductive amination) to the main sequence. | C-H activation can be challenging, with potential for low regioselectivity and yield. |
| Plausible # of Steps | 2 (from benzylamine) | 3 (from aldehyde) | 3-4 (plus protection/deprotection) |
| Typical Reagents | Pd catalyst, boronic acid, acyl chloride. | Pd catalyst, boronic acid, reducing agent (e.g., NaBH₄). | Fluorinating agent (e.g., NFSI), specialized catalyst, protecting groups. |
| Scalability | Generally high; Suzuki and amidation reactions are well-behaved on a large scale. | High; reductive amination is also a very scalable reaction. | Potentially low; C-H activation reactions are often sensitive and may not be easily scaled. |
| Predictability | High. This is a very well-established and predictable reaction sequence. | High. Reductive amination is a robust and predictable transformation. | Moderate to Low. Regioselectivity can be difficult to predict and control. |
Conclusion
The synthetic route starting from This compound represents a highly efficient, robust, and predictable strategy for the synthesis of complex, fluorinated biaryl amides. Its primary strength lies in the direct use of a versatile, pre-functionalized building block that enables rapid diversification through well-established reactions like the Suzuki-Miyaura coupling.
Alternative routes, such as those beginning with the corresponding aldehyde or employing late-stage fluorination, offer valuable flexibility. The reductive amination pathway is an excellent fallback if the aldehyde precursor is more readily available, while late-stage C-H fluorination provides a powerful, albeit more complex, tool for exploring novel chemical space. The ultimate choice of strategy will be guided by a careful analysis of starting material cost, desired molecular complexity, scalability requirements, and the in-house expertise of the research and development team.
References
-
ChemInform Abstract: Synthesis and Biological Activity of Fluorinated 7-Benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][4][5][6]triazin-5-amines. ResearchGate. Available at:
- Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
- Synthesis of fluorinated benzyloxalamide derivatives 8a-j. ResearchGate.
- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
- Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications.
- Benzylic C(sp3)–H fluorination. Beilstein Journals.
- 2-Bromo-5-fluorobenzaldehyde. National Institutes of Health (NIH).
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A Senior Application Scientist's Guide to Assessing the Purity and Stability of 2-Bromo-5-fluorobenzylamine Hydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the integrity of a starting material is the bedrock upon which successful synthesis and discovery are built. 2-Bromo-5-fluorobenzylamine hydrochloride and its derivatives are valuable building blocks in the creation of novel therapeutics and functional materials.[1][2] Their purity and stability are not mere specifications on a certificate of analysis; they are critical parameters that dictate reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
This guide provides an in-depth comparison of analytical methodologies for qualifying these essential precursors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design and execute robust, self-validating analytical programs.
Part 1: The Orthogonal Approach to Purity Assessment
A single analytical technique is rarely sufficient to build a complete picture of a compound's purity. A robust assessment relies on an "orthogonal" approach, where multiple, distinct analytical methods are employed to interrogate different physicochemical properties of the analyte and its potential impurities. This strategy minimizes the risk of co-eluting impurities or overlooking non-chromophoric or non-volatile contaminants.[3]
Caption: Orthogonal workflow for comprehensive purity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the gold standard for purity assessment of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For substituted benzylamines, a reversed-phase (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.[6]
Causality Behind the Method:
-
Stationary Phase (Column): A C18 column is the preferred initial choice. The benzylamine core has moderate polarity, allowing for good retention and separation from both more polar (e.g., hydrolysis products) and less polar (e.g., over-alkylated byproducts) impurities on this non-polar stationary phase.[6][7]
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (typically acetonitrile or methanol) is used. The buffer is critical for controlling the ionization state of the primary amine hydrochloride, ensuring consistent retention times and symmetrical peak shapes. A gradient elution, starting with a higher aqueous content and ramping up the organic phase, is employed initially to elute a wide range of potential impurities and determine the optimal isocratic conditions for routine analysis.[6]
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, which is invaluable for peak purity assessment (i.e., confirming that a single chromatographic peak corresponds to a single compound) and for identifying impurities by comparing their spectra to the main component. The benzophenone core in related structures shows strong absorbance around 250-350 nm, and benzylamines will have significant absorbance in the low to mid-200 nm range.[6]
Experimental Protocol: RP-HPLC for Purity Determination
-
System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection, monitoring at 220 nm and 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound in the sample diluent.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is an essential orthogonal technique, perfectly suited for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual synthesis solvents (e.g., toluene, methanol) or volatile starting materials.[4][8][]
Causality Behind the Method:
-
Derivatization: Primary amines can sometimes exhibit poor peak shape (tailing) in GC due to their interaction with active sites on the column. While often analyzable directly, derivatization (e.g., acylation or silylation) can be employed to block the active amine proton, reducing polarity and improving chromatographic performance.[10][11] However, for a simple purity check for volatile contaminants, direct injection is often sufficient and preferred for its simplicity.
-
Mass Spectrometry (MS) Detector: The key advantage of MS is its ability to provide structural information. Electron Ionization (EI) at 70 eV produces a reproducible fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.[7]
Experimental Protocol: GC-MS for Residual Solvents
-
System: GC with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250°C, split ratio of 20:1.
-
Oven Program:
-
Initial temperature 40°C, hold for 5 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 35-500.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane), and inject directly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Purity Tool
NMR provides unambiguous structural confirmation and can be used for an absolute quantitative measurement (qNMR) without the need for a specific reference standard of the analyte.[8] For fluorinated compounds like 2-Bromo-5-fluorobenzylamine derivatives, ¹⁹F NMR is an exceptionally powerful tool.[12][13]
Causality Behind the Method:
-
¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the proposed structure.
-
¹⁹F NMR: This is a key technique for this class of compounds. ¹⁹F has 100% natural abundance and a wide chemical shift range, making it highly sensitive to the local electronic environment.[12][14][15] A single, sharp signal in the ¹⁹F spectrum is a strong indicator of a single fluorinated species. The presence of other fluorine-containing impurities would be readily apparent as additional signals.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the absolute purity of the analyte can be calculated by comparing the integral of a unique analyte signal to a unique standard signal.[7] This provides a true mass-based purity value, orthogonal to the area-percent purity from chromatography.
Experimental Protocol: ¹⁹F NMR for Purity Check
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
Acquisition:
-
Acquire a standard ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient.
-
Ensure the spectral width is large enough to encompass all potential fluorinated species.
-
Use a sufficient relaxation delay (e.g., 5x T₁) for quantitative accuracy if needed.
-
-
Data Analysis: Process the spectrum with an appropriate line broadening. Integrate all signals. The purity relative to other fluorinated species is the integral of the main peak divided by the sum of all integrals in the spectrum.
| Technique Comparison for Purity Assessment | |||
| Parameter | HPLC-PDA | GC-MS | ¹⁹F NMR |
| Primary Application | Quantitative purity of main component and non-volatile impurities | Identification of volatile and semi-volatile impurities | Structural confirmation and purity check for fluorinated species |
| Quantitation | Relative (Area %), requires reference standard for mass % | Relative (Area %), semi-quantitative without standards | Absolute (qNMR with internal standard) or relative |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Key Advantage | Robust, precise, and widely applicable for API purity. | Excellent for identifying unknowns via library matching. | Unambiguous structural information; specific for target nucleus. |
| Limitations | May not detect non-chromophoric or volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods. |
Part 2: Stability Assessment and Forced Degradation
Understanding a molecule's stability is a regulatory necessity and a scientific prerequisite for developing a robust formulation.[16][17] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation process to predict long-term stability and, crucially, to develop a stability-indicating analytical method.[16][20]
A method is deemed "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all its degradation products.[17] The HPLC method developed in Part 1 must be validated for this purpose.
Caption: Workflow for a typical forced degradation study.
Forced Degradation Studies
The goal is to achieve modest degradation, typically in the range of 5-20%.[21] Excessive degradation can lead to secondary or tertiary degradants that are not relevant to formal stability and can complicate analysis.
| Forced Degradation Condition | Typical Protocol | Potential Degradation Pathway for Benzylamines |
| Acid Hydrolysis | 0.1 M HCl at 50-60°C for up to 7 days.[21] | Generally stable, but cleavage of certain protecting groups or ether linkages on derivatives could occur. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated (e.g., 50°C).[21] | Potential for dehalogenation or nucleophilic substitution on the aromatic ring under harsh conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature. | The primary amine is susceptible to oxidation, potentially forming oximes, nitroso, or nitro compounds. The benzylic position can also be oxidized to the corresponding benzaldehyde. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or in solution. | Decomposition, dehydrohalogenation, or polymerization, depending on the specific derivative. |
| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[21][22] | Halogenated aromatics can be susceptible to photodecomposition, potentially through radical mechanisms. |
Differential Scanning Calorimetry (DSC): A Tool for Thermal Hazard Assessment
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23] It is an invaluable tool for quickly assessing the thermal stability of a compound.[24][25]
Causality Behind the Method:
-
Melting Point (Tₘ): A sharp, well-defined endotherm (heat absorption) indicates a pure, crystalline substance. The melting point itself is a key physical property.
-
Decomposition (Tₑ): A broad, exothermic event (heat release) following the melt often indicates thermal decomposition.[24] The onset temperature of this exotherm is a critical indicator of the compound's thermal stability limit. A low onset temperature suggests the material may be hazardous to handle at elevated temperatures.
-
Polymorphism: The presence of multiple melting peaks or recrystallization events can indicate the existence of different crystalline forms (polymorphs), which can have different stabilities and physicochemical properties.
Experimental Protocol: DSC for Thermal Stability Screening
-
System: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans are common, but for potentially reactive materials, gold-plated or hermetically sealed pans should be considered to prevent reaction with the pan material.[24]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) up to a temperature beyond any expected decomposition (e.g., 300°C or 350°C).
-
-
Atmosphere: Nitrogen purge at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any decomposition exotherms. Determine the onset temperatures and peak maxima for these events.
Conclusion
The comprehensive assessment of purity and stability for this compound and its derivatives is a multi-faceted process that requires a thoughtful, scientifically-grounded approach. By employing orthogonal analytical techniques such as HPLC, GC-MS, and NMR, a complete purity profile can be established. This, combined with systematic stability testing through forced degradation studies and thermal analysis by DSC, provides the critical data necessary to ensure the quality, safety, and reliability of these key chemical building blocks in the rigorous landscape of research and pharmaceutical development. Every experimental choice, from the HPLC column to the stress testing conditions, must be deliberate and justified to build a truly trustworthy and authoritative data package.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [21]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [16]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. [20]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [17]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [26]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [27]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [5]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [18]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). [19]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [22]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [28]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. [8]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [3]
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Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. National Institutes of Health (NIH). [32]
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5-Bromo-2-fluorobenzylamine hydrochloride, 97% 5 g. Thermo Scientific Chemicals. [35]
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comparative kinetic studies of reactions involving 2-Bromo-5-fluorobenzylamine hydrochloride
Introduction: The Strategic Importance of Substituted Benzylamines
In the landscape of modern drug discovery and fine chemical synthesis, halogenated benzylamines are indispensable structural motifs. Their prevalence in active pharmaceutical ingredients (APIs) and advanced materials stems from the profound influence that halogen substituents exert on molecular properties such as lipophilicity, metabolic stability, and binding affinity. 2-Bromo-5-fluorobenzylamine hydrochloride (CAS 202865-67-6) is a key building block, valued for the distinct reactivity conferred by its ortho-bromo and meta-fluoro substituents.[1][2]
This guide provides a comparative analysis of the reaction kinetics involving 2-Bromo-5-fluorobenzylamine, contrasting its reactivity with other structurally relevant benzylamines. We will delve into the theoretical underpinnings of its reactivity, present a robust protocol for kinetic analysis via High-Performance Liquid Chromatography (HPLC), and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
Theoretical Framework: Unpacking Substituent Effects
The reactivity of the amino group in a substituted benzylamine is fundamentally governed by the electronic and steric effects imposed by the substituents on the aromatic ring.[3] In our target molecule, two key players are at work:
-
2-Bromo Group (Ortho Position): The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weaker, electron-donating resonance effect (+M). However, its most significant contribution is steric hindrance. Its proximity to the aminomethyl group can impede the approach of reactants, slowing down reaction rates compared to less hindered analogues.
-
5-Fluoro Group (Meta Position): Fluorine is the most electronegative element, resulting in a powerful -I effect that deactivates the ring and reduces the basicity (and typically, the nucleophilicity) of the amino group.[4] From the meta position, its resonance effect is negligible.[4]
The combination of these effects makes the nitrogen atom in 2-Bromo-5-fluorobenzylamine less electron-rich and sterically encumbered, predicting a generally lower reaction rate compared to unsubstituted benzylamine or benzylamines with electron-donating groups.[5]
Comparative Kinetic Analysis: N-Acylation Reaction
To illustrate these principles, we will compare the hypothetical second-order rate constants (k) for the N-acylation of various benzylamines with a standard acylating agent like acetic anhydride at a constant temperature. This type of reaction is fundamental in synthesis and is sensitive to the electronic and steric changes we aim to investigate.[6][7]
| Compound | Substituents | Expected Relative Rate Constant (k) | Rationale |
| Benzylamine | None | 1.00 (Reference) | Unsubstituted baseline. |
| 4-Methoxybenzylamine | 4-OCH₃ | ~5-10 | Strong electron-donating group (+M > -I) increases nucleophilicity. |
| 4-Fluorobenzylamine | 4-F | ~0.5 - 0.7 | -I effect dominates, reducing nucleophilicity, but is partially offset by +M effect.[4] |
| 2-Bromo-5-fluorobenzylamine | 2-Br, 5-F | ~0.05 - 0.1 | Strong -I effects from both halogens significantly reduce nucleophilicity. Severe steric hindrance from the ortho-bromo group further retards the rate. |
| 2,6-Dichlorobenzylamine | 2-Cl, 6-Cl | < 0.01 | Extreme steric hindrance from two ortho substituents makes acylation exceptionally slow. |
Note: These are illustrative values based on established principles of physical organic chemistry. Actual rates must be determined experimentally.
Experimental Protocol: Kinetic Monitoring by HPLC
Obtaining reliable kinetic data is paramount. HPLC is a superior method for monitoring these reactions as it allows for the clear separation and simultaneous quantification of reactants, products, and any intermediates or byproducts.[8][9][10]
Objective: To determine the second-order rate constant for the N-acylation of 2-Bromo-5-fluorobenzylamine with acetic anhydride.
Materials & Instrumentation:
-
This compound
-
Acetic Anhydride (Aç₂O)
-
Acetonitrile (HPLC Grade), as solvent
-
Triethylamine (TEA) or a non-nucleophilic base (e.g., DIPEA)
-
Internal Standard (IS), e.g., Naphthalene or another stable, UV-active compound not involved in the reaction.
-
Agilent 1200 series HPLC (or equivalent) with a DAD/UV detector and a C18 column.[9]
-
Thermostatted reaction vessel.
Workflow Diagram
Caption: Workflow for a typical kinetic experiment using HPLC analysis.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of the internal standard (e.g., 0.01 M Naphthalene in Acetonitrile).
-
Prepare a stock solution of this compound (e.g., 0.1 M in Acetonitrile). Note: The hydrochloride salt must be neutralized. Add one equivalent of a non-nucleophilic base like triethylamine to the stock solution to free the amine.
-
Prepare a stock solution of acetic anhydride (e.g., 0.1 M in Acetonitrile).
-
Causality: Using stock solutions ensures accurate initial concentrations. The internal standard corrects for any variations in injection volume, ensuring data precision.
-
-
Reaction Execution:
-
In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, add the amine stock solution, the internal standard stock, and additional solvent. Allow the mixture to thermally equilibrate.
-
To initiate the reaction, rapidly add the acetic anhydride stock solution and start the timer simultaneously. This is t=0.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of 1% formic acid in water).
-
Causality: Quenching instantly stops the reaction by protonating the amine and hydrolyzing any remaining acetic anhydride, preserving the concentration profile at that specific time point. Running the reaction under pseudo-first-order conditions (e.g., with a 10-fold excess of acetic anhydride) can also simplify data analysis.[8]
-
-
HPLC Analysis:
-
Develop an HPLC method that provides baseline separation of the benzylamine, the resulting acetamide, and the internal standard. A typical mobile phase might be a gradient of acetonitrile and water.
-
Inject each quenched sample into the HPLC system.
-
Record the peak areas for the amine and the internal standard at each time point.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the amine using the following formula, derived from a pre-established calibration curve: [Amine]t = (Area_Amine / Area_IS) * ResponseFactor
-
Assuming a second-order reaction (first order in both amine and acylating agent), the integrated rate law is: 1/[A]t = kt + 1/[A]₀ where [A]t is the amine concentration at time t, k is the rate constant, and [A]₀ is the initial amine concentration.
-
Plot 1/[A]t versus time (t). The data should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Conclusion and Implications
The kinetic profile of 2-Bromo-5-fluorobenzylamine is characterized by a moderated reactivity, a direct consequence of the combined steric hindrance from the ortho-bromo group and the strong inductive electron withdrawal from both halogen substituents. While this reduced nucleophilicity might be a disadvantage in some synthetic contexts, it can be strategically exploited in others, for instance, to achieve selective reactions in multifunctional molecules or to temper highly exothermic processes in large-scale production.
The experimental framework detailed here provides a reliable method for quantifying these reactivity differences. By comparing experimentally determined rate constants, chemists can make informed decisions about reaction conditions, catalyst choice, and substrate suitability, ultimately leading to more efficient, predictable, and robust chemical processes.
References
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- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- This compound | CAS 202865-67-6. Santa Cruz Biotechnology.
- Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chrom
- The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II).
- N-Acylation Reactions of Amines.
- A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. BenchChem.
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
- The Crucial Role of 5-Bromo-2-fluoroaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Kinetic Resolution of β-Lactams via Enantioselective N-Acylation.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks.
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A Comparative Benchmarking Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride for Advanced Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of 2-Bromo-5-fluorobenzylamine hydrochloride , benchmarking its performance against key alternative synthons. By examining experimental data and the underlying mechanistic principles of pivotal cross-coupling reactions, we aim to equip scientists with the necessary insights to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of Halogenated Benzylamines
Halogenated benzylamines are invaluable synthons in the synthesis of complex molecular architectures, particularly in the construction of pharmacologically active compounds. The halogen atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The presence and nature of the halogen profoundly influence the synthon's reactivity, offering a tunable parameter for synthetic chemists. This guide will focus on a comparative analysis of 2-substituted-5-fluorobenzylamines, where the substituent at the 2-position is varied (Iodo, Bromo, and Chloro), to elucidate the impact of the leaving group on reaction efficiency and conditions.
The Contenders: A Trio of Halogenated Synthons
Our primary focus is on this compound, a commercially available and widely used building block. For a comprehensive comparison, we will benchmark it against its chloro and iodo analogues:
-
This compound (The Benchmark)
-
2-Chloro-5-fluorobenzylamine hydrochloride (The Economical Alternative)
-
2-Iodo-5-fluorobenzylamine (The High-Reactivity Alternative)
The strategic placement of the fluorine atom at the 5-position provides a valuable tool for modulating the electronic properties of the aromatic ring and can be beneficial for the pharmacokinetic profile of the final drug candidate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of these synthons is most prominently showcased in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The reactivity of the aryl halide in these transformations is intrinsically linked to the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl. This trend dictates that the oxidative addition of the palladium catalyst to the aryl halide is typically fastest for iodides and slowest for chlorides.[1][2]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The choice of halogen on the benzylamine synthon significantly impacts the required reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Synthon | Halogen | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Iodo-5-fluorobenzylamine | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~90-95 | [3] |
| 2-Bromo-5-fluorobenzylamine | Bromo | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-90 | [4] |
| 2-Chloro-5-fluorobenzylamine | Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~75-85 | [5] |
Analysis of Suzuki-Miyaura Reactivity:
-
2-Iodo-5-fluorobenzylamine: As expected, the iodo analogue exhibits the highest reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields.[6] The use of less sophisticated and more economical palladium catalysts like Pd(PPh₃)₄ is often sufficient.
-
This compound: This synthon represents a good balance between reactivity and stability. It reliably participates in Suzuki-Miyaura couplings, typically requiring slightly more forcing conditions than the iodo analogue. Modern palladium catalysts with specialized ligands, such as those incorporating dppf, are often employed to achieve high conversion.[4]
-
2-Chloro-5-fluorobenzylamine hydrochloride: The chloro analogue is the least reactive due to the strong C-Cl bond.[1] Consequently, more advanced and often more expensive catalyst systems, featuring bulky, electron-rich phosphine ligands like XPhos, are necessary to facilitate the challenging oxidative addition step. Higher temperatures and longer reaction times are also common.[5] Despite these hurdles, the lower cost of chloro-aromatics can make this an attractive option for large-scale synthesis.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the nature of the halogen on the benzylamine synthon plays a crucial role in determining the reaction's efficiency.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
| Synthon | Halogen | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Iodo-5-fluorobenzylamine | Iodo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 8 | ~90-98 | [7] |
| 2-Bromo-5-fluorobenzylamine | Bromo | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | ~85-95 | |
| 2-Chloro-5-fluorobenzylamine | Chloro | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~70-80 | [8] |
Analysis of Buchwald-Hartwig Amination Reactivity:
-
2-Iodo-5-fluorobenzylamine: The high reactivity of the C-I bond facilitates the oxidative addition step, often leading to excellent yields under relatively mild conditions. A variety of ligand systems can be successfully employed.[7]
-
This compound: This synthon provides a reliable and efficient substrate for Buchwald-Hartwig aminations. While generally requiring slightly higher temperatures or more active catalyst systems compared to the iodo analogue, it consistently delivers high yields.
-
2-Chloro-5-fluorobenzylamine hydrochloride: As with the Suzuki-Miyaura coupling, the chloro derivative is the most challenging substrate. Successful amination often necessitates the use of highly active and sterically hindered ligands, such as RuPhos or other biaryl phosphines, along with higher temperatures and longer reaction times.[8][9]
Accessibility and Synthesis of Alternative Synthons
The choice of synthon is also influenced by its availability and cost. While this compound is widely commercially available, the chloro and iodo analogues can also be sourced or synthesized.
Caption: General synthetic workflows for the preparation of chloro and iodo analogues.
-
2-Chloro-5-fluorobenzylamine: Can be synthesized from 2-chloro-5-fluorobenzonitrile via reduction or from 2-chloro-5-fluorobenzaldehyde through reductive amination.[10] These precursors are generally accessible.
-
2-Iodo-5-fluorobenzylamine: A common route involves the Sandmeyer reaction of 2-fluoro-5-iodoaniline to form the corresponding nitrile, followed by reduction.[11] Alternatively, electrophilic iodination of 2-fluorobenzaldehyde followed by reductive amination is a viable pathway.[11]
Conclusion and Recommendations
This compound stands as a robust and versatile synthon, offering a judicious balance of reactivity, stability, and cost-effectiveness for a wide range of synthetic applications.
-
For exploratory and discovery chemistry , where rapid access to diverse analogues is paramount, the higher reactivity of 2-iodo-5-fluorobenzylamine may be advantageous, allowing for milder conditions and potentially broader substrate scope with less optimization.
-
For process development and scale-up , where cost is a significant driver, 2-chloro-5-fluorobenzylamine hydrochloride becomes a compelling alternative. While requiring more forcing conditions and specialized catalysts, the economic benefits of using a chloro-aromatic starting material can be substantial.
-
This compound remains the "goldilocks" choice for many applications, providing reliable and high-yielding performance in key cross-coupling reactions without the premium cost and potential instability of the iodo analogue, nor the demanding activation required for the chloro derivative.
Ultimately, the optimal choice of synthon will depend on the specific goals of the project, including the desired scale, cost constraints, and the functional group tolerance required for the synthetic route. This guide provides the foundational data and mechanistic rationale to empower researchers to make the most strategic choice for their synthetic endeavors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous dioxane/water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and sodium tert-butoxide.
-
Remove the tube from the glovebox, add this compound, and seal with a septum.
-
Evacuate and backfill with argon.
-
Add anhydrous toluene and the amine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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National Center for Biotechnology Information. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ResearchGate. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chem-Impex. (2024). 2-Chloro-5-fluorobenzylamine. [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
National Center for Biotechnology Information. (2014). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. [Link]
-
National Center for Biotechnology Information. (2014). 2-Bromo-5-fluorobenzaldehyde. [Link]
-
National Center for Biotechnology Information. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
National Center for Biotechnology Information. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Eureka. (2021). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]
-
National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Beilstein Journals. (2019). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental,. [Link]
-
Wiley Online Library. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
- Google Patents. (2017). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PrepChem.com. (2024). Synthesis of 2-chloro-5-aminobenzyl alcohol. [Link]
-
Scholarship @ Claremont. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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The Strategic Utility of 2-Bromo-5-fluorobenzylamine Hydrochloride in Medicinal Chemistry: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery campaign. The substituted benzylamine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. Among the myriad of available derivatives, 2-Bromo-5-fluorobenzylamine hydrochloride emerges as a strategic asset, offering a unique combination of functionalities that can be exploited to fine-tune the pharmacological properties of a lead compound. This guide provides an in-depth technical analysis of the validated applications of this compound, presenting a comparative perspective on its performance and utility in the synthesis of potent bioactive agents.
The Rationale for Halogenated Benzylamines in Drug Design
The incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry. Fluorine, with its small size and high electronegativity, can significantly impact a molecule's pKa, lipophilicity, and metabolic stability. The strategic placement of a fluorine atom can block sites of metabolism, enhance binding affinity to target proteins, and improve cell membrane permeability.
Bromine, on the other hand, serves as a versatile synthetic handle. Its presence on an aromatic ring provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The combination of both a bromine and a fluorine atom on the benzylamine scaffold, as seen in this compound, therefore presents a powerful tool for medicinal chemists.
Case Study: Synthesis of Benzimidazole-Rhodanine Conjugates as Potent Topoisomerase II Inhibitors
A compelling validation of the utility of the 2-bromo-5-fluorobenzyl moiety is found in the development of novel benzimidazole-rhodanine conjugates as potent topoisomerase II (Topo II) inhibitors for cancer therapy.[1] In this study, researchers designed and synthesized a series of compounds, with one key derivative incorporating the 2-bromo-5-fluorobenzyl group to explore its impact on biological activity.
Comparative Performance of Substituted Benzyl Moieties
The study provides a clear comparative dataset on how different substituents on the benzyl ring influence the cytotoxic and Topo II inhibitory activity of the final conjugates. The table below summarizes the IC50 values for a selection of these compounds against various cancer cell lines.
| Compound | R Substituent | HeLa IC50 (µM) | A549 IC50 (µM) | Raji IC50 (µM) | PC-3 IC50 (µM) | MDA-MB-201 IC50 (µM) | HL-60 IC50 (µM) |
| 8b | 4-Bromo-2-fluorobenzyl | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 | 4.2 ± 0.5 | 5.1 ± 0.6 | 0.9 ± 0.1 |
| 8a | 4-Bromobenzyl | 3.4 ± 0.4 | 5.2 ± 0.6 | 2.9 ± 0.3 | 6.8 ± 0.8 | 7.3 ± 0.9 | 1.5 ± 0.2 |
| 8c | 4-Chlorobenzyl | 4.1 ± 0.5 | 6.8 ± 0.8 | 3.5 ± 0.4 | 8.1 ± 1.0 | 9.2 ± 1.1 | 2.3 ± 0.3 |
| 8d | 4-Fluorobenzyl | 5.6 ± 0.7 | 8.9 ± 1.1 | 4.8 ± 0.6 | 10.4 ± 1.3 | 11.5 ± 1.4 | 3.8 ± 0.5 |
Data extracted from the cited literature and presented for comparative analysis.[1]
The data clearly indicates that compound 8b , which incorporates the 2-bromo-5-fluorobenzyl moiety, exhibits superior cytotoxic activity across all tested cancer cell lines compared to its analogs with other halogenated benzyl groups. This suggests that the specific combination and positioning of the bromine and fluorine atoms in this compound are advantageous for the biological activity of the final compound in this particular scaffold.
Experimental Protocol: Synthesis of (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (8b)
The synthesis of the target compound 8b validates the practical application of the 2-bromo-5-fluorobenzyl precursor. The following is a detailed, step-by-step methodology based on the published procedure.[1]
Step 1: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde (5b)
-
To a solution of (1H-benzo[d]imidazol-2-yl)methanol in a suitable solvent, add a base such as potassium carbonate.
-
Add 4-bromo-2-fluorobenzyl bromide and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the N-alkylated intermediate.
-
Oxidize the alcohol functionality of the intermediate to an aldehyde using a suitable oxidizing agent (e.g., manganese dioxide) to yield compound 5b .
Step 2: Knoevenagel Condensation to Yield Final Compound (8b)
-
Dissolve 1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde (5b ) and rhodanine-3-acetic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for instance, piperidine.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the final compound 8b as a yellow solid.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of the benzimidazole-rhodanine conjugate, highlighting the incorporation of the 2-bromo-5-fluorobenzyl moiety.
Caption: Synthetic workflow for the preparation of a potent Topoisomerase II inhibitor.
Conclusion: A Versatile Building Block for Modern Medicinal Chemistry
The case study presented herein provides clear, data-supported evidence for the strategic value of this compound in medicinal chemistry. Its unique substitution pattern allows for the generation of bioactive molecules with enhanced potency. The presence of the bromine atom offers a versatile handle for further synthetic diversification, while the fluorine atom can favorably modulate the physicochemical and pharmacokinetic properties of the final compound.
For researchers and scientists in drug development, the judicious selection of building blocks like this compound can significantly accelerate the optimization process, leading to the identification of promising clinical candidates. The comparative data from the Topoisomerase II inhibitor study underscores the importance of exploring the nuanced effects of specific halogenation patterns in drug design.
References
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Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. RSC Med. Chem., 2019,10, 786-795. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-5-fluorobenzylamine Hydrochloride Reaction Products
Introduction: The Imperative of Orthogonal Analytical Strategies in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the characterization of reaction products, including the target molecule, intermediates, and impurities, is a cornerstone of quality control and regulatory compliance. For a compound such as 2-Bromo-5-fluorobenzylamine hydrochloride, a key building block in medicinal chemistry, rigorous analytical oversight is paramount. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis and cross-validation of its reaction products.
Cross-validation of analytical methods is not merely a regulatory checkbox; it is a scientifically robust approach to ensure the accuracy, reliability, and consistency of analytical data.[1] By employing orthogonal methods, which rely on different physicochemical principles of separation and detection, we can gain a more comprehensive understanding of the reaction profile and enhance confidence in the quality of the drug substance.[2] This guide is intended for researchers, scientists, and drug development professionals to provide both theoretical grounding and practical, field-proven insights into establishing a self-validating system for the analysis of this compound reaction products.
Physicochemical Properties of this compound and its Potential Reaction Products
This compound is a substituted aromatic amine with a molecular weight of 240.50 g/mol and the chemical formula C₇H₇BrFN·HCl.[3] Its structure suggests moderate polarity, making it amenable to reversed-phase HPLC. The presence of bromine and fluorine provides unique isotopic patterns that can be leveraged in mass spectrometry. The primary amine group offers a site for derivatization, which can be necessary for GC analysis to improve volatility and thermal stability.
A typical synthesis reaction might involve the reaction of 2-Bromo-5-fluorobenzylamine with another reagent to form a more complex molecule. The resulting reaction mixture could contain:
-
Starting Material: Unreacted 2-Bromo-5-fluorobenzylamine.
-
Desired Product: The target molecule.
-
Intermediates: Partially reacted species.
-
By-products: Formed from side reactions.
-
Degradation Products: Resulting from instability of any of the components under reaction or storage conditions.
Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds. For the analysis of this compound and its reaction products, a reversed-phase HPLC method with UV detection is a logical starting point.
Causality Behind Experimental Choices in HPLC Method Development
The goal is to develop a stability-indicating method capable of separating the main components from their potential impurities and degradation products.
-
Column Selection: A C18 column is a common first choice for moderately polar compounds, offering a good balance of retention and resolution.[2][8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase chromatography. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like amines.
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. Substituted benzophenones and similar structures are known to be strong UV absorbers.[8]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed initially to elute a wide range of compounds with varying polarities within a reasonable timeframe.[8]
Experimental Protocol: HPLC-UV Analysis
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the reaction mixture in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualization of HPLC Workflow
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[9] For compounds like 2-Bromo-5-fluorobenzylamine, which have limited volatility, a derivatization step is often necessary to make them suitable for GC analysis.
Causality Behind Experimental Choices in GC-MS Method Development
-
Derivatization: Acylation is a common derivatization technique for primary and secondary amines.[9] Using an agent like trifluoroacetic anhydride (TFAA) converts the polar amine group into a less polar, more volatile amide, improving its chromatographic behavior.
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5MS, is generally suitable for the separation of a wide range of derivatized compounds.[9]
-
Ionization: Electron Ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be compared to library databases for compound identification.
-
Detection Mode: Full scan mode is used for qualitative analysis to identify unknown impurities, while Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of target compounds with enhanced sensitivity.
Experimental Protocol: GC-MS Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Derivatization Procedure:
-
Evaporate a known amount of the reaction mixture sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full scan from m/z 50 to 550.
Visualization of GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For analyzing a reaction mixture, NMR can identify and quantify the different components without the need for chromatographic separation.
Causality Behind Experimental Choices in NMR Analysis
-
¹H NMR: This is the most common NMR experiment and provides information about the number of different types of protons and their neighboring protons. It is excellent for a quick assessment of the reaction progress and for quantifying the relative amounts of different species.
-
¹³C NMR: This experiment provides information about the different carbon environments in the molecules.
-
¹⁹F NMR: Given the presence of a fluorine atom in the starting material, ¹⁹F NMR is a highly specific and sensitive technique to track the fate of the fluorine-containing species throughout the reaction.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for elucidating the structures of unknown by-products or degradation products by establishing correlations between protons and carbons.
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to the NMR sample, the absolute concentration of the different components in the reaction mixture can be determined with high accuracy.
Experimental Protocol: NMR Analysis
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a fluorine spectrum.
-
2D NMR (optional, for structural elucidation of unknowns): COSY, HSQC, and HMBC experiments.
Visualization of NMR Analysis Logical Flow
Caption: Logical flow for NMR analysis.
Cross-Validation: A Comparative Performance Analysis
The true power of using multiple analytical techniques lies in their cross-validation, which ensures the reliability of the obtained results. The data from each technique should be complementary and confirmatory.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of HPLC-UV, GC-MS, and NMR for the analysis of this compound reaction products. This illustrative data is based on typical performance characteristics for similar halogenated aromatic amines.[2][12]
| Parameter | HPLC-UV | GC-MS (derivatized) | NMR |
| Specificity | High, dependent on chromatographic resolution. | Very high, based on both retention time and mass spectrum. | Very high, based on unique chemical shifts and coupling patterns. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 (with internal standard) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng level | pg level | µg level |
| Limit of Quantification (LOQ) | ng level | pg level | µg level |
| Structural Information | Limited (UV spectrum) | High (Mass Spectrum) | Definitive |
| Sample Throughput | High | Medium (due to derivatization) | Low |
| Destructive | Yes | Yes | No |
Trustworthiness Through Orthogonality
A self-validating system is established when these orthogonal methods provide converging evidence. For instance:
-
An impurity peak observed in the HPLC chromatogram should correspond to a component with a specific mass spectrum in the GC-MS analysis and a unique set of signals in the NMR spectrum.
-
The relative percentage of an impurity calculated by HPLC peak area should be consistent with the relative abundance determined by GC-MS and the molar ratio calculated from ¹H NMR integration.
-
NMR can definitively identify an unknown impurity, which can then be targeted for quantification by the more sensitive HPLC or GC-MS methods.
Conclusion: An Integrated Approach for Robust Analytical Control
The cross-validation of HPLC, GC-MS, and NMR provides a comprehensive and robust analytical strategy for the reaction products of this compound. No single method can provide a complete picture. HPLC offers excellent quantitative performance and high throughput for routine analysis. GC-MS provides superior sensitivity and specificity for volatile and semi-volatile impurities, especially when coupled with derivatization. NMR stands as the ultimate tool for unambiguous structural elucidation and accurate quantification without the need for reference standards for every component.
By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating analytical system that ensures the quality, safety, and efficacy of the final drug substance, while adhering to the stringent requirements of regulatory bodies. This multi-faceted approach embodies the principles of scientific integrity and provides a solid foundation for successful drug development.
References
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Journal of Chromatography A, 1698, 464082. [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]
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Comparative Method Validation: Evaluating New Techniques Against Established Standards. (2024). Omics Online. Retrieved January 12, 2026, from [Link]
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Recent Advances in Analytical Method Validation as per ICH Q2(R2). (2025). International Journal of Pharmaceutical Sciences, 3(7), 1560-1567. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Link]
-
Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. (2024). ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(4), 223-231. [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor, 7(3). [Link]
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Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. (2020). Morressier. [Link]
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Stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research, 12(1), 129-136. [Link]
-
Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 2054-2061. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2021). Journal of Pharmaceutical Research International, 33(47A), 50-60. [Link]
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Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). (2014). Der Pharma Chemica, 6(6), 363-373. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. [Link]
-
MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific Pharmaceutical Sciences, 2(9), 38-46. [Link]
-
2-Bromo-5-fluorobenzaldehyde. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1238–o1239. [Link]
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2015).
-
LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116117. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-5-fluorobenzylamine Hydrochloride
As laboratory professionals engaged in the fast-paced world of research and development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and compliance with environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-fluorobenzylamine hydrochloride, a halogenated organic compound. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to provide clarity and build a culture of safety-conscious science.
Hazard Profile and Essential Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance with the following primary risks:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation : Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed/Inhaled/Absorbed : The compound is considered harmful if ingested, inhaled, or absorbed through the skin.[2][4]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[5][6] |
| Hand Protection | Nitrile or Viton Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[7] Always check the manufacturer's specific glove compatibility data. |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination during handling and transfer.[5][7] |
| Respiratory | Use in a Chemical Fume Hood | All handling of the solid compound and commingling of waste must be done in a fume hood to prevent inhalation of dust or vapors.[2][8] |
The Cornerstone of Chemical Disposal: Waste Segregation
The single most important principle in chemical waste management is proper segregation. This compound is a halogenated organic compound because it contains bromine and fluorine atoms.[9][10] This classification dictates its disposal pathway, which is fundamentally different from non-halogenated or aqueous waste streams.
Why Segregation is Critical:
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the strict separation of different hazardous waste categories.[11][12]
-
Disposal Method: Halogenated organic wastes are typically destroyed via high-temperature incineration at specialized, licensed facilities.[9] Contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated by this more complex and expensive method.[8]
-
Safety: Mixing halogenated compounds with incompatible materials, such as strong acids, bases, or oxidizing agents, can lead to dangerous chemical reactions.[1][7]
The following workflow illustrates the fundamental decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Follow this procedure for the disposal of pure, unused, or contaminated this compound and materials contaminated with it (e.g., weighing paper, absorbent pads).
Step 1: Select and Prepare the Waste Container
-
Obtain a designated hazardous waste container compatible with halogenated organics. Polyethylene carboys or bottles are commonly used.[7][8]
-
Ensure the container is in good condition, with a secure, tight-fitting screw cap.[13]
-
Affix your institution's "Hazardous Waste" tag to the container before adding any waste.[8][13] Fill out your name, lab location, and the date.
Step 2: Transfer Waste into the Container
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
If transferring the solid, carefully sweep or scoop the material into the container. Avoid creating airborne dust.[14]
-
If dealing with a solution, pour carefully to avoid splashing.
-
Once the waste is added, securely close the container. The container must remain closed at all times unless waste is actively being added.[8][13]
Step 3: Complete the Hazardous Waste Tag
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
Provide an accurate estimate of the quantity added (in grams or milliliters).
-
Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[8]
Step 4: Store the Waste Container Properly
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]
-
The SAA should be a cool, dry, and well-ventilated location away from direct sunlight and sources of ignition.[7][8]
-
Ensure the container is stored in secondary containment (e.g., a large plastic tub) to contain any potential leaks.[7]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.
Step 5: Arrange for Final Disposal
-
Once the container is nearly full (around 75-80%), or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[8]
-
EH&S professionals will then transport the waste for final disposal at a licensed hazardous waste treatment facility.
Emergency Procedures: Spills and Exposures
Accidents can happen. A prompt and correct response is crucial to mitigating harm.
| Scenario | Immediate Action Protocol |
| Small Spill (<100g, can be cleaned in <15 mins) | 1. Alert personnel in the immediate area. 2. Wearing full PPE (goggles, lab coat, double nitrile gloves), cover the spill with an inert absorbent material like vermiculite or sand.[7] 3. Carefully sweep the absorbed material into a sealable bag or container.[8] 4. Label the container as "Hazardous Waste: this compound spill debris" and dispose of it according to the protocol in Section 3. 5. Decontaminate the spill area with soap and water. |
| Large Spill (>100g or outside of a fume hood) | 1. Evacuate the immediate area. Alert all nearby personnel.[13] 2. If safe to do so, close the doors to the laboratory to contain any vapors or dust. 3. Immediately call your institution's emergency number and contact EH&S for assistance.[8][13] 4. Do not attempt to clean up a large spill yourself. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[1][14] 2. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] 2. Remove contact lenses if present and easy to do. Continue rinsing.[1] 3. Seek immediate medical attention.[2] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of professional responsibility. Always consult your institution's specific chemical hygiene plan and your material's Safety Data Sheet (SDS) for the most detailed information.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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U.S. Government Publishing Office. (1998). Federal Register, Volume 63 Issue 85. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluorobenzylamine Hydrochloride
In the landscape of pharmaceutical research and development, the introduction of novel reagents like 2-Bromo-5-fluorobenzylamine hydrochloride is a constant. While these compounds are pivotal for discovery, they demand our utmost respect and a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, offering a deep-dive into the essential safety and handling protocols for this specific molecule. Our objective is to empower you, our fellow scientists, to work confidently and safely by understanding the "why" behind each procedural step.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling. While one Safety Data Sheet (SDS) from a supplier suggests the classification criteria for hazards are not met, other sources and data for structurally analogous compounds indicate a more cautious approach is warranted.[1] Prudent practice dictates that we operate based on the potential hazards identified for this chemical class.
The primary risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (H319): The compound, particularly as a fine powder, can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4]
These hazards are primarily linked to the compound's solid, powdered form, which can easily become airborne during handling.
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, you must ensure the primary engineering controls are in place and fully functional. This is a non-negotiable foundation for safe handling.
-
Chemical Fume Hood: All handling of this compound solid, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[3][5] This is the most critical engineering control to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[2][6]
-
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[6][7][8] Verify their functionality before beginning your work.
Personal Protective Equipment (PPE): Your Final Line of Defense
Once engineering controls are confirmed, the appropriate PPE must be donned. The selection is dictated by the specific task being performed.
| Task | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solid | Chemical Safety Goggles & Face Shield | NIOSH-approved respirator (N95 minimum for dust) | Chemical-resistant Nitrile Gloves | Full-coverage Lab Coat |
| Preparing Solutions | Chemical Safety Goggles | Not required if performed in a fume hood | Chemical-resistant Nitrile Gloves | Full-coverage Lab Coat |
| Post-Use Cleanup | Chemical Safety Goggles | Not required if performed in a fume hood | Chemical-resistant Nitrile Gloves | Full-coverage Lab Coat |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9] When handling the powder outside of a glovebox, a full face shield is mandatory to protect against accidental splashes or puff-backs.[10]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile.[6] Gloves must be inspected for any signs of degradation or puncture before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[6]
-
Respiratory Protection: Due to the respiratory irritation hazard, a NIOSH-approved respirator is essential when handling the powder.[7][10] An N95 dust mask is the minimum requirement. For larger quantities or if there's a potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges should be considered.
-
Body Protection: Wear a flame-resistant lab coat with full-length sleeves, long pants, and closed-toe, chemical-resistant shoes to prevent incidental skin exposure.[9][11]
Operational and Disposal Plans: A Step-by-Step Protocol
A meticulous, step-by-step approach minimizes risk and ensures procedural integrity.
Workflow for Safe Handling
Caption: PPE Selection and Safe Handling Workflow
Handling the Solid Compound:
-
Preparation: Before retrieving the chemical, ensure your fume hood sash is at the proper height and the airflow is correct. Lay down absorbent, disposable bench paper on the work surface.
-
Don PPE: Put on your lab coat, safety goggles, face shield, respirator, and gloves.
-
Weighing: Perform all weighing operations on a balance located inside the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds.
-
Transfer: If transferring to a flask, use a powder funnel. Gently tap the funnel to ensure all powder is transferred.
Spill and Emergency Response:
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Using forceps, gently place any large pieces into a labeled waste container.
-
Wipe the area with an inert absorbent material.[12] Place the contaminated material into a sealed, labeled bag for hazardous waste disposal.
-
Wipe the area again with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[13] If breathing is difficult, seek immediate medical attention.
-
Disposal Plan:
All waste containing this compound, including contaminated gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Segregation: Dispose of contents and containers in an approved waste disposal plant.[1][2][13] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.
-
Compliance: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.
By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsibility.
References
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Enamine. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet (2-Bromo-5-fluorobenzotrifluoride).
- Thermo Fisher Scientific. Safety Data Sheet (5-Bromo-2-fluorobenzylamine hydrochloride).
- Fisher Scientific. Safety Data Sheet (5-Bromo-2-chlorobenzoic acid).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Spectrum Chemical. Safety Data Sheet (Bromobenzene).
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. Safety Data Sheet (4-Bromo-2-fluorobenzylamine hydrochloride).
- Fisher Scientific. Safety Data Sheet (2-Bromo-5-fluorobenzoic acid).
- Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
- Echemi. 5-bromo-2-fluorobenzylamine hydrochloride.
- ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
- National Research Council. LCSS: BROMINE.
- CymitQuimica. 4-Bromo-2-fluorobenzylamine hydrochloride Safety Data Sheet.
- AK Scientific, Inc. Safety Data Sheet (2-Amino-3-bromo-5-fluorobenzaldehyde).
- Fisher Scientific. Safety Data Sheet (2-Fluorobenzyl bromide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
